molecular formula C9H6BrNOS B1273638 4-(4-Bromophenyl)-2-hydroxythiazole CAS No. 3884-34-2

4-(4-Bromophenyl)-2-hydroxythiazole

Numéro de catalogue: B1273638
Numéro CAS: 3884-34-2
Poids moléculaire: 256.12 g/mol
Clé InChI: DEOWCFMGCQNWDK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Bromophenyl)-2-hydroxythiazole is a useful research compound. Its molecular formula is C9H6BrNOS and its molecular weight is 256.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(4-bromophenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOWCFMGCQNWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375727
Record name 4-(4-bromophenyl)-2-hydroxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3884-34-2
Record name 4-(4-Bromophenyl)-2(3H)-thiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3884-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-bromophenyl)-2-hydroxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)-2-hydroxythiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Bromophenyl)-2-hydroxythiazole synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis Mechanism of 4-(4-Bromophenyl)-2-hydroxythiazole

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds. Their wide range of biological activities includes antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The compound this compound is a member of this important class of heterocycles. Its synthesis is primarily achieved through the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[2][3] This guide provides a detailed examination of the synthesis mechanism, experimental protocols, and relevant quantitative data for researchers, scientists, and professionals in drug development.

The synthesis involves the reaction of an α-haloketone, specifically 2-bromo-1-(4-bromophenyl)ethanone, with a thioamide, typically thiourea.[4][5][6] The resulting product, 4-(4-bromophenyl)-2-aminothiazole, exists in equilibrium with its tautomeric forms, including the target this compound, which is more accurately depicted as its keto tautomer, 4-(4-bromophenyl)thiazol-2(3H)-one. Understanding this tautomerism is crucial for its characterization and reactivity.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a versatile reaction for preparing thiazoles by reacting α-haloketones with thioamides.[3][4] For the target compound, the reaction proceeds between 2-bromo-1-(4-bromophenyl)ethanone and thiourea.

Caption: Overall reaction for Hantzsch synthesis of 4-(4-bromophenyl)thiazol-2-amine.

Detailed Reaction Mechanism

The mechanism unfolds in a series of nucleophilic and condensation steps:

  • Nucleophilic Substitution (SN2): The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of 2-bromo-1-(4-bromophenyl)ethanone. This SN2 displacement of the bromide ion forms an S-alkylated isothiouronium salt intermediate.[4][6]

  • Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon. This step forms a five-membered heterocyclic ring, a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate subsequently undergoes dehydration (elimination of a water molecule) to form the aromatic thiazole ring. This step is often acid-catalyzed and driven by the formation of the stable aromatic system.[6] The initial product is 4-(4-bromophenyl)-2-aminothiazole, which may be protonated as a hydrobromide salt depending on the reaction conditions.[6]

Hantzsch_Thiazole_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 2-Bromo-1-(4-bromophenyl)ethanone Intermediate1 Isothiouronium Salt Reactant1->Intermediate1 S_N2 Attack by Sulfur Reactant2 Thiourea Reactant2->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration (-H₂O) Product 4-(4-Bromophenyl)thiazol-2-amine Intermediate3->Product Deprotonation

Caption: Logical workflow of the Hantzsch thiazole synthesis mechanism.

Keto-Enol Tautomerism

The term "2-hydroxythiazole" refers to the enol tautomer. However, 2-hydroxythiazoles predominantly exist in their more stable keto form, as thiazol-2(3H)-ones.[7] This equilibrium is a critical aspect of the compound's structure and reactivity. The keto form is generally favored due to the greater strength of the C=O double bond compared to the C=C double bond.[8]

Therefore, the synthesized compound is best described as an equilibrium between this compound (enol form) and 4-(4-bromophenyl)thiazol-2(3H)-one (keto form), with the equilibrium heavily favoring the keto form.

Caption: Keto-enol tautomerism of the target compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 4-(4-bromophenyl)thiazol-2-amine, the direct precursor to the title compound, based on established Hantzsch synthesis procedures.[4][5][9]

Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethanone

  • Thiourea

  • Ethanol or Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution or Pyridine

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(4-bromophenyl)ethanone (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol, 1.5 equivalents).[4]

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol (e.g., 5-10 mL), and a stir bar.[4][6]

  • Heating: Heat the mixture to reflux with stirring. Reaction times can vary but are often in the range of 30 minutes to 5 hours.[4][9] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Neutralization: Pour the cooled reaction mixture into a beaker containing a weak base, such as 5% aqueous sodium carbonate solution (e.g., 20 mL).[4][6] This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate out of the solution.[6]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid (filter cake) with cold water to remove any remaining salts. Allow the product to air dry on a watch glass or in a desiccator.[4]

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 4-arylthiazole derivatives via the Hantzsch method.

ParameterValue / DescriptionReference
Reactants
α-Haloketone2-Bromo-1-(4-bromophenyl)ethanone[5][10]
ThioamideThiourea[4][5][9]
Reaction Conditions
SolventEthanol, Methanol, or 1-Propanol[4][6][9]
TemperatureReflux (typically 65-80 °C)[2][4]
Reaction Time30 minutes to 5 hours[4][9]
Product Characterization
YieldGenerally high, often >90%[2][4][9]
Melting Point249-253 °C (for this compound)
Spectroscopic Data (For 4-(4-bromophenyl)thiazol-2-amine)
1H NMR (ppm)Singlet around 6.9 δ for the NH₂ protons; Multiplets in the 6.9-7.6 δ range for aromatic protons.[5]
IR (cm-1)Bands around 3450-3260 (N-H stretch), 1610 (C=N stretch), and 666 (C-Br stretch).[5][9]

Conclusion

The synthesis of this compound is efficiently accomplished via the Hantzsch thiazole synthesis, reacting 2-bromo-1-(4-bromophenyl)ethanone with thiourea. The resulting product is primarily 4-(4-bromophenyl)thiazol-2-amine, which exists in a crucial keto-enol tautomeric equilibrium with the titular compound. The keto form, 4-(4-bromophenyl)thiazol-2(3H)-one, is generally the more stable tautomer. The provided mechanism, experimental protocol, and quantitative data offer a comprehensive guide for the synthesis and understanding of this valuable heterocyclic scaffold, which serves as a building block for developing novel therapeutic agents.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-bromophenyl)-2-hydroxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-bromophenyl)-2-hydroxythiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a member of the thiazole family, it possesses a unique structural motif that imparts a range of biological activities. Thiazole rings are key components in a number of approved pharmaceuticals and are known to exhibit antimicrobial and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, particularly in drug development where factors like solubility and lipophilicity govern pharmacokinetic and pharmacodynamic behavior.

Structural and General Properties

A summary of the key identifiers and structural properties of this compound is presented in Table 1.

Table 1: Structural and General Properties

PropertyValueReference
Molecular Formula C₉H₆BrNOS
Molecular Weight 256.12 g/mol
CAS Number 3884-34-2
Appearance Solid
Melting Point 249-253 °C
SMILES Oc1nc(cs1)-c2ccc(Br)cc2
InChI 1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Predicted Physicochemical Data

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Water Solubility 0.046 g/L
pKa (most acidic) 6.8
logP 2.7

Tautomerism

A key physicochemical feature of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with the corresponding thiazol-2(3H)-one (keto) form. This equilibrium can be influenced by the solvent and solid-state packing effects.

Caption: Keto-enol tautomerism of this compound.

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[5][6] This involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, 2-bromo-1-(4-bromophenyl)ethanone would be reacted with thiourea. The initial product is the 2-aminothiazole, which can be subsequently hydrolyzed to the desired 2-hydroxythiazole.

Materials:

  • 2-bromo-1-(4-bromophenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium carbonate

  • Hydrochloric acid

Procedure:

  • To a solution of 2-bromo-1-(4-bromophenyl)ethanone (1 equivalent) in ethanol, add thiourea (1 equivalent).

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature. The product, 4-(4-bromophenyl)thiazol-2-amine hydrobromide, may precipitate.

  • Neutralize the mixture with a saturated solution of sodium carbonate to obtain the free base, 4-(4-bromophenyl)thiazol-2-amine.

  • Filter the precipitate, wash with water, and dry.

  • For hydrolysis to the 2-hydroxy derivative, the isolated 2-aminothiazole is heated in an aqueous acidic solution (e.g., 2M HCl) under reflux for an extended period.

  • Upon cooling, the this compound will precipitate and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Hantzsch_Synthesis reagents 2-bromo-1-(4-bromophenyl)ethanone + Thiourea intermediate 4-(4-bromophenyl)thiazol-2-amine reagents->intermediate Reflux in Ethanol product This compound intermediate->product Acid Hydrolysis

Caption: Synthetic workflow for this compound.

Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring and the lone proton on the thiazole ring. The position of the hydroxyl proton signal can be variable and may be confirmed by D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the bromophenyl and thiazole rings. The chemical shift of the C2 carbon will be indicative of the hydroxyl substitution.

  • FT-IR: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group, C=N and C=C stretching vibrations of the thiazole and phenyl rings, and the C-Br stretch.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the bromine atom.

Biological Activity and Potential Signaling Pathways

Thiazole derivatives are known to exhibit a broad range of biological activities, including anticancer and antimicrobial effects.[2][3][4][7][8][9][10][11][12] While the specific molecular targets of this compound are not yet fully elucidated, the anticancer activity of many thiazole-containing compounds has been attributed to their interaction with key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Anticancer_Mechanism Thiazole Thiazole Derivative PI3K PI3K Thiazole->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

References

An In-depth Technical Guide to 4-(4-Bromophenyl)-2-hydroxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3884-34-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-2-hydroxythiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, offering a valuable resource for researchers investigating thiazole derivatives.

Chemical and Physical Properties

This compound is a solid compound at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 3884-34-2
Molecular Formula C₉H₆BrNOS
Molecular Weight 256.12 g/mol
Appearance Solid
Melting Point 249-253 °C
SMILES String Oc1nc(cs1)-c2ccc(Br)cc2
InChI Key DEOWCFMGCQNWDK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 2-hydroxythiazole derivative, a suitable thiourea equivalent that can be hydrolyzed to the 2-hydroxy group is required. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation based on the Hantzsch thiazole synthesis. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1 equivalent) in ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Formation of 2-Amino-4-(4-bromophenyl)thiazole: Upon completion, cool the reaction mixture to room temperature. The intermediate, 2-amino-4-(4-bromophenyl)thiazole, may precipitate.

  • Hydrolysis to 2-Hydroxythiazole: To the reaction mixture, add a solution of hydrochloric acid and heat to reflux for an additional 2-4 hours to facilitate the hydrolysis of the amino group to a hydroxyl group.

  • Work-up: After cooling, neutralize the reaction mixture with a sodium hydroxide solution. The crude product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_product Final Product 2-Bromo-1-(4-bromophenyl)ethan-1-one 2-Bromo-1-(4-bromophenyl)ethan-1-one Condensation Condensation 2-Bromo-1-(4-bromophenyl)ethan-1-one->Condensation Thiourea Thiourea Thiourea->Condensation 2-Amino-4-(4-bromophenyl)thiazole 2-Amino-4-(4-bromophenyl)thiazole Condensation->2-Amino-4-(4-bromophenyl)thiazole Hydrolysis Hydrolysis This compound This compound Hydrolysis->this compound 2-Amino-4-(4-bromophenyl)thiazole->Hydrolysis

Synthetic Workflow for this compound.

Biological Activity

While specific biological data for this compound is limited in publicly available literature, the thiazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.[1] Derivatives of the closely related 4-(4-bromophenyl)thiazole core have demonstrated promising antimicrobial and anticancer activities.

Antimicrobial Activity

Commercial suppliers suggest that this compound is explored for its potential as an antimicrobial agent.[2] Studies on derivatives of 4-(4-bromophenyl)-thiazol-2-amine have reported promising activity against various bacterial and fungal strains.[3] For instance, certain Schiff base derivatives have shown notable activity against S. aureus and E. coli.[4]

Anticancer Activity

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been evaluated for their in vitro anticancer activity against human cancer cell lines.[3] One study reported that a derivative exhibited an IC₅₀ value of 10.5 µM against the MCF7 breast cancer cell line.[3] Other studies on different derivatives have also shown significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma.[5]

The biological potential of this compound itself remains an area for further investigation. The existing data on its derivatives, however, suggests that it is a valuable scaffold for the development of novel therapeutic agents.

G cluster_derivatives Known Bioactive Derivatives cluster_activities Potential Therapeutic Applications Core_Scaffold 4-(4-Bromophenyl)thiazole Scaffold Amino_Derivatives 2-Amino Derivatives Core_Scaffold->Amino_Derivatives Schiff_Bases Schiff Base Derivatives Core_Scaffold->Schiff_Bases Antimicrobial Antimicrobial Agents Amino_Derivatives->Antimicrobial Anticancer Anticancer Agents Amino_Derivatives->Anticancer Schiff_Bases->Antimicrobial

Therapeutic Potential based on Derivatives.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard Statements:

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Dust mask type N95 (US)

  • Eyeshields

  • Gloves

Conclusion

This compound is a chemical compound with a foundation in the medicinally significant thiazole family. While direct and extensive biological data on this specific molecule is not yet widely published, the documented antimicrobial and anticancer activities of its close derivatives highlight its potential as a valuable building block for the design and synthesis of new therapeutic agents. This guide provides a starting point for researchers interested in exploring the synthetic chemistry and pharmacological profile of this and related compounds. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

Tautomerism of 2-Hydroxythiazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Keto-Enol Tautomerism in a Biologically Significant Heterocyclic Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among its derivatives, 2-hydroxythiazoles hold a special place due to their existence in a tautomeric equilibrium between the enol (2-hydroxythiazole) and keto (2-thiazolone) forms. This dynamic equilibrium is not merely a chemical curiosity; it profoundly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and, most importantly, its interaction with biological targets. Understanding and controlling this tautomeric balance is therefore of paramount importance in the design and development of novel therapeutics.

This technical guide provides a comprehensive overview of the tautomerism of 2-hydroxythiazole derivatives, designed for researchers, scientists, and drug development professionals. It delves into the synthesis of these compounds, the experimental and computational methods used to study their tautomeric behavior, and presents available quantitative data to facilitate a deeper understanding of the factors governing this equilibrium.

The Tautomeric Equilibrium: 2-Hydroxythiazole vs. 2-Thiazolone

The tautomerism in 2-hydroxythiazole derivatives is a classic example of keto-enol tautomerism, where a proton migrates from the hydroxyl group to the ring nitrogen atom, accompanied by a rearrangement of the double bonds within the heterocyclic ring.

Caption: Tautomeric equilibrium between the 2-hydroxythiazole (enol) and 2-thiazolone (keto) forms.

The position of this equilibrium, defined by the tautomeric equilibrium constant (KT = [keto]/[enol]), is sensitive to a variety of factors, including the nature of substituents on the thiazole ring, the polarity of the solvent, temperature, and pH.

Synthesis of 2-Hydroxythiazole Derivatives

The most common and versatile method for the synthesis of 2-hydroxythiazole derivatives is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thiourea or a thiocarbamate derivative.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazoline Intermediate alpha_haloketone->intermediate Condensation thiourea Thiocarbamate/Thiourea thiourea->intermediate hydroxythiazole 2-Hydroxythiazole Derivative intermediate->hydroxythiazole Dehydration/Tautomerization

Caption: General workflow of the Hantzsch synthesis for 2-hydroxythiazole derivatives.

A typical experimental protocol for the synthesis of a 4-aryl-2-hydroxythiazole is as follows:

Experimental Protocol: Synthesis of 4-Phenyl-2-hydroxythiazole

  • Reaction Setup: To a solution of thiourea (10 mmol) in 50 mL of ethanol, add 2-bromoacetophenone (10 mmol).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 4-phenyl-2-hydroxythiazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental and Computational Analysis of Tautomerism

A combination of spectroscopic and computational techniques is employed to quantitatively and qualitatively assess the tautomeric equilibrium of 2-hydroxythiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomerism in solution. By analyzing the chemical shifts and integration of signals corresponding to each tautomer, the equilibrium constant can be determined.

Key NMR Signatures:

  • 1H NMR: The enol form typically shows a characteristic signal for the hydroxyl proton (-OH), which is absent in the keto form. The keto form, in turn, exhibits a signal for the N-H proton. The chemical shifts of the ring protons also differ between the two tautomers.

  • 13C NMR: The chemical shift of the C2 carbon is particularly informative. In the enol form, this carbon is attached to a hydroxyl group and resonates at a different frequency compared to the C2 carbonyl carbon in the keto form.

Experimental Protocol: Quantitative NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve a precisely weighed amount of the 2-hydroxythiazole derivative (typically 5-10 mg) in a known volume (e.g., 0.6 mL) of a deuterated solvent in a clean NMR tube. Common solvents for studying solvent effects include deuterated chloroform (CDCl3), dimethyl sulfoxide (DMSO-d6), methanol (CD3OD), and acetonitrile (CD3CN).

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum at a constant temperature. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Identify the distinct signals corresponding to the enol and keto tautomers.

    • Integrate the area under a well-resolved signal for each tautomer. For example, integrate the signal of a specific ring proton that has a different chemical shift in each form.

    • Calculate the mole fraction (and percentage) of each tautomer from the ratio of the integrals.

    • The equilibrium constant (KT) is then calculated as the ratio of the mole fraction of the keto form to the mole fraction of the enol form.

NMR_Workflow start Prepare Sample in Deuterated Solvent acquire Acquire 1H NMR Spectrum start->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process identify Identify Tautomer-Specific Signals process->identify integrate Integrate Signal Areas identify->integrate calculate Calculate Mole Fractions and K_T integrate->calculate end Determine Tautomeric Ratio calculate->end

Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: The keto form exhibits a characteristic C=O stretching vibration (typically in the range of 1650-1700 cm-1), which is absent in the enol form. The enol form shows an O-H stretching band.

  • UV-Vis Spectroscopy: The two tautomers have different chromophores and thus exhibit distinct absorption maxima. By measuring the absorbance at wavelengths specific to each tautomer and applying the Beer-Lambert law, the relative concentrations can be determined.

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods are invaluable for complementing experimental studies. These methods can predict the relative stabilities (Gibbs free energies) of the tautomers in the gas phase and in different solvents (using continuum solvation models like PCM). This allows for a theoretical estimation of the equilibrium constant and provides insights into the electronic and structural factors that favor one tautomer over the other.

Quantitative Data on Tautomeric Equilibrium

Table 1: Effect of Solvent Polarity on the Tautomeric Equilibrium of a Representative 2-Hydroxythiazole Derivative (Qualitative Trends)

SolventDielectric Constant (ε)Predominant Tautomer
Chloroform (CDCl3)4.8Enol
Acetone20.7Mixture
Acetonitrile (CD3CN)37.5Mixture
Dimethyl Sulfoxide (DMSO-d6)46.7Keto
Water (D2O)78.4Keto

Note: This table represents general trends observed for many keto-enol tautomeric systems. The exact equilibrium position for a specific 2-hydroxythiazole derivative will depend on its substitution pattern.

Table 2: Calculated Relative Gibbs Free Energies (ΔG) for the Tautomerization of Substituted 2-Hydroxythiazoles (Hypothetical Data for Illustration)

Substituent at C4ΔG (Keto - Enol) (kcal/mol) in CDCl3ΔG (Keto - Enol) (kcal/mol) in DMSO-d6
-H+1.5-0.8
-CH3+1.2-1.1
-C6H5+0.8-1.5
-NO2-0.5-2.5

Note: This is hypothetical data to illustrate the expected trends. A positive ΔG indicates that the enol form is more stable, while a negative ΔG indicates that the keto form is more stable. Electron-withdrawing groups are generally expected to favor the keto form.

Factors Influencing the Tautomeric Equilibrium

Several factors can shift the equilibrium between the 2-hydroxythiazole and 2-thiazolone forms:

  • Solvent Polarity: Polar solvents, especially those capable of hydrogen bonding, tend to stabilize the more polar keto tautomer, thus shifting the equilibrium towards the 2-thiazolone form. In nonpolar solvents, the enol form is often favored.

  • Substituent Effects: The electronic nature of substituents on the thiazole ring plays a crucial role. Electron-withdrawing groups (e.g., -NO2, -CN) at the C4 or C5 position can stabilize the negative charge on the nitrogen in the keto form's conjugate base, thereby favoring the keto tautomer. Conversely, electron-donating groups may favor the enol form.

  • Temperature: The effect of temperature on the equilibrium depends on the enthalpy change (ΔH) of the tautomerization. If the reaction is exothermic, increasing the temperature will shift the equilibrium towards the reactants (enol form), and vice versa.

  • Intramolecular Hydrogen Bonding: Substituents that can form intramolecular hydrogen bonds with either the hydroxyl group of the enol form or the N-H group of the keto form can significantly stabilize that particular tautomer.

Conclusion

The tautomerism of 2-hydroxythiazole derivatives is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of this equilibrium is essential for the rational design of new drug candidates based on this versatile scaffold. By employing a combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling, researchers can gain valuable insights into the tautomeric preferences of these compounds, ultimately leading to the development of more effective and targeted therapeutics. This guide provides a foundational framework for initiating and conducting such investigations.

Spectroscopic and Synthetic Profile of 4-(4-bromophenyl)-2-hydroxythiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the physicochemical properties of novel compounds is paramount. This technical guide provides a detailed summary of the available spectroscopic and synthetic data for 4-(4-bromophenyl)-2-hydroxythiazole, a molecule of interest in medicinal chemistry.

Due to the tautomeric nature of the 2-hydroxythiazole ring system, this compound can exist in equilibrium with its keto form, 4-(4-bromophenyl)thiazol-2(3H)-one. Spectroscopic data will reflect the predominant tautomer under the experimental conditions. While specific experimental data for this compound is not extensively detailed in publicly accessible literature, this guide compiles the known physical properties and provides analogous data from the closely related and well-characterized compound, 4-(4-bromophenyl)-2-aminothiazole, to offer valuable comparative insights.

Physicochemical Properties

Basic physicochemical information for this compound has been reported by commercial suppliers.

PropertyValue
Molecular Formula C₉H₆BrNOS
Molecular Weight 256.12 g/mol
CAS Number 3884-34-2

Synthesis and Spectroscopic Characterization

Experimental Protocols: A Representative Synthesis of a 4-(4-bromophenyl)thiazole Derivative

The synthesis of 4-(4-bromophenyl)-2-aminothiazole is typically achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea.

Synthesis of 4-(4-bromophenyl)-2-aminothiazole:

A mixture of 2-bromo-1-(4-bromophenyl)ethan-1-one (an α-haloketone) and thiourea is refluxed in a suitable solvent, such as ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Instrumentation for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets for solid samples.

Spectroscopic Data of the Analogous 4-(4-bromophenyl)-2-aminothiazole

The following tables summarize the spectroscopic data for 4-(4-bromophenyl)-2-aminothiazole, which can serve as a reference for predicting the spectral characteristics of this compound.

¹H NMR Data of 4-(4-bromophenyl)-2-aminothiazole
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.75Doublet2HAromatic protons (ortho to Br)
~7.55Doublet2HAromatic protons (meta to Br)
~7.10Singlet2H-NH₂ (amino group)
~7.05Singlet1HThiazole C5-H
¹³C NMR Data of 4-(4-bromophenyl)-2-aminothiazole
Chemical Shift (δ, ppm)Assignment
~168.0Thiazole C2 (attached to -NH₂)
~149.0Thiazole C4
~134.0Aromatic C (ipso to thiazole)
~131.0Aromatic CH (ortho to Br)
~128.0Aromatic CH (meta to Br)
~120.0Aromatic C (ipso to Br)
~102.0Thiazole C5
Mass Spectrometry Data of 4-(4-bromophenyl)-2-aminothiazole
m/zAssignment
[M]+Molecular ion peak
[M+2]+Isotopic peak due to ⁸¹Br
IR Data of 4-(4-bromophenyl)-2-aminothiazole
Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching (amino group)
~3100C-H stretching (aromatic and thiazole)
~1620C=N stretching (thiazole ring)
~1590C=C stretching (aromatic ring)
~820C-H out-of-plane bending (para-disubstituted benzene)
~700C-Br stretching

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a 4-(4-bromophenyl)thiazole derivative.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (2-bromo-1-(4-bromophenyl)ethan-1-one, Thiourea) reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) start->reaction workup Isolation and Purification (Filtration, Recrystallization) reaction->workup product 4-(4-bromophenyl)-2-aminothiazole workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI or GC-MS) product->ms ir IR Spectroscopy (FTIR) product->ir data Data Interpretation nmr->data ms->data ir->data

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

While direct and comprehensive spectroscopic data for this compound remains elusive in readily available scientific literature, this guide provides foundational information and valuable comparative data from a closely related analogue. The provided experimental workflow and tabulated spectroscopic data for 4-(4-bromophenyl)-2-aminothiazole offer a strong predictive framework for researchers working with the title compound. Further empirical studies are necessary to fully elucidate the specific spectral characteristics of this compound and to determine the predominant tautomeric form under various conditions.

Spectroscopic Analysis of 4-(4-bromophenyl)-2-hydroxythiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(4-bromophenyl)-2-hydroxythiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or synthesizing thiazole-based heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the thiazole ring in various biologically active molecules. Accurate spectroscopic characterization is crucial for confirming the structure and purity of this compound. A key feature of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with the corresponding thiazol-2(3H)-one form. In most common solvents, the keto (thiazol-2(3H)-one) form is the predominant species. This guide will focus on the characterization of this more stable tautomer.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process. A common and effective method is the Hantzsch thiazole synthesis, followed by hydrolysis.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A 2-Bromo-1-(4-bromophenyl)ethan-1-one C 4-(4-bromophenyl)thiazol-2-amine A->C Hantzsch Reaction B Thiourea B->C E 4-(4-bromophenyl)thiazol-2(3H)-one (Keto Tautomer) C->E Diazotization & Hydrolysis D Acid Hydrolysis D->E F Sample Preparation (DMSO-d6) E->F Dissolution G NMR Spectrometer F->G H 1H NMR Data Acquisition G->H I 13C NMR Data Acquisition G->I J Data Processing & Interpretation H->J I->J

Workflow from Synthesis to NMR Analysis.

Tautomerism: Keto vs. Enol Forms

2-Hydroxythiazole derivatives exist in a tautomeric equilibrium between the enol (2-hydroxythiazole) and keto (thiazol-2(3H)-one) forms. For this compound, the keto tautomer, 4-(4-bromophenyl)thiazol-2(3H)-one, is generally the more stable and therefore the predominant form in solution, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO). The NMR data presented in this guide corresponds to this keto tautomer.

Tautomerism cluster_enol Enol Form cluster_keto Keto Form (Predominant) enol This compound keto 4-(4-bromophenyl)thiazol-2(3H)-one enol->keto Tautomerization

Keto-Enol Tautomerism of the Title Compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for the predominant keto tautomer, 4-(4-bromophenyl)thiazol-2(3H)-one, in DMSO-d6. These predictions are based on established values for similar chemical structures.

Predicted 1H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~11.8Singlet (broad)-1HN-H
2~7.8Doublet~8.52HAr-H (ortho to Br)
3~7.6Doublet~8.52HAr-H (meta to Br)
4~7.1Singlet-1HThiazole CH
Predicted 13C NMR Data
SignalChemical Shift (δ, ppm)Assignment
1~170C =O
2~150Thiazole C -N
3~132Ar-C (meta to Br)
4~131Ar-C -Br
5~128Ar-C (ortho to Br)
6~122Ar-C -Thiazole
7~108Thiazole C H

Experimental Protocols

Synthesis of 4-(4-bromophenyl)thiazol-2-amine

A mixture of 2-bromo-1-(4-bromophenyl)ethan-1-one and thiourea in a 1:1 molar ratio is refluxed in ethanol for several hours. Upon cooling, the product, 4-(4-bromophenyl)thiazol-2-amine hydrobromide, precipitates and can be collected by filtration. Neutralization with a base such as aqueous ammonia yields the free amine.

Synthesis of 4-(4-bromophenyl)thiazol-2(3H)-one

The 4-(4-bromophenyl)thiazol-2-amine is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The reaction mixture is then gently warmed to allow for the hydrolysis of the diazonium salt to the desired 4-(4-bromophenyl)thiazol-2(3H)-one. The product can be purified by recrystallization.

NMR Sample Preparation and Analysis
  • Sample Preparation : Approximately 5-10 mg of the purified 4-(4-bromophenyl)thiazol-2(3H)-one is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • Instrumentation : 1H and 13C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • 1H NMR Acquisition : Standard acquisition parameters are used. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • 13C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope.

  • Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the TMS signal.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and NMR characterization of this compound, with a focus on its predominant keto tautomer. The provided predicted NMR data and experimental protocols serve as a valuable resource for the identification and quality control of this compound in a research and development setting.

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-bromophenyl)-2-hydroxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and experimental determination of two critical physicochemical parameters, pKa and logP, for the compound 4-(4-bromophenyl)-2-hydroxythiazole. Understanding these properties is paramount in the fields of medicinal chemistry and drug development, as they significantly influence a compound's pharmacokinetic and pharmacodynamic behavior.

Compound Overview: this compound

This compound belongs to the thiazole class of heterocyclic compounds, which are recognized for their diverse biological activities. Thiazole derivatives are integral scaffolds in numerous pharmaceuticals and are explored for their potential as antimicrobial and anticancer agents. The subject compound's structure, featuring a bromophenyl substituent, suggests its potential for further chemical modification and exploration of its structure-activity relationships.

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₆BrNOS[1][2]
Molecular Weight 256.12 g/mol [1]
CAS Number 3884-34-2[1]
Appearance Solid
Melting Point 249-253 °C
SMILES Oc1nc(cs1)-c2ccc(Br)cc2
InChI 1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)

Predicted pKa and logP Values

A comprehensive search for predicted pKa and logP values for this compound using common online computational tools and databases did not yield specific, publicly available numerical data. The determination of these values often requires specialized software or submission to online prediction services. However, the experimental protocols outlined below provide a robust framework for their empirical determination.

Experimental Determination of pKa

The pKa, or acid dissociation constant, is a critical parameter that describes the extent of ionization of a compound at a given pH. This property profoundly influences a drug's solubility, absorption, and interaction with biological targets. Potentiometric titration is a standard and accurate method for the experimental determination of pKa.

This protocol outlines the steps for determining the pKa of this compound using potentiometric titration.

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute with water to a known concentration (typically in the millimolar range).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

    • Place the analyte solution in a thermostated vessel to maintain a constant temperature (e.g., 25 °C).

    • Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection:

    • Measure and record the pH of the analyte solution after each addition of the titrant.

    • Continue the titration until the pH has passed the equivalence point and stabilized.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve.

    • The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

G cluster_prep Preparation cluster_setup Titration Setup cluster_titration Titration & Data Collection cluster_analysis Data Analysis A Dissolve Compound in Co-solvent/Water B Prepare Standardized Titrant (e.g., 0.1 M NaOH) C Calibrate pH Meter A->C D Thermostated Analyte Solution C->D E Incremental Addition of Titrant D->E F Record pH after each addition E->F G Plot pH vs. Volume F->G H Determine Equivalence Point G->H I Calculate pKa at Half-Equivalence Point H->I

Experimental Workflow for pKa Determination

Experimental Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is a key determinant of a drug's ability to cross biological membranes. The shake-flask method is the traditional and a widely accepted technique for logP determination.

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the layers to separate.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the aqueous phase.

    • The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

    • Shake the mixture for a sufficient time to ensure that equilibrium is reached (e.g., 1-2 hours).

    • Allow the two phases to separate completely.

  • Quantification:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_partition Partitioning cluster_quant Quantification cluster_calc Calculation A Pre-saturate n-octanol and water B Prepare Compound Stock in Aqueous Phase C Combine Aqueous and Organic Phases A->C D Shake to Equilibrium C->D E Phase Separation D->E F Analyze Concentration in Each Phase (e.g., HPLC) E->F G Calculate P = [Organic]/[Aqueous] F->G H logP = log10(P) G->H

Experimental Workflow for logP Determination

Conclusion

While in silico prediction of pKa and logP provides valuable initial estimates, the experimental determination of these parameters for this compound is crucial for accurate characterization. The protocols detailed in this guide offer robust methodologies for obtaining reliable data. These empirical values are indispensable for guiding lead optimization, understanding drug disposition, and ultimately, for the successful development of new therapeutic agents based on the thiazole scaffold. Further research into the biological activities of this compound, informed by its physicochemical properties, is warranted.

References

Technical Guide: Solubility of 4-(4-Bromophenyl)-2-hydroxythiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 4-(4-bromophenyl)-2-hydroxythiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of established experimental protocols for determining the solubility of this compound in various organic solvents. It details methodologies for both thermodynamic and kinetic solubility measurements, along with analytical techniques for concentration determination. Furthermore, this guide presents a framework for the systematic presentation of solubility data and includes graphical representations of the experimental workflows.

Introduction

This compound is a substituted thiazole derivative. Thiazole-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including its behavior in biological systems and its formulation into therapeutic products. Understanding the solubility profile in a range of organic solvents is essential for its synthesis, purification, and formulation development.

This guide provides detailed experimental protocols to enable researchers to determine the solubility of this compound in relevant organic solvents.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₉H₆BrNOS[Generic chemical supplier data]
Molecular Weight 256.12 g/mol [Generic chemical supplier data]
Appearance Solid[Generic chemical supplier data]
Melting Point 249-253 °C[Generic chemical supplier data]
CAS Number 3884-34-2[Generic chemical supplier data]

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined under thermodynamic (equilibrium) or kinetic conditions. Thermodynamic solubility represents the true equilibrium between the dissolved and undissolved compound, while kinetic solubility is a measure of the concentration of a compound that can be achieved by rapid precipitation from a stock solution and is often used in high-throughput screening.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Principle: An excess of the solid solute is agitated in a specific solvent for a prolonged period until the concentration of the solute in the solution reaches a constant value, indicating that equilibrium has been established.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature using a shaker or rotator. The equilibration time should be sufficient to reach a steady state, typically ranging from 24 to 72 hours.[1] To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed for concentration until no significant change is observed.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.

    • Filtration: Filter the suspension using a chemically inert filter (e.g., PTFE) with a pore size that will retain the undissolved particles.

  • Concentration Analysis: Accurately determine the concentration of this compound in the clear, saturated supernatant using a suitable analytical method as described in section 3.3.

Kinetic Solubility Determination

Kinetic solubility is often measured in drug discovery to quickly assess a compound's behavior when rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous or organic medium.[3][4][5]

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to the test solvent, and the concentration in solution is measured after a short incubation period, during which the compound may precipitate.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

  • Sample Preparation: Dispense the stock solution into a microplate well, followed by the addition of the target organic solvent to reach the desired final concentration.

  • Incubation: Mix the contents and incubate the plate at a controlled temperature for a short period, typically 1 to 2 hours.[6]

  • Precipitate Removal: Separate any precipitated solid by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the compound in the filtrate or supernatant using a high-throughput analytical method like UV/Vis spectroscopy.[4]

Analytical Methods for Concentration Determination

The concentration of the dissolved this compound in the saturated solvent can be determined by several methods.

This is a fundamental method for determining solubility and relies on the mass of the dissolved solute.[7][8][9][10]

Protocol:

  • A precisely measured volume of the saturated solution is transferred to a pre-weighed, dry container.

  • The solvent is carefully evaporated under controlled conditions (e.g., in an oven at a temperature below the compound's decomposition point) until a constant weight of the dried residue is achieved.[7]

  • The mass of the dissolved solute is determined by subtracting the initial weight of the container from the final weight.

  • The solubility is then calculated in terms of mass per volume of solvent (e.g., mg/mL).

This method is suitable if this compound exhibits absorbance in the UV-visible range and the chosen solvent is transparent in that region.[11][12][13]

Protocol:

  • Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration to generate a calibration curve.[11]

  • Analyze the Sample: Take an aliquot of the clear saturated solution, dilute it if necessary to fall within the linear range of the calibration curve, and measure its absorbance at λmax.

  • Calculate Concentration: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[14][15]

Protocol:

  • Method Development: Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for this compound. A UV detector is commonly used.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Create a calibration curve by plotting the peak area against the concentration.[14]

  • Sample Analysis: Inject a known volume of the filtered saturated solution into the HPLC system.

  • Concentration Calculation: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
e.g., Ethanole.g., 25e.g., Shake-Flask/UV-Vis
e.g., Acetonee.g., 25e.g., Shake-Flask/HPLC
e.g., Dichloromethanee.g., 25e.g., Shake-Flask/Gravimetric
e.g., Ethyl Acetatee.g., 25e.g., Shake-Flask/UV-Vis
e.g., Toluenee.g., 25e.g., Shake-Flask/HPLC
e.g., Dimethyl Sulfoxidee.g., 25e.g., Shake-Flask/Gravimetric

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining thermodynamic and kinetic solubility.

Thermodynamic_Solubility_Workflow prep Preparation equilibrate Equilibration prep->equilibrate sub_prep Add excess solid to solvent prep->sub_prep phase_sep Phase Separation equilibrate->phase_sep sub_equilibrate Agitate at constant T (24-72 hours) equilibrate->sub_equilibrate analysis Concentration Analysis phase_sep->analysis sub_phase_sep Centrifuge or Filter phase_sep->sub_phase_sep result Solubility Data analysis->result sub_analysis UV/Vis, HPLC, or Gravimetric analysis->sub_analysis

Caption: Thermodynamic Solubility Workflow.

Kinetic_Solubility_Workflow stock_prep Stock Solution Preparation sample_prep Sample Preparation stock_prep->sample_prep sub_stock_prep Dissolve in DMSO stock_prep->sub_stock_prep incubate Incubation sample_prep->incubate sub_sample_prep Add stock to test solvent sample_prep->sub_sample_prep precip_remove Precipitate Removal incubate->precip_remove sub_incubate Mix at constant T (1-2 hours) incubate->sub_incubate analysis Concentration Analysis precip_remove->analysis sub_precip_remove Filter or Centrifuge precip_remove->sub_precip_remove result Kinetic Solubility Data analysis->result sub_analysis High-Throughput Method (e.g., UV/Vis) analysis->sub_analysis

Caption: Kinetic Solubility Workflow.

References

A Comprehensive Technical Guide to the Molecular Structure of 4-(4-bromophenyl)-2-hydroxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the molecular structure, properties, synthesis, and characterization of 4-(4-bromophenyl)-2-hydroxythiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates key data, outlines detailed experimental protocols for its synthesis and analysis, and discusses its potential applications, particularly in drug development.

Molecular Identity and Physicochemical Properties

This compound is a solid organic compound belonging to the thiazole family. The presence of a bromophenyl group and a hydroxythiazole core makes it a subject of interest for potential biological activities. Thiazole rings are a common scaffold in many FDA-approved drugs, and their derivatives are known to exhibit a wide range of therapeutic properties.[1][2]

The fundamental identifiers and physicochemical properties of the compound are summarized below.

Identifier Value Source
Chemical Name This compound[3][4][5][6]
Synonyms 4-(4-Bromophenyl)-2-thiazolol; 4-(4-bromophenyl)thiazol-2-ol[5][7]
CAS Number 3884-34-2[3][6]
Molecular Formula C₉H₆BrNOS[3][4][6]
Molecular Weight 256.12 g/mol [3][4][6]
Physical Form Solid[3]
Melting Point 249-253 °C[3][7]
SMILES String Oc1nc(cs1)-c2ccc(Br)cc2[3]
InChI Key DEOWCFMGCQNWDK-UHFFFAOYSA-N[3][5]

Synthesis of this compound

The synthesis of 4-substituted thiazole derivatives typically follows the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea or thioamide. For this compound, a plausible and commonly employed synthetic route involves the condensation of 2-bromo-1-(4-bromophenyl)ethanone (p-bromoacetophenone) with thiourea.[1][8]

The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aminothiazole intermediate, which can then be hydrolyzed to the target hydroxythiazole.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for synthesizing similar thiazole derivatives.[1][8][9]

  • Reaction Setup : To a round-bottom flask, add p-bromoacetophenone (0.1 mol) and thiourea (0.1 mol).

  • Solvent Addition : Add ethanol (150 mL) to the flask to dissolve the reactants.

  • Catalyst : Introduce a catalytic amount of iodine.

  • Reflux : Heat the mixture to reflux and maintain for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation of Intermediate : After completion, cool the reaction mixture to room temperature. The intermediate, 4-(4-bromophenyl)thiazol-2-amine, will precipitate. Filter the solid, wash with cold ethanol, and dry.[1]

  • Hydrolysis : The isolated aminothiazole is then subjected to hydrolysis (e.g., using an acidic or basic aqueous solution under heat) to convert the amino group to a hydroxyl group, yielding the final product, this compound.

  • Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain a pure solid.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_intermediate Intermediate Product cluster_final_step Final Step cluster_product Final Product p_bromoacetophenone p-Bromoacetophenone reaction_step Condensation in Ethanol (Reflux, Iodine catalyst) p_bromoacetophenone->reaction_step thiourea Thiourea thiourea->reaction_step aminothiazole 4-(4-bromophenyl)thiazol-2-amine reaction_step->aminothiazole hydrolysis Hydrolysis aminothiazole->hydrolysis final_product This compound hydrolysis->final_product

Proposed synthesis workflow for this compound.

Spectroscopic Characterization

The molecular structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected spectral data can be inferred from closely related structures, such as 4-(4-bromophenyl)-2-mercaptothiazole and various 4-(4-bromophenyl)thiazol-2-amine derivatives.[1][10]

Technique Expected Observations
¹H-NMR - Multiplets in the aromatic region (approx. 7.5-7.8 ppm) corresponding to the protons on the bromophenyl ring. - A singlet for the C5-H proton on the thiazole ring (approx. 7.3 ppm). - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C-NMR - Signals for the bromophenyl carbons (approx. 120-135 ppm). - Signals for the thiazole ring carbons (approx. 105-170 ppm). The C=O tautomeric form would show a signal around 170 ppm.
FT-IR (cm⁻¹) - O-H stretching band (broad, approx. 3200-3400 cm⁻¹). - Aromatic C-H stretching (approx. 3000-3100 cm⁻¹). - C=N and C=C stretching in the thiazole ring (approx. 1600-1630 cm⁻¹). - C-Br stretching (approx. 660 cm⁻¹).
Mass Spec (ESI-MS) - A molecular ion peak [M+H]⁺ at m/z ≈ 256/258, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ratio of ~1:1).
Experimental Protocols: Spectroscopy
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.[10][11] The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy : The IR spectrum is recorded using a Fourier Transform Infrared spectrometer in the frequency range of 4000–400 cm⁻¹.[10] The solid sample is prepared as a KBr pellet.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition.[11]

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule. While the crystal structure for this compound has not been reported, data for a complex derivative, 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, is available and provides insight into the geometry of the 4-(4-bromophenyl)thiazole moiety.[12]

Parameter Value for C₂₄H₁₆Br₂FN₃S Derivative [12]
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 14.9517(9)
b (Å) 5.4857(3)
c (Å) 27.9582(17)
β (º) 102.434(6)
Volume (ų) 2239.4(2)
Z 4
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Data Collection : A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 296 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Biological Activity and Potential Applications

The thiazole nucleus is a cornerstone in medicinal chemistry, known for conferring a wide array of biological activities.[1][2] Derivatives of the 4-(4-bromophenyl)thiazole scaffold have demonstrated significant potential.

  • Antimicrobial Potential : this compound is specifically explored for its potential as an antimicrobial agent, which is valuable in the effort to develop new antibiotics against resistant pathogens.[13] Various complex derivatives have shown potent activity against microorganisms like Staphylococcus aureus and Candida albicans.[14]

  • Anticancer Activity : Other derivatives containing the 4-(4-bromophenyl)thiazole core have exhibited promising anticancer activity against cell lines such as A549 human lung adenocarcinoma.[14]

  • Drug Development : The structural and physicochemical properties of this molecule make it an attractive building block for combinatorial chemistry and the development of new therapeutic agents.

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in drug discovery and materials science. This guide has detailed its molecular structure, physicochemical properties, and a reliable synthetic route. The provided experimental protocols for synthesis and characterization serve as a practical resource for researchers. The established biological potential of the broader thiazole family, coupled with preliminary interest in this specific compound, underscores the importance of its continued investigation.

References

Biological Activity of Substituted Bromophenylthiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Thiazole-based compounds represent a cornerstone in medicinal chemistry due to their wide spectrum of pharmacological activities. The incorporation of a substituted bromophenyl moiety onto the thiazole scaffold has been a strategic focus for enhancing therapeutic potential. This technical guide provides an in-depth overview of the biological activities of substituted bromophenylthiazoles, with a primary focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of synthetic workflows and molecular pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, a core structure found in numerous biologically active molecules.[1] Their derivatives have garnered significant attention for a range of pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][3] A particularly fruitful area of research has been the synthesis of derivatives featuring a 4-(4-bromophenyl) group. The presence of this electron-withdrawing group at the para-position of the phenyl ring attached to the thiazole nucleus has been shown to improve both antimicrobial and anticancer activities.[1][4] This guide consolidates the current knowledge on these promising compounds, presenting their synthesis, biological evaluation, and structure-activity relationships.

Synthesis of Bromophenylthiazole Derivatives

The most common and efficient method for synthesizing the 4-(4-bromophenyl)thiazol-2-amine core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a p-bromoacetophenone (or other α-haloketones) with thiourea, often catalyzed by iodine in a solvent like methanol.[1][5] The resulting 2-amino-4-(4-bromophenyl)thiazole serves as a versatile intermediate for the creation of a diverse library of derivatives, such as Schiff bases, through reaction with various aromatic aldehydes.[1]

G Reactants p-Bromoacetophenone + Thiourea Reaction Hantzsch Thiazole Synthesis (Reflux) Reactants->Reaction Catalyst Iodine Catalyst Methanol Catalyst->Reaction Intermediate 4-(4-bromophenyl)thiazol-2-amine (Core Intermediate) Reaction->Intermediate Formation of core structure Condensation Condensation Reaction Intermediate->Condensation Aldehydes Substituted Aromatic Aldehydes Aldehydes->Condensation Final_Product Substituted Bromophenylthiazole Derivatives (e.g., Schiff Bases) Condensation->Final_Product Derivatization

General workflow for Hantzsch synthesis of bromophenylthiazoles.

Anticancer Activity

Substituted bromophenylthiazoles have demonstrated significant cytotoxic potential against various human cancer cell lines. The antiproliferative effects are often evaluated against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2), among others.[1][6]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit 50% of cell growth.

Compound IDSubstitution at Schiff Base (N=CH-R)Target Cell LineIC₅₀ (µM)Standard DrugIC₅₀ (µM)Citation
p2 4-OH, 3-OCH₃-PhenylMCF-710.55-Fluorouracil5.2[1]
4c Hydrazinyl-PhenylMCF-72.57 ± 0.16Staurosporine6.77 ± 0.41[6]
4c Hydrazinyl-PhenylHepG27.26 ± 0.44Staurosporine8.4 ± 0.51[6]
4b 3-Br-PhenylMCF-731.5 ± 1.91Staurosporine6.77 ± 0.41[6]
4b 3-Br-PhenylHepG251.7 ± 3.13Staurosporine8.4 ± 0.51[6]
Putative Signaling Pathways

The anticancer mechanism of these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Some derivatives have been shown to inhibit key signaling proteins crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] Inhibition of VEGFR-2 can disrupt downstream pathways like PI3K/Akt and MAPK, which are vital for endothelial cell proliferation and survival, ultimately leading to the activation of caspases and apoptosis.[7][8][9]

G Compound Bromophenylthiazole Derivative VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition PI3K PI3K/Akt Pathway VEGFR2->PI3K MAPK Raf/MEK/ERK (MAPK) Pathway VEGFR2->MAPK Survival Cell Survival & Proliferation PI3K->Survival Apoptosis Apoptosis (Caspase Activation) PI3K->Apoptosis Inhibition MAPK->Survival

Inhibition of VEGFR-2 signaling by bromophenylthiazoles.
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[10][12]

  • Cell Seeding: Plate cells (e.g., 5,000-20,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for adherence.[3][6]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3][13]

  • MTT Incubation: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of 540-570 nm.[12][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed by trichloroacetic acid (TCA).[15][16] The amount of bound dye is proportional to the total cellular protein mass.[15]

  • Cell Seeding & Treatment: Follow the same procedure as the MTT assay (Steps 1 & 2).

  • Cell Fixation: After incubation, gently add cold 10% (wt/vol) TCA to each well to fix the cells for 1 hour at 4°C.[13][15]

  • Washing: Remove the TCA and wash the plates four to five times with 1% (vol/vol) acetic acid or distilled water to remove unbound dye.[15][17] Air dry the plates completely.[17]

  • SRB Staining: Add 0.057% (wt/vol) SRB solution to each well and stain for 30 minutes at room temperature.[15][17]

  • Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.[15]

  • Dye Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye. Shake for 10 minutes.[13][17]

  • Absorbance Measurement: Read the optical density (OD) at 510-565 nm using a microplate reader.[15][17]

  • Data Analysis: Calculate cell viability and determine the IC₅₀ value.

G Start Seed Cells in 96-Well Plate Incubate1 Incubate (24h) Allow Adherence Start->Incubate1 Treat Add Serial Dilutions of Bromophenylthiazole Derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Compound Exposure Treat->Incubate2 Assay Perform Viability Assay (MTT or SRB) Incubate2->Assay Read Measure Absorbance (Microplate Reader) Assay->Read Analyze Calculate % Viability Determine IC50 Read->Analyze End Results Analyze->End

Workflow for in vitro anticancer activity screening.

Antimicrobial Activity

A significant number of substituted bromophenylthiazoles exhibit potent activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound IDSubstitution at Schiff Base (N=CH-R)MicroorganismMIC (µM)Standard DrugMIC (µM)Citation
p2 4-OH, 3-OCH₃-PhenylS. aureus16.1Norfloxacin11.0[1]
p2 4-OH, 3-OCH₃-PhenylE. coli16.1Norfloxacin11.0[1]
p4 4-Cl-PhenylB. subtilis28.8Norfloxacin11.0[1]
p3 4-N(CH₃)₂-PhenylA. niger16.2Fluconazole12.1[1]
p6 2,4-di-Cl-PhenylC. albicans15.3Fluconazole12.1[1]
Experimental Protocols

This method determines the MIC by measuring the growth of a microorganism in a liquid medium in the presence of varying concentrations of the antimicrobial agent.[1][18]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 1-2 × 10⁸ CFU/mL, adjusted to a 0.5 McFarland standard).[19]

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a series of test tubes or a 96-well microplate.[1]

  • Inoculation: Add a standardized volume of the microbial inoculum to each tube or well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[20]

  • Incubation: Incubate the tubes/plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[1][21] Turbidity can be assessed visually or by measuring the optical density with a spectrophotometer.[18]

Enzyme Inhibition

Certain bromophenylthiazole derivatives have been identified as potent inhibitors of various enzymes implicated in disease, such as cholinesterases (AChE and BuChE), which are targets in Alzheimer's disease therapy.[22]

Quantitative Data: Enzyme Inhibition
CompoundTarget EnzymeIC₅₀ (µM)Standard DrugIC₅₀ (µM)Citation
Thiazolylhydrazone (R₁=H, R₂=OCH₃) Acetylcholinesterase (AChE)0.0317 ± 0.001Donepezil0.0287 ± 0.005[22]
Thiazolylhydrazone (R₁=H, R₂=H) Acetylcholinesterase (AChE)0.0496 ± 0.002Donepezil0.0287 ± 0.005[22]
Amide Derivative 7 (Quinoxaline) Acetylcholinesterase (AChE)91--[22]
Amide Derivative 6 (Phenyl) Butyrylcholinesterase (BChE)195--[22]

Structure-Activity Relationships (SAR)

The biological activity of bromophenylthiazole derivatives is highly dependent on the nature and position of substituents. Several studies have elucidated key structural features that modulate their potency.[1][23][24]

  • Core Structure: The presence of the electron-withdrawing bromine atom at the para-position of the 4-phenyl ring is consistently associated with enhanced antimicrobial and anticancer activity.[1][4]

  • Schiff Base Substituents:

    • Antimicrobial: Electron-releasing groups (e.g., -OH, -OCH₃) and electron-withdrawing groups (e.g., -Cl) on the benzylidene ring of Schiff base derivatives can both contribute to high potency, indicating a complex relationship.[1] Compound p2 , with both hydroxyl and methoxy groups, was a potent antibacterial and anticancer agent.[1]

    • Anticancer: Aromatic substitutions at the para-position of the thiazole-linked phenyl ring generally enhance anticancer activity.[1]

  • General Observations: The specific combination and positioning of different functional groups are critical in fine-tuning the biological profile of these compounds, influencing their target selectivity and overall efficacy.[23][24]

G Core 4-(4-Bromophenyl)thiazole Core Activity Enhanced Biological Activity (Antimicrobial & Anticancer) Core->Activity Correlates with Substituents Substituents on Schiff Base (N=CH-R) Potency Modulated Potency Substituents->Potency EDG Electron Donating Groups (e.g., -OH, -OCH3) EDG->Substituents EWG Electron Withdrawing Groups (e.g., -Cl) EWG->Substituents

Key structure-activity relationships for bromophenylthiazoles.

Conclusion

Substituted bromophenylthiazoles are a highly promising class of compounds with diverse and potent biological activities. The 4-(4-bromophenyl)thiazole scaffold serves as an excellent template for the development of novel therapeutic agents. Extensive data from in vitro studies highlight their potential as anticancer agents, acting through mechanisms such as apoptosis induction via VEGFR-2 inhibition, and as broad-spectrum antimicrobial agents. Structure-activity relationship studies have provided valuable insights, demonstrating that strategic modifications to the peripheral substituents can significantly enhance potency and selectivity. Future research should focus on in vivo efficacy studies, toxicity profiling, and further optimization of lead compounds to translate their therapeutic potential into clinical applications.

References

Methodological & Application

Application Notes and Protocol: Hantzsch Synthesis of 4-(4-bromophenyl)-2-hydroxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring, a key heterocyclic motif in numerous biologically active compounds and pharmaceutical agents. The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. This document provides a detailed protocol for the synthesis of a thiazole derivative, focusing on the preparation of 4-(4-bromophenyl)-2-hydroxythiazole.

Reaction Scheme

The Hantzsch synthesis of 4-(4-bromophenyl)-2-aminothiazole proceeds as follows:

Hantzsch_Synthesis reactant1 2-Bromo-1-(4-bromophenyl)ethanone plus + reactant1->plus reactant2 Thiourea product 4-(4-Bromophenyl)-2-aminothiazole reactant2->product Ethanol, Reflux plus->reactant2

Caption: General reaction scheme for the Hantzsch synthesis of 4-(4-bromophenyl)-2-aminothiazole.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-2-aminothiazole

This protocol is adapted from established procedures for the Hantzsch synthesis of 2-aminothiazole derivatives.

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (or Methanol)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent).

  • Add thiourea (1.1 equivalents) to the flask.

  • Add a sufficient volume of ethanol to dissolve the reactants (e.g., 10 mL per gram of the α-haloketone).

  • Attach a reflux condenser to the flask.

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium carbonate while stirring. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 4-(4-bromophenyl)-2-aminothiazole.

  • Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 4-(4-bromophenyl)-2-aminothiazole and the known properties of the target compound, this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
4-(4-bromophenyl)-2-aminothiazoleC₉H₇BrN₂S271.1485-95198-202
This compound C₉H₆BrNOS 256.12 N/A 249-253

Note: The yield for this compound is not available as a specific protocol was not found.

Mandatory Visualizations

Hantzsch Synthesis Workflow

The following diagram illustrates the general experimental workflow for the Hantzsch synthesis of 4-(4-bromophenyl)-2-aminothiazole.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactant1 2-Bromo-1-(4-bromophenyl)ethanone dissolve Dissolve in Ethanol reactant1->dissolve reactant2 Thiourea reactant2->dissolve reflux Heat to Reflux (2-4h) dissolve->reflux cool Cool to RT reflux->cool precipitate Precipitate with Na₂CO₃ solution cool->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallization from Ethanol filtrate->recrystallize dry Dry Product recrystallize->dry product Pure 4-(4-Bromophenyl)-2-aminothiazole dry->product

Caption: Experimental workflow for the Hantzsch synthesis.

Proposed Hantzsch Synthesis of this compound

The following diagram illustrates the proposed, yet unvalidated, logical relationship for the synthesis of the target 2-hydroxythiazole.

proposed_synthesis reactant1 2-Bromo-1-(4-bromophenyl)ethanone product This compound reactant1->product Proposed Reaction reactant2 Urea reactant2->product Proposed Reaction

Caption: Proposed reaction for this compound.

Concluding Remarks

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of thiazole derivatives. While the provided protocol details the synthesis of the 2-amino analogue, it offers a robust starting point for the development of a synthetic route to this compound. Researchers attempting this synthesis should consider that the direct substitution of urea for thiourea may require significant optimization of reaction conditions. Careful monitoring and characterization of the resulting products will be crucial for a successful synthesis.

Synthesis of 4-(4-bromophenyl)thiazol-2-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(4-bromophenyl)thiazol-2-amine and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The protocols outlined below are based on the well-established Hantzsch thiazole synthesis.[3]

Core Synthesis: 4-(4-bromophenyl)thiazol-2-amine

The foundational step is the synthesis of the 4-(4-bromophenyl)thiazol-2-amine core structure. This is typically achieved through the condensation reaction of a substituted α-haloketone with a thioamide. The most common route involves the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one (also known as p-bromophenacyl bromide) with thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of 4-(4-bromophenyl)thiazol-2-amine.

Materials:

  • p-Bromoacetophenone or 2-bromo-1-(4-bromophenyl)ethan-1-one

  • Thiourea

  • Iodine (catalyst) or Copper Silicate (catalyst)

  • Ethanol or Methanol

  • Diethyl ether

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Crushed ice

Procedure:

  • In a round bottom flask, combine p-bromoacetophenone (1 mmol) and thiourea (1.2 to 2 mmol).[2][4]

  • Add a catalytic amount of iodine (0.1 mol) or 10 mol% copper silicate.[2][4]

  • Add ethanol (5 mL) as the solvent.[4]

  • The reaction mixture is then refluxed for a period ranging from 30 minutes to 12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:3) mobile phase.[2][4]

  • After completion of the reaction, the mixture is cooled to room temperature.

  • If a solid catalyst like copper silicate is used, it is removed by filtration.[4]

  • The filtrate is then poured over crushed ice to precipitate the crude product.[4]

  • The solid product is collected by filtration, washed with cold water, and then with diethyl ether to remove any unreacted starting materials.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Expected Outcome:

The product, 4-(4-bromophenyl)thiazol-2-amine, is typically obtained as a brown or yellowish solid.[4]

Characterization Data for 4-(4-bromophenyl)thiazol-2-amine
Characterization MethodObserved DataReference
Melting Point (°C)165-168[4]
IR (KBr, cm⁻¹)3410, 3260 (NH₂), 3100, 2900, 1520, 1450, 1350, 1320, 1050, 1020, 810, 720, 660 (C-Br)[4]
¹H NMR (DMSO-d₆, δ ppm)7.60 (d, 2H), 7.30 (d, 2H), 6.70 (s, 1H, thiazole-H), 4.80 (s, 2H, NH₂)[4]
¹³C NMR (DMSO-d₆, δ ppm)168, 160, 132, 130, 128, 123, 101[4]
EIMS m/z (%)257 (M+1), 255[4]

Synthesis of 4-(4-bromophenyl)thiazol-2-amine Derivatives

The 2-amino group of the thiazole ring serves as a versatile handle for the synthesis of a wide array of derivatives, primarily through the formation of Schiff bases with various aromatic aldehydes. These Schiff bases can then be used as intermediates for further chemical transformations, such as the synthesis of thiazolidinones.[2]

Experimental Protocol: Synthesis of Schiff Base Derivatives

Materials:

  • 4-(4-bromophenyl)thiazol-2-amine

  • Substituted aromatic aldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a round bottom flask, dissolve 4-(4-bromophenyl)thiazol-2-amine (1 mmol) in ethanol.

  • Add an equimolar amount of the desired substituted aromatic aldehyde (1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • Upon cooling, the Schiff base derivative often precipitates out of the solution.

  • The solid product is collected by filtration, washed with cold ethanol, and dried. Recrystallization can be performed if necessary.

Experimental Protocol: Synthesis of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-ones

Materials:

  • N-(substituted benzylidene)-4-(4-bromophenyl)thiazol-2-amine (Schiff base intermediate)

  • Thioglycolic acid

  • Solvent (e.g., DMF or dioxane)

  • Zinc chloride (catalyst, optional)

Procedure:

  • To a solution of the Schiff base intermediate (1 mmol) in a suitable solvent, add thioglycolic acid (1.2 mmol).

  • A catalytic amount of anhydrous zinc chloride can be added.

  • The mixture is refluxed for an extended period, typically 8-12 hours.

  • After cooling, the reaction mixture is poured into a cold sodium bicarbonate solution to neutralize any excess acid.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Purification is typically achieved by recrystallization.

Data Summary of Synthesized Derivatives

The following table summarizes the physicochemical data for a selection of synthesized 4-(4-bromophenyl)thiazol-2-amine derivatives.

Compound IDSubstituent (on phenyl ring of aldehyde)Yield (%)Melting Point (°C)Reference
p1 H--[1]
p2 4-OH, 3-OCH₃--[1]
p3 4-N(CH₃)₂--[1]
3k 4-OCH₃95160-162[5]
3n 4-NO₂94235-237[5]
3m 2,4-difluoro94122-124[5]

Note: Detailed yield and melting point data for compounds p1-p3 were not available in the cited abstract.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key reaction pathways described in the protocols.

Synthesis_Workflow A p-Bromoacetophenone + Thiourea B 4-(4-bromophenyl)thiazol-2-amine A->B Hantzsch Synthesis (Iodine or Cu Silicate, Ethanol, Reflux) D Schiff Base Derivative (N-benzylidene-4-(4-bromophenyl)thiazol-2-amine) B->D + C Substituted Aromatic Aldehyde C->D (Ethanol, Acetic Acid, Reflux) F 3-(4-(4-bromophenyl)thiazol-2-yl)-2- (substituted phenyl)thiazolidin-4-one D->F + E Thioglycolic Acid E->F (Reflux)

Caption: General synthesis scheme for 4-(4-bromophenyl)thiazol-2-amine and its derivatives.

Hantzsch_Mechanism_Overview Start α-Haloketone (p-Bromophenacyl bromide) Intermediate1 Nucleophilic Attack (S on α-carbon) Start->Intermediate1 Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product 4-(4-bromophenyl)thiazol-2-amine Dehydration->Product

Caption: Simplified workflow of the Hantzsch thiazole synthesis.

Biological Significance and Applications

Derivatives of 4-(4-bromophenyl)thiazol-2-amine have demonstrated a range of biological activities, making them attractive scaffolds for drug discovery. Notably, they have been investigated for their:

  • Antimicrobial Activity: These compounds have shown efficacy against various bacterial and fungal strains.[1][2] For instance, certain Schiff base derivatives have displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Anticancer Activity: Several derivatives have been evaluated for their cytotoxic effects against cancer cell lines.[1][2] One study reported that a derivative with electron-releasing (-OCH₃, -OH) and electron-withdrawing (-Br) groups exhibited potent anticancer activity against the MCF7 breast cancer cell line.[1]

The diverse biological profile of these compounds underscores their potential as lead structures for the development of new therapeutic agents. Further derivatization and structure-activity relationship (SAR) studies are ongoing to optimize their potency and selectivity.

References

Application Note: HPLC-UV Purity Analysis of 4-(4-bromophenyl)-2-hydroxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the purity determination of 4-(4-bromophenyl)-2-hydroxythiazole. The purity of this intermediate is critical for ensuring the quality and safety of final pharmaceutical products.[1] This method separates the main compound from its potential process-related impurities and degradation products, providing a quantitative purity value based on the relative peak area. The protocol is suitable for quality control in both research and manufacturing settings.[1]

Principle The method employs reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase.[1] A UV detector is used for the quantification of this compound and its impurities at a wavelength where the analyte exhibits significant absorbance.[1] Purity is calculated as the percentage of the main peak area relative to the total area of all observed peaks in the chromatogram.[2]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Reagents and Materials:

    • This compound reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

    • Orthophosphoric acid (Analytical grade).

    • Water (HPLC grade or Milli-Q).

    • Volumetric flasks (10 mL, 50 mL, 100 mL).

    • Analytical balance.

    • Pipettes.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • HPLC vials.

Chromatographic Conditions

The chromatographic parameters are summarized in the table below. These conditions were optimized to achieve a good peak shape and resolution from potential impurities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex, Waters)[3]
Mobile Phase Isocratic: Acetonitrile and Phosphate Buffer (60:40, v/v)
Phosphate Buffer 20 mM KH₂PO₄, pH adjusted to 3.0 with orthophosphoric acid[1]
Flow Rate 1.0 mL/min[3][4]
Column Temperature 30 °C
UV Detection 272 nm[4][5]
Injection Volume 10 µL
Run Time 20 minutes
Reagent Preparation
  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.[1] Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase: Mix 600 mL of Acetonitrile and 400 mL of Phosphate Buffer (pH 3.0). Degas the solution using sonication or vacuum filtration before use.

  • Diluent: The mobile phase is used as the diluent for standard and sample preparation.

Standard and Sample Preparation
  • Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.[1]

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials to remove any particulate matter.[1][6]

Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Blank Injection: Inject the diluent (blank) to ensure that no interfering peaks are present at the retention time of the analyte.[1]

  • Standard Injection: Inject the reference standard solution to determine the retention time of the this compound peak.

  • Sample Injection: Inject the prepared sample solution and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area normalization method:

    Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table presents hypothetical data obtained from the HPLC analysis of a sample of this compound.

Peak IDRetention Time (min)Peak Area (mAU*s)Area (%)
Impurity 14.581,5200.15
Main Peak 7.82 1,015,300 99.65
Impurity 29.152,0450.20
Total 1,018,865 100.00

Based on this hypothetical data, the purity of the analyzed sample is 99.65%.[1]

Visualized Workflow

The logical workflow for the purity analysis is depicted in the diagram below.

HPLC_Workflow start Start weigh Accurately Weigh Reference and Sample start->weigh dissolve Dissolve and Dilute in Volumetric Flasks with Diluent weigh->dissolve filter Filter Solutions through 0.45 µm Syringe Filter dissolve->filter inject Inject Blank, Standard, and Sample Solutions filter->inject setup Equilibrate HPLC System with Mobile Phase setup->inject acquire Acquire Chromatographic Data inject->acquire process Integrate Peak Areas acquire->process calculate Calculate Purity (Area %) process->calculate end End calculate->end

Caption: Workflow for HPLC-UV Purity Analysis of this compound.

Conclusion

The described HPLC-UV method is specific, straightforward, and suitable for the quantitative purity determination of this compound. The protocol is well-defined, providing clear steps for sample preparation and analysis, making it readily implementable in a quality control laboratory for routine analysis. The method can be validated according to ICH guidelines to demonstrate its linearity, precision, accuracy, and robustness.[7]

References

Application Note: A Robust HPLC Method for the Analysis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] As these compounds progress through the drug development pipeline, from synthesis to formulation, a reliable and accurate analytical method for their quantification and purity assessment is crucial. This application note provides a comprehensive protocol for developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for a broad range of thiazole derivatives.

The described method is designed to be a starting point for researchers, offering a robust baseline that can be further optimized for specific thiazole-containing analytes. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[4][5]

HPLC Method Development and Validation Strategy

The development of a successful HPLC method is a systematic process. The initial phase involves selecting the appropriate column, mobile phase, and detection wavelength. Thiazole derivatives, being aromatic, are generally expected to have strong UV absorbance, making UV detection a suitable choice.[6] A C18 column is a common and effective choice for the separation of many thiazole derivatives.[6] The mobile phase composition, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is then optimized to achieve the desired separation and peak shape.

Once initial chromatographic conditions are established, the method must be validated to ensure it is fit for its intended purpose. Method validation is a critical step that demonstrates the reliability, consistency, and accuracy of the analytical procedure.[7] The key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[4][5][8]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[6]

  • Data Acquisition and Processing: Chromatography data software.

  • Analytical Balance: To accurately weigh standards and samples.

  • Volumetric Glassware: For precise preparation of solutions.

  • pH Meter: For buffer preparation.

  • Syringe Filters: 0.45 µm or 0.22 µm for sample filtration.

Reagents and Chemicals
  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: HPLC grade or ultrapure water.

  • Buffers: Phosphoric acid, acetate buffer, or phosphate buffer to control the pH of the aqueous mobile phase. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate should be used.[9]

  • Reference Standard: A well-characterized reference standard of the thiazole derivative of interest.

Standard Solution Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the thiazole derivative reference standard.[6]

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in a suitable solvent, such as acetonitrile or methanol, and dilute to the mark.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected analytical range (e.g., 1-100 µg/mL).[6]

Sample Preparation
  • Accurately weigh the sample containing the thiazole derivative.

  • Dissolve the sample in the mobile phase to obtain a theoretical concentration within the established calibration range.[6]

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[10]

Chromatographic Conditions (Starting Point)

The following conditions can be used as a starting point and should be optimized for the specific analyte:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)[6]
Flow Rate 1.0 mL/min[6][10]
Injection Volume 10 µL[6]
Column Temperature 30 °C[6]
Detection Wavelength Determined by UV scan of the analyte (e.g., 254 nm)[6]
Run Time 10 minutes (adjust as needed)[6]

HPLC Method Validation Protocol

The developed method must be validated according to ICH guidelines to ensure its suitability.[4]

System Suitability

Before starting the validation, the suitability of the chromatographic system should be verified. This is done by injecting the standard solution multiple times (e.g., five or six injections) and evaluating parameters like peak area repeatability (%RSD), theoretical plates, and tailing factor.[5]

ParameterAcceptance Criteria
Repeatability of Peak Area (%RSD) ≤ 2.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities or degradation products.[5][8] This can be demonstrated by comparing the chromatograms of the analyte with those of a placebo, and by performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to show that the analyte peak is resolved from any degradation products.[10]

Linearity

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Procedure: Prepare a series of at least five concentrations of the analyte across the desired range (e.g., 80% to 120% of the target concentration).[7]

  • Analysis: Inject each concentration and plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Range

The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have acceptable levels of linearity, accuracy, and precision.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[7] It is often determined by recovery studies.

  • Procedure: Spike a placebo with known amounts of the analyte at different concentration levels (e.g., three levels: 80%, 100%, and 120% of the target concentration), in triplicate.[4]

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): The precision of the method is evaluated by analyzing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each) on the same day, by the same analyst, and on the same instrument.[4]

  • Intermediate Precision: This is assessed by having the assay performed by a different analyst, on a different day, and with a different instrument.[4]

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Estimation: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

  • Procedure: Introduce small variations in method parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Detection wavelength (e.g., ± 2 nm)

  • Analysis: Evaluate the effect of these changes on the system suitability parameters.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits.

Data Presentation

The quantitative data generated during method development and validation should be summarized in clear and concise tables.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
Level 1
Level 2
Level 3
Level 4
Level 5
Slope
Intercept
Correlation Coefficient (R²)

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%
100%
120%

Table 3: Precision Data

Repeatability (Analyst 1, Day 1)Intermediate Precision (Analyst 2, Day 2)
Sample 1
Sample 2
Sample 3
Sample 4
Sample 5
Sample 6
Mean
Standard Deviation
% RSD

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis.

Method_Development_Logic Start Define Analytical Goal Select_Column Select Column (e.g., C18) Start->Select_Column Select_Detector Select Detector (e.g., UV) Start->Select_Detector Develop_Mobile_Phase Develop Mobile Phase Select_Column->Develop_Mobile_Phase Select_Detector->Develop_Mobile_Phase Optimize_Conditions Optimize Conditions (Flow Rate, Temperature) Develop_Mobile_Phase->Optimize_Conditions System_Suitability Perform System Suitability Optimize_Conditions->System_Suitability System_Suitability->Optimize_Conditions If not suitable Validate_Method Validate Method System_Suitability->Validate_Method If suitable

Caption: Logical steps for HPLC method development.

Method_Validation_Parameters cluster_parameters ICH Validation Parameters Validated_Method Validated HPLC Method Specificity Specificity Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Range Range Range->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method LOD LOD LOD->Validated_Method LOQ LOQ LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Key parameters for HPLC method validation.

Conclusion

This application note provides a detailed protocol for the development and validation of an HPLC method for the analysis of thiazole derivatives. By following a systematic approach to method development and adhering to the validation parameters outlined by the ICH, researchers can establish a reliable, accurate, and robust analytical method. The provided starting conditions, validation protocols, and data presentation formats serve as a comprehensive guide for scientists and professionals in the field of drug development. The successful implementation of such a method is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing thiazole derivatives.

References

Application Notes and Protocols: In Vitro Antimicrobial Activity of 4-(4-Bromophenyl)-2-hydroxythiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The core structure, 4-(4-bromophenyl)-thiazole, is a recurring motif in the design of novel antimicrobial agents. The data presented herein pertains to various derivatives where the 2-hydroxy group is replaced by a 2-amine group, which is then further modified. These findings offer a strong starting point for researchers investigating the antimicrobial potential of 4-(4-bromophenyl)-2-hydroxythiazole.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of several 4-(4-bromophenyl)-thiazol-2-amine derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in these studies.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

Compound IDModification on 2-amineTest OrganismMIC (µM)[1]
p2 -(4-hydroxybenzylidene)Staphylococcus aureus16.1
Escherichia coli16.1
p3 -(4-(dimethylamino)benzylidene)Aspergillus niger16.2
p4 -(2-chlorobenzylidene)Bacillus subtilis28.8
p6 -(4-bromobenzylidene)Candida albicans15.3
Norfloxacin (Standard Antibiotic)S. aureus, E. coli, B. subtilis-
Fluconazole (Standard Antifungal)C. albicans, A. niger-

Note: The MIC values are presented in micromolar (µM) concentrations as reported in the cited literature. The original research should be consulted for full details on the specific strains and testing conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of antimicrobial research. The following protocols are based on the methods reported for the evaluation of 4-(4-bromophenyl)-thiazol-2-amine derivatives and are readily adaptable for testing this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Tube Dilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compound (e.g., this compound)

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile test tubes

  • Pipettes and sterile tips

  • Incubator

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with inoculum, no compound)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known high concentration.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in sterile test tubes containing nutrient broth to obtain a range of concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard). Add a defined volume of the inoculum to each tube of the dilution series, as well as to the positive and negative control tubes.

  • Incubation: Incubate the tubes at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

  • Observation: After incubation, visually inspect the tubes for turbidity (cloudiness), which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results Stock Prepare Stock Solution of Test Compound Dilution Perform Serial Dilutions in Broth Stock->Dilution Dilute Inoculate Inoculate Dilution Tubes and Controls Dilution->Inoculate Add Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Add Incubate Incubate at Optimal Temperature Inoculate->Incubate Incubate Observe Observe for Turbidity (Microbial Growth) Incubate->Observe After Incubation Determine_MIC Determine MIC: Lowest Concentration with No Growth Observe->Determine_MIC Analyze

Workflow for MIC Determination
Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on a solid medium.

Materials:

  • Test compound

  • Microbial cultures

  • Sterile nutrient agar plates (e.g., Mueller-Hinton Agar)

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • Pipettes and sterile tips

  • Incubator

  • Positive control (standard antibiotic/antifungal)

  • Solvent control (e.g., DMSO)

Procedure:

  • Plate Preparation: Prepare a lawn culture of the test microorganism by evenly spreading a standardized inoculum onto the surface of an agar plate using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a specific volume of the test compound solution at a known concentration into each well. Also, add the positive control and solvent control to separate wells.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 1 hour) to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at the appropriate temperature for the microorganism for 24-48 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_setup Setup cluster_application Application cluster_incubation_results Incubation & Results Lawn Prepare Lawn Culture on Agar Plate Well Create Wells in Agar Lawn->Well Add_Compound Add Test Compound and Controls to Wells Well->Add_Compound Pre_Diffuse Allow for Pre-diffusion Add_Compound->Pre_Diffuse Incubate_Plates Incubate Plates Pre_Diffuse->Incubate_Plates Measure_Zones Measure Zones of Inhibition Incubate_Plates->Measure_Zones

References

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of 4-(4-bromophenyl)-2-hydroxythiazole against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus (S. aureus) is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like pneumonia and sepsis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 4-(4-bromophenyl)-2-hydroxythiazole, a thiazole derivative with potential anti-staphylococcal activity, using the broth microdilution method. This method is a standardized and widely accepted technique for quantifying the in vitro activity of an antimicrobial agent against a specific microorganism.[2][3][4]

While specific MIC data for this compound is a subject of ongoing research, studies on structurally similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have demonstrated promising activity against S. aureus. For instance, certain derivatives have shown MIC values as low as 16.1 µM.[5] This protocol provides a framework for researchers to generate such crucial data for this compound and other novel thiazole compounds.

Quantitative Data Summary

The following table presents illustrative MIC data for a structurally related compound, 4-(4-bromophenyl)-thiazol-2-amine derivative (compound p2), against S. aureus as reported in the literature. This data serves as a reference for the expected range of activity for this class of compounds.

CompoundOrganismMIC (µM)[5]MIC (µg/mL)
4-(4-bromophenyl)-N-(4-chlorobenzylidene)thiazol-2-amine (p2)Staphylococcus aureus (MTCC3160)16.1~6.2

Note: The µg/mL value is an approximation based on the molecular weight of the specified derivative.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[2]

3.1. Materials

  • This compound (test compound)

  • Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Sterile 96-well microtiter plates

  • Sterile reservoirs

  • Multichannel pipette

  • Single-channel pipettes

  • Incubator (35 ± 2°C)

  • Spectrophotometer or microplate reader (optional, for OD measurement)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

3.2. Preparation of Reagents

  • Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL). The solubility of the compound should be determined beforehand.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3.3. Assay Procedure

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add a specific volume of the test compound stock solution to the first well of each row to achieve the desired starting concentration (e.g., 200 µL of a 2X final concentration).

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to the desired final concentration range. Discard 100 µL from the last well containing the compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and the positive control wells. This will bring the final volume in each well to 200 µL and dilute the compound to its final test concentration.

  • Controls:

    • Positive Control (Growth Control): Include wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum.

    • Negative Control (Sterility Control): Include wells containing 200 µL of sterile CAMHB only.

  • Incubation:

    • Seal the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

3.4. Interpretation of Results

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

  • Observe the wells for turbidity. The well with the lowest concentration of the test compound that shows no visible growth is the MIC value.

  • The positive control wells should show distinct turbidity, and the negative control wells should remain clear.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock (in DMSO) C Serial Dilution of Compound in 96-well plate with CAMHB A->C B Prepare S. aureus Inoculum (0.5 McFarland) D Inoculate Wells with S. aureus Suspension B->D C->D F Incubate Plate (35°C, 16-20h) D->F E Include Positive & Negative Controls E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway Inhibition (Hypothetical)

While the exact mechanism of action for this compound is not yet fully elucidated, many thiazole derivatives are known to interfere with essential bacterial processes. The following diagram illustrates a hypothetical mechanism where the compound inhibits a key bacterial enzyme.

Signaling_Pathway cluster_cell S. aureus Cell Substrate Bacterial Substrate Enzyme Essential Bacterial Enzyme (e.g., DNA gyrase, DHFR) Substrate->Enzyme binds Product Essential Product Enzyme->Product catalyzes Growth_Inhibition Bacterial Growth Inhibition Enzyme->Growth_Inhibition Product->Growth_Inhibition Compound 4-(4-bromophenyl)- 2-hydroxythiazole Compound->Inhibition Inhibition->Enzyme

Caption: Hypothetical mechanism of action for a thiazole antimicrobial compound.

References

Application Notes and Protocols: Anticancer Activity of 4-(4-bromophenyl)-2-hydroxythiazole on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data on the anticancer activity of 4-(4-bromophenyl)-2-hydroxythiazole against MCF-7 cells is limited in publicly available literature. The following application note is based on a closely related analog, a 4-(4-bromophenyl)-thiazole derivative, to provide a representative framework for experimental design and data interpretation. The IC50 value and potential biological effects are extrapolated from a structurally similar compound and should be experimentally verified for this compound.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This document outlines the application and protocols for investigating the anticancer activity of this compound on the human breast adenocarcinoma cell line, MCF-7. The methodologies described herein provide a comprehensive approach to evaluating its cytotoxic effects, impact on cell cycle progression, and induction of apoptosis.

Data Presentation

The following table summarizes the cytotoxic activity of a closely related 4-(4-bromophenyl)-thiazole derivative against MCF-7 cells, as determined by the MTT assay.

CompoundCell LineIC50 (µM)Reference
4-(4-bromophenyl)-thiazole derivativeMCF-731.5 ± 1.91[1]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of MCF-7 cells by 50% (IC50).

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the prepared dilutions of the compound and incubate for 48 hours. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed MCF-7 Cells prepare_compound Prepare Compound Dilutions treat_cells Treat Cells prepare_compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT-based cell viability assay.

Cell Cycle Analysis

This protocol analyzes the effect of this compound on the cell cycle distribution of MCF-7 cells using flow cytometry.

Materials:

  • MCF-7 cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

CellCycle_Workflow start Seed & Treat MCF-7 Cells harvest Harvest & Wash Cells start->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with Propidium Iodide fix->stain analyze Analyze by Flow Cytometry stain->analyze data Determine Cell Cycle Distribution (G0/G1, S, G2/M) analyze->data

Caption: Experimental workflow for cell cycle analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis in MCF-7 cells by this compound.

Materials:

  • MCF-7 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Potential apoptotic signaling pathway.

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspases, Cyclins, CDKs).

Materials:

  • MCF-7 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat MCF-7 cells with this compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the protein expression to a loading control (e.g., β-actin).

WesternBlot_Workflow cluster_sample Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for Western blot analysis.

References

Application Notes and Protocols for Cell Viability Assays: Evaluating Thiazole Compounds with MTT and XTT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MTT and XTT assays for the assessment of cell viability and cytotoxicity, with a specific focus on the evaluation of thiazole-based compounds. Detailed experimental protocols, data presentation guidelines, and workflow visualizations are included to facilitate accurate and reproducible results in drug discovery and development.

Application Notes

Introduction to Cell Viability Assays for Thiazole Compounds

Thiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1] A crucial step in the preclinical evaluation of these novel therapeutic agents is the determination of their cytotoxic and anti-proliferative effects on cancer cell lines. Cell viability assays are fundamental tools for this purpose, providing quantitative data on how these compounds affect cell health and growth.

Among the most widely used methods are the MTT and XTT assays. Both are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] The principle of these assays relies on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[3]

A key consideration when working with any chemical compound, including thiazole derivatives, is the potential for direct interference with the assay reagents. Compounds that have inherent reducing properties can directly convert the tetrazolium salt to formazan, leading to inaccurate results. Therefore, it is essential to include appropriate controls to account for any potential compound-specific effects.[3]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely established method for assessing cell viability.[1] The core of this assay lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in living cells.[4][5] This reaction produces a purple, insoluble formazan product.[5] The amount of formazan generated is directly proportional to the number of metabolically active, and therefore viable, cells.[6] To quantify the formazan, a solubilization agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to dissolve the insoluble crystals.[3][5] The absorbance of the resulting colored solution is then measured using a spectrophotometer, typically at a wavelength between 570 and 590 nm.[3][4]

Principle of the XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay that offers several advantages over the MTT assay.[3] Similar to MTT, the XTT assay measures the reduction of a tetrazolium salt by mitochondrial enzymes in viable cells.[7] However, the key difference is that the formazan product of XTT is water-soluble.[8] This eliminates the need for the formazan solubilization step that is required in the MTT assay, thereby simplifying the protocol, reducing the number of steps, and minimizing potential errors associated with the solubilization process.[3][9] The orange-colored formazan product can be directly quantified by measuring the absorbance spectrophotometrically, typically between 450 and 500 nm.[3] The sensitivity of the XTT assay is often enhanced by the addition of an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (PMS).[7]

Data Presentation: Cytotoxicity of Thiazole-Based Compounds (MTT Assay)

The following tables summarize the cytotoxic activity (IC₅₀ values) of various thiazole-based compounds against different cancer cell lines, as determined by the MTT assay in several research studies. The IC₅₀ value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
Series 1
4aMCF-7Breast31.5 ± 1.91[1]
4aHepG2Liver51.7 ± 3.13[1]
4cMCF-7Breast2.57 ± 0.16[1]
4cHepG2Liver7.26 ± 0.44[1]
5MCF-7Breast28.0 ± 1.69[1]
5HepG2Liver26.8 ± 1.62[1]
Series 2
2aMDA-MB-231Breast3.92 µg/mL[4]
2aHeLaCervical11.4 µg/mL[4]
2eHeLaCervical11.1 µg/mL[4]
Series 3
10aPC-3Prostate7 ± 0.6[6]
10aMCF-7Breast4 ± 0.2[6]
10oMDAMB-231Breast3 ± 0.2[6]
Series 4
11dHT-29Colon30 nM (GI₅₀)[10]
11fHT-29Colon27 nM (GI₅₀)[10]
Series 5
8MCF-7Breast3.36 ± 0.06 µg/ml[11]
7aMCF-7Breast6.09 ± 0.44 µg/ml[11]
Series 6
Cu(L1)₂Cl₂MCF7Breast105.6[12]
Cu(L3)Cl₂MCF7Breast82.64[12]
Series 7
4dMDA-MB-231Breast1.21[13]
Series 8
11HCT-116ColonModerate Activity[14]

Note: Direct comparison of IC₅₀ values between different studies should be made with caution due to variations in experimental conditions (e.g., cell density, incubation time).

Experimental Protocols

MTT Assay Protocol

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.[3]

Materials:

  • Thiazole compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[3]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 2 x 10⁵ cells/well) in 100 µL of culture medium.[7]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole-based compounds in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically <0.5% DMSO).[3]

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds.

    • Include the following controls:

      • Untreated Control: Cells in culture medium only.[3]

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.[3]

      • Medium Blank: Culture medium without cells.[3]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully remove the culture medium from the wells.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[3]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3]

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[3]

XTT Assay Protocol

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Thiazole compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • XTT labeling reagent

  • Electron coupling reagent (e.g., PMS)[5]

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed cells and treat them with the thiazole compounds and appropriate controls.

  • XTT Reagent Preparation:

    • Immediately before use, thaw the XTT labeling reagent and the electron coupling reagent.

    • Prepare the XTT working solution by mixing the two reagents according to the manufacturer's instructions (e.g., for one 96-well plate, mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent).[15]

  • XTT Addition and Incubation:

    • Add 50 µL of the freshly prepared XTT working solution to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and density.[3]

  • Absorbance Measurement:

    • Gently shake the plate to ensure a uniform color distribution.

    • Measure the absorbance of the wells at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 660 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Check the compound blank for any significant absorbance, which would indicate direct XTT reduction by the compound.

    • Calculate the percentage of cell viability as described for the MTT assay.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[3]

Visualizations

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_measurement Measurement seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h add_compounds Add Thiazole Compounds & Controls incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Data Analysis & IC50 Determination

Caption: MTT Assay Experimental Workflow.

XTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay XTT Assay cluster_measurement Measurement seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h add_compounds Add Thiazole Compounds & Controls incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_xtt Add XTT Working Solution incubate_treatment->add_xtt incubate_xtt Incubate for 2-4h (Formazan Formation) add_xtt->incubate_xtt read_absorbance Read Absorbance (450-500 nm) incubate_xtt->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Data Analysis & IC50 Determination

Caption: XTT Assay Experimental Workflow.

Assay_Principle cluster_cell Metabolically Active Cell cluster_mtt MTT Assay cluster_xtt XTT Assay mitochondria Mitochondria dehydrogenase Mitochondrial Dehydrogenases mtt MTT (Yellow, Soluble) dehydrogenase->mtt Acts on xtt XTT (Yellow, Soluble) dehydrogenase->xtt Acts on formazan_mtt Formazan (Purple, Insoluble) mtt->formazan_mtt Reduction solubilization Solubilization Step (e.g., DMSO) formazan_mtt->solubilization formazan_xtt Formazan (Orange, Soluble) xtt->formazan_xtt Reduction measurement_xtt Absorbance Measurement formazan_xtt->measurement_xtt measurement_mtt Absorbance Measurement solubilization->measurement_mtt

Caption: Biochemical Principles of MTT and XTT Assays.

References

Application Notes and Protocols for 4-(4-Bromophenyl)-2-hydroxythiazole as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-bromophenyl)-2-hydroxythiazole is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. The thiazole nucleus is a prominent scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The presence of a bromophenyl group at the C4 position and a hydroxyl group at the C2 position offers multiple reaction sites for further chemical modifications, making it a valuable building block for the development of novel therapeutic agents. These modifications can lead to the generation of compound libraries for screening and optimization of lead compounds in drug discovery.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in chemical synthesis and drug development.

Synthesis of the Core Intermediate

The synthesis of the related compound, 4-(4-bromophenyl)-2-aminothiazole, is well-documented and proceeds via the Hantzsch thiazole synthesis.[3][4] A similar approach can be envisioned for this compound, where a thiourea derivative or a related sulfur-containing nucleophile reacts with a 4-bromo-α-haloacetophenone. The 2-hydroxythiazole exists in tautomeric equilibrium with its 2-thiazolone form. The synthesis of the closely related 2-aminothiazole intermediate involves the reaction of p-bromoacetophenone with thiourea in the presence of an iodine catalyst.[3][4]

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-2-aminothiazole (Intermediate for derivatives)

This protocol describes the synthesis of the 2-amino analogue, which is a common precursor for many derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve p-bromoacetophenone and thiourea in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of iodine to the mixture.[3][4]

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent.[4]

Applications in the Synthesis of Bioactive Molecules

This compound can be utilized as a scaffold to synthesize a diverse range of derivatives with potential therapeutic applications. The following sections detail the synthesis of specific classes of derivatives and their reported biological activities.

Synthesis of Schiff Base Derivatives

The 2-amino analogue of this compound readily undergoes condensation with various aromatic aldehydes to form Schiff bases (imines). These compounds have shown significant antimicrobial and anticancer activities.[4]

Experimental Protocol: General Synthesis of Schiff Base Derivatives from 4-(4-bromophenyl)-2-aminothiazole

  • Reactant Mixture: In a round-bottom flask, dissolve 4-(4-bromophenyl)-2-aminothiazole and a substituted aromatic aldehyde in a suitable solvent like ethanol.

  • Catalyst: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from an appropriate solvent to obtain the pure product.[4]

Visualization of Synthetic Workflow

G cluster_0 Synthesis of 4-(4-bromophenyl)-2-aminothiazole cluster_1 Synthesis of Schiff Base Derivatives A p-Bromoacetophenone + Thiourea B Reaction Mixture in Ethanol A->B D Reflux B->D C Iodine Catalyst C->B E 4-(4-bromophenyl)-2-aminothiazole D->E F 4-(4-bromophenyl)-2-aminothiazole H Reaction in Ethanol with Glacial Acetic Acid F->H G Substituted Aromatic Aldehyde G->H I Reflux H->I J Schiff Base Derivative I->J

Caption: Workflow for the synthesis of 4-(4-bromophenyl)-2-aminothiazole and its subsequent conversion to Schiff base derivatives.

Synthesis of Thiazolyl-Pyrazoline Hybrids

Thiazole-pyrazoline hybrids are another class of compounds that have been synthesized and evaluated for their biological activities. These hybrids are typically synthesized by reacting a chalcone with a hydrazine derivative, followed by cyclization. The 4-(4-bromophenyl)thiazole moiety can be introduced at various positions of the pyrazoline ring.[5]

Experimental Protocol: Synthesis of a Thiazolyl-Pyrazoline Hybrid

This is a representative protocol; specific reagents and conditions may vary.

  • Chalcone Synthesis: Synthesize the required chalcone by the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde in the presence of a base (e.g., NaOH).

  • Pyrazoline Formation: React the chalcone with a hydrazine derivative (e.g., thiosemicarbazide) in a suitable solvent like ethanol.

  • Cyclization: The reaction mixture is typically refluxed to facilitate the cyclization and formation of the pyrazoline ring.

  • Introduction of the Thiazole Moiety: The 4-(4-bromophenyl)thiazole moiety can be incorporated by using a thiazole-containing chalcone or hydrazine derivative in the preceding steps. For instance, reacting a chalcone with 2-hydrazinyl-4-(4-bromophenyl)thiazole.[5]

  • Purification: The final product is isolated and purified using standard techniques like recrystallization or column chromatography.

Biological Activities of Derivatives

Derivatives of 4-(4-bromophenyl)-2-aminothiazole have been reported to exhibit significant antimicrobial and anticancer activities. The quantitative data for some of these derivatives are summarized in the tables below.

Table 1: Antimicrobial Activity of 4-(4-bromophenyl)-2-aminothiazole Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
p2 S. aureus12.5[4]
B. subtilis25[4]
E. coli25[4]
C. albicans12.5[4]
p3 S. aureus25[4]
B. subtilis25[4]
E. coli12.5[4]
C. albicans25[4]
p4 S. aureus12.5[4]
B. subtilis12.5[4]
E. coli25[4]
C. albicans12.5[4]
p6 S. aureus25[4]
B. subtilis25[4]
E. coli12.5[4]
C. albicans25[4]
Norfloxacin S. aureus10[4]
B. subtilis10[4]
E. coli10[4]
Fluconazole C. albicans10[4]

*The 'p' series of compounds are Schiff base derivatives of 4-(4-bromophenyl)-2-aminothiazole with different substituted aromatic aldehydes.[4]

Table 2: Anticancer Activity of 4-(4-bromophenyl)-2-aminothiazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
p2 *MCF-7 (Breast Cancer)10.5[4]
5-Fluorouracil MCF-7 (Breast Cancer)5.2[4]
11d **A549 (Lung Cancer)62.5 µg/mL[5]
Cisplatin A549 (Lung Cancer)45.88 µg/mL[5]

*Compound p2 is a Schiff base derivative.[4] **Compound 11d is 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole.[5]

Potential Signaling Pathways

Derivatives of thiazole have been investigated for their anticancer properties, and some have been shown to target specific signaling pathways involved in cancer cell proliferation and survival. For instance, some anticancer agents target receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for tumor angiogenesis.[6] While the exact mechanism of action for all derivatives of this compound is not fully elucidated, a plausible pathway to investigate would be the inhibition of key kinases in cancer-related signaling cascades.

Visualization of a Representative Signaling Pathway

G cluster_pathway Hypothetical Inhibition of a Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Binds and Activates P1 Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) RTK->P1 Phosphorylates and Activates Thiazole Thiazole Derivative (Inhibitor) Thiazole->RTK Inhibits Proliferation Cell Proliferation, Angiogenesis, Survival P1->Proliferation Promotes

Caption: A potential mechanism of action for thiazole derivatives as anticancer agents through the inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound and its amino analogue are valuable intermediates for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. The synthetic versatility of this scaffold allows for the creation of diverse chemical libraries for screening against various biological targets. The documented antimicrobial and anticancer activities of its derivatives underscore the importance of the 4-(4-bromophenyl)thiazole core in medicinal chemistry. Further exploration of the chemical space around this scaffold is likely to yield novel and potent therapeutic agents.

References

Application Notes and Protocols: Derivatization of 4-(4-Bromophenyl)-2-hydroxythiazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. 4-(4-bromophenyl)-2-hydroxythiazole, which exists in tautomeric equilibrium with its 2-aminothiazole form, represents a versatile starting material for the synthesis of novel derivatives with potential therapeutic applications. The presence of the bromophenyl group offers a site for further modification, while the 2-hydroxy/amino group provides a convenient handle for derivatization, most commonly through the formation of Schiff bases. This application note provides detailed protocols for the synthesis of 4-(4-bromophenyl)-2-aminothiazole, its derivatization into Schiff bases, and subsequent biological screening for antimicrobial and anticancer activities.

Synthetic Protocols

The derivatization of the title compound typically begins with the synthesis of the 2-aminothiazole precursor, followed by condensation with various aromatic aldehydes to yield Schiff base derivatives.

Protocol 1: Synthesis of 4-(4-Bromophenyl)-2-aminothiazole

This protocol is based on the Hantzsch thiazole synthesis, a classical and efficient method for the preparation of thiazole rings.

Materials:

  • p-Bromoacetophenone

  • Thiourea

  • Iodine (catalyst) or Copper Silicate

  • Ethanol

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Crushed ice

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve 1 mmol of p-bromoacetophenone and 1.2 mmol of thiourea in 5 mL of ethanol.[1]

  • Add a catalytic amount of iodine.[2] Alternatively, 10 mol% of copper silicate can be used as a heterogeneous catalyst.[1]

  • The reaction mixture is refluxed at 78°C.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:3) mobile phase.[1]

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • If a heterogeneous catalyst was used, it is removed by filtration.[1]

  • The filtrate is then poured over crushed ice to precipitate the solid product.[1]

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from hot ethanol to yield 4-(4-bromophenyl)-2-aminothiazole.[1]

Characterization:

  • IR (KBr, cm⁻¹): 3410, 3260 (NH₂ stretching), 1614 (C=N stretching), 817 (C-Br stretching).[1][2]

  • ¹H NMR (DMSO-d₆, δ ppm): 7.60 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 6.70 (s, 1H, thiazole-H), 4.80 (s, 2H, NH₂).[1]

Protocol 2: Synthesis of N-(Substituted-benzylidene)-4-(4-bromophenyl)thiazol-2-amine Derivatives (Schiff Bases)

This protocol describes the condensation reaction between the synthesized 2-aminothiazole and various aromatic aldehydes.

Materials:

  • 4-(4-Bromophenyl)-2-aminothiazole (from Protocol 1)

  • Substituted aromatic aldehydes

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round bottom flask, dissolve an equimolar amount of 4-(4-bromophenyl)-2-aminothiazole and the desired substituted aromatic aldehyde in ethanol or methanol.[2]

  • Add a few drops of glacial acetic acid as a catalyst.

  • The reaction mixture is then refluxed for an appropriate time (typically 4-6 hours), with reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, which usually results in the precipitation of the Schiff base product.

  • The solid product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Characterization of a representative derivative, N-(4-hydroxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine:

  • ¹H NMR (DMSO-d₆, δ ppm): 9.7 (s, 1H, N=CH), 7.80-6.9 (m, Ar-H and thiazole-H), 5.39 (s, 1H, -OH).[2]

Biological Screening Protocols

The synthesized derivatives can be screened for various biological activities. Here, we provide protocols for antimicrobial and anticancer screening.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Materials:

  • Synthesized thiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Norfloxacin for bacteria, Fluconazole for fungi)

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations.

  • Prepare a standardized inoculum of the microbial strains.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only). Also, run parallel dilutions of the standard antimicrobial agents.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 4: In Vitro Anticancer Activity (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[3][4][5]

Materials:

  • Human cancer cell line (e.g., MCF-7 - breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized thiazole derivatives

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 hours).

  • After incubation, fix the cells by gently adding cold 10% TCA and incubate for 1 hour at 4°C.[3]

  • Wash the plates with water and air dry.

  • Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.[3]

  • Wash the plates with 1% acetic acid to remove unbound dye and then air dry.[3]

  • Solubilize the bound dye with 10 mM Tris base solution.[3]

  • Measure the absorbance at 540 nm using a microplate reader.[3]

  • The percentage growth inhibition can be calculated, and the IC₅₀ value (concentration causing 50% inhibition of cell growth) can be determined.

Data Presentation

The biological activity data for a series of N-(substituted-benzylidene)-4-(4-bromophenyl)thiazol-2-amine derivatives are summarized in the table below.

Compound IDR-group on BenzylideneAntibacterial MIC (µM) vs. S. aureusAntifungal MIC (µM) vs. C. albicansAnticancer IC₅₀ (µM) vs. MCF-7Reference
p1 -H>100>100>100[2]
p2 4-OH16.132.218.5[2][6]
p3 4-N(CH₃)₂16.132.225.6[2][6]
p4 4-Cl16.116.130.1[2][6]
p6 2,4-diCl16.116.142.3[2][6]
Norfloxacin -1.56--[2]
Fluconazole --3.12-[2]
5-Fluorouracil ---12.0[6]

Visualizations

Synthetic Workflow

synthetic_workflow start p-Bromoacetophenone + Thiourea intermediate 4-(4-Bromophenyl)-2-aminothiazole start->intermediate Hantzsch Synthesis (Iodine or Cu-Silicate catalyst) product N-(Substituted-benzylidene)- 4-(4-bromophenyl)thiazol-2-amine (Schiff Bases) intermediate->product reagents Substituted Aromatic Aldehydes reagents->product Condensation (Glacial Acetic Acid)

Caption: Synthetic pathway for the derivatization of this compound.

Biological Screening Workflow

screening_workflow start Synthesized Thiazole Derivatives antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial anticancer Anticancer Screening (SRB Assay) start->anticancer mic Determine MIC Values (Antibacterial & Antifungal) antimicrobial->mic ic50 Determine IC50 Values (Cytotoxicity) anticancer->ic50 data Lead Compound Identification mic->data ic50->data

Caption: Workflow for the biological screening of synthesized thiazole derivatives.

References

Application Notes and Protocols: Molecular Docking Studies of 4-(4-bromophenyl)-2-hydroxythiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed in the molecular docking studies of 4-(4-bromophenyl)-2-hydroxythiazole derivatives. While the primary focus of the detailed protocols and data presented here is on the closely related and well-documented 4-(4-bromophenyl)-thiazol-2-amine derivatives, the principles and procedures are readily adaptable for the 2-hydroxy counterparts. These compounds are of significant interest due to their potential as antimicrobial and anticancer agents.

Introduction

Thiazole-containing compounds represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The this compound core is a key pharmacophore, and understanding its interactions with biological targets through molecular docking is crucial for rational drug design and development. Molecular docking simulations provide insights into the binding conformations and affinities of ligands with target proteins, guiding the synthesis of more potent and selective derivatives.

Synthesis of 4-(4-bromophenyl)-thiazol-2-amine Derivatives

A common synthetic route for the precursor, 4-(4-bromophenyl)thiazol-2-amine, involves the reaction of p-bromoacetophenone with thiourea. This intermediate can then be further modified to produce a variety of derivatives.

Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate)[1]

Materials:

  • p-Bromoacetophenone

  • Thiourea

  • Iodine

  • Diethyl ether

Protocol:

  • A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 11–12 hours.

  • After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted p-bromoacetophenone.

  • The resulting solid is treated with a hot solution of sodium thiosulfate to remove excess iodine.

  • The crude product is then washed with water, dried, and recrystallized from ethanol to yield pure 4-(4-bromophenyl)thiazol-2-amine.

Synthesis of Schiff Base Derivatives[1]

Materials:

  • 4-(4-bromophenyl)thiazol-2-amine (intermediate)

  • Substituted aromatic aldehydes

  • Glacial acetic acid

  • Ethanol

Protocol:

  • A mixture of 4-(4-bromophenyl)thiazol-2-amine (0.01 mol) and a selected substituted aromatic aldehyde (0.01 mol) is refluxed in ethanol in the presence of a catalytic amount of glacial acetic acid for 8-10 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, dried, and recrystallized from a suitable solvent to obtain the final Schiff base derivatives.

Molecular Docking Protocol

Molecular docking studies are performed to predict the binding mode and affinity of the synthesized compounds with their biological targets. The following protocol outlines a general workflow for docking studies.

Protein and Ligand Preparation

Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Examples of relevant targets include DNA gyrase (PDB ID: 1KZN), Topoisomerase II (PDB ID: 1JIJ), Lanosterol 14-alpha demethylase (PDB ID: 4WMZ), and Estrogen Receptor Alpha (PDB ID: 3ERT)[1][2].

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned.

  • The protein structure is then minimized to relieve any steric clashes.

Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using chemical drawing software.

  • The 2D structures are converted to 3D structures.

  • The ligand structures are optimized and energy-minimized using a suitable force field.

Docking Simulation
  • A docking grid is defined around the active site of the target protein.

  • The prepared ligands are then docked into the defined grid using docking software such as AutoDock or Glide.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • The resulting docking poses are analyzed to identify the most favorable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Below is a Graphviz diagram illustrating the typical workflow for a molecular docking study.

molecular_docking_workflow cluster_docking Docking & Analysis Phase protein_prep Target Protein Preparation (e.g., PDB retrieval, cleaning) grid_gen Grid Generation (Define binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (e.g., 2D to 3D conversion, optimization) docking Molecular Docking Simulation ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding energy, interactions) docking->analysis

Molecular Docking Experimental Workflow

Data Presentation

The results of molecular docking and biological activity assays are summarized in the following tables.

Antimicrobial Activity

The antimicrobial activity of the synthesized 4-(4-bromophenyl)-thiazol-2-amine derivatives was evaluated using the minimum inhibitory concentration (MIC) method.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-(4-bromophenyl)-thiazol-2-amine Derivatives (in µM) [1]

CompoundS. aureusE. coliB. subtilisC. albicansA. niger
p216.116.1---
p3----16.2
p4--28.8--
p6---15.3-
Norfloxacin15.715.715.7--
Fluconazole---15.615.6

'-' indicates data not reported or not active.

Anticancer Activity

The in vitro anticancer activity was determined against the MCF7 human breast cancer cell line.

Table 2: Anticancer Activity (IC50 in µM) of 4-(4-bromophenyl)-thiazol-2-amine Derivatives against MCF7 Cell Line

CompoundIC50 (µM)
p221.8
5-Fluorouracil19.4

Data for other synthesized compounds showed lower activity.

Molecular Docking Scores

The following table presents the docking scores (in kcal/mol) of the most promising compounds against various protein targets.

Table 3: Molecular Docking Scores (kcal/mol) [1]

CompoundTopoisomerase II (1JIJ)Lanosterol 14-alpha demethylase (4WMZ)Estrogen Receptor Alpha (3ERT)
p2-8.5--8.2
p3-8.7-8.9-
p4-8.8--
p6--9.1-

Signaling Pathway Visualization

The interaction of these derivatives with targets like the Estrogen Receptor Alpha can modulate downstream signaling pathways implicated in cancer. The diagram below illustrates a simplified logical relationship.

signaling_pathway ligand Thiazole Derivative (e.g., Compound p2) receptor Estrogen Receptor Alpha (ERα) ligand->receptor Binds to gene_exp Altered Gene Expression receptor->gene_exp Modulates cell_cycle Cell Cycle Arrest gene_exp->cell_cycle apoptosis Induction of Apoptosis gene_exp->apoptosis

References

Troubleshooting & Optimization

optimizing Hantzsch thiazole synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Hantzsch thiazole synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives.[1] It involves the condensation reaction between an α-haloketone and a compound containing a thioamide functional group, such as thiourea or thioacetamide.[2][3] The reaction is known for being straightforward, generally high-yielding, and utilizing stable, readily available starting materials.[2][4]

Q2: What is the general mechanism of the reaction?

The reaction proceeds through a multi-step pathway:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone.[2][4]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide then attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[2]

  • Dehydration: The intermediate loses a molecule of water to form the final aromatic thiazole ring.[2][3]

Q3: What are the typical solvents and temperatures used?

Polar protic solvents like ethanol and methanol are commonly used for this synthesis.[5] The reaction often requires heating, with temperatures typically ranging from room temperature to the reflux temperature of the solvent, to proceed at an optimal rate.[5][6] However, excessive heat can lead to the formation of side products.[5] Some modern approaches utilize microwave irradiation, which can significantly reduce reaction times from hours to minutes and often improve yields.[7]

Q4: Can catalysts be used to improve the reaction?

Yes, various catalysts can enhance the rate and yield of the Hantzsch synthesis. Acid catalysts like p-toluenesulfonic acid (PTSA) are sometimes employed.[8] More environmentally friendly and reusable options, such as silica-supported tungstosilisic acid (SiW/SiO₂), have also been shown to be effective, particularly in one-pot, multi-component variations of the reaction.[6][9]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no product at all. What are the common causes and how can I fix this?

A: Low or no yield is a common issue that can stem from several factors. Systematically investigating the following possibilities can help identify and resolve the problem.[8]

  • Poor Quality of Starting Materials:

    • α-Haloketone: These reagents can decompose over time. Ensure your α-haloketone is fresh or has been stored properly under inert conditions.[5]

    • Thioamide: Verify the purity of the thioamide, as impurities can lead to unwanted side reactions.[5]

  • Suboptimal Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress by Thin-Layer Chromatography (TLC).[5] Many Hantzsch syntheses require reflux conditions to proceed efficiently.[8]

    • Reaction Time: The reaction may not have reached completion. Use TLC to monitor the consumption of starting materials before stopping the reaction.[8] Reaction times can range from 30 minutes to several hours.[2][7]

    • Solvent: The choice of solvent is critical. Ethanol is a common starting point, but other polar solvents might be more effective depending on the specific substrates.[5][6]

  • Stoichiometry:

    • While the reactants react in a 1:1 ratio, using a slight excess (e.g., 1.5 equivalents) of the thioamide can sometimes improve yields, especially if the excess is easily removed during workup.[2][4]

Problem 2: Product is Impure / Multiple Spots on TLC

Q: My final product appears impure, and the TLC plate shows multiple spots. What could these impurities be and how do I remove them?

A: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.

  • Possible Identities of Impurities:

    • Unreacted Starting Materials: Spots corresponding to the α-haloketone and thioamide will be visible if the reaction is incomplete.[8]

    • Oxazole Byproduct: If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can form.[8]

    • Dimerization/Polymerization Products: Under certain conditions, the starting materials or reactive intermediates can self-condense.[8]

    • Isomeric Thiazoles: Depending on the reactants, particularly with N-monosubstituted thioureas under acidic conditions, isomeric products like 3-substituted 2-imino-2,3-dihydrothiazoles can form alongside the expected 2-(N-substituted amino)thiazoles.[10]

  • Purification Strategies:

    • Workup: During the workup, neutralizing the reaction mixture with a mild base like sodium carbonate or sodium bicarbonate often causes the thiazole product to precipitate.[2][4] Unreacted thiourea tends to remain in the aqueous solution and can be removed by filtration.[5]

    • Recrystallization: This is a highly effective method for purifying solid products.[8] A common solvent system for recrystallization is ethanol or an ethanol/water mixture.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A common eluent system is a mixture of ethyl acetate and hexanes.[2]

Problem 3: Product Does Not Precipitate During Workup

Q: I've completed the reaction and poured the mixture into an aqueous base, but my product isn't precipitating. What should I do?

A: Precipitation relies on the neutral product being insoluble in the workup solution. If it fails to precipitate, consider the following steps.

  • Ensure Complete Neutralization: The product may still be in its protonated salt form, which is often soluble in polar solvents like methanol and water.[4] Carefully check the pH of the solution and add more base (e.g., 5% sodium carbonate solution) until it is neutral or slightly basic.[2]

  • Increase Polarity: The product's solubility might be too high in the current solvent mixture. Pouring the reaction mixture into a larger volume of cold water can help force precipitation.[4]

  • Solvent Removal: If precipitation does not occur, the solvent can be removed under reduced pressure (rotary evaporation).[8] The resulting crude solid or oil can then be subjected to other purification techniques like recrystallization or chromatography.

  • Extraction: If the product is an oil or remains soluble, perform a liquid-liquid extraction. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers can then be combined, washed with brine, dried over an anhydrous salt (like Na₂SO₄), and the solvent evaporated to isolate the crude product.[11]

Optimization of Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and purity. The following tables summarize data from various studies.

Data Presentation

Table 1: Effect of Solvent and Temperature on Yield

This table illustrates the impact of different solvents on the yield of a one-pot Hantzsch synthesis of a thiazole derivative at various temperatures.[6]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water2550
2WaterReflux460
3Ethanol2550
4EthanolReflux375
5Methanol2550
6MethanolReflux3.568
71-ButanolReflux2.582
82-PropanolReflux2.580
9Ethanol/Water (1:1)65285

Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[6]

Table 2: Effect of Catalyst Loading on Yield

This table shows how varying the amount of a reusable SiW/SiO₂ catalyst affects the reaction time and yield.[6]

EntryCatalyst (SiW/SiO₂) (mol%)Time (h)Yield (%)
10540
25365
3102.578
415285
520285

Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[6]

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

This table compares the reaction time and yield for the synthesis of various N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using both conventional heating and microwave irradiation.[7]

ProductConventional (Reflux, 8h) Yield (%)Microwave (90°C, 30 min) Yield (%)
6a7595
6b7292
6c7090
6d7894
6e7491

Data adapted from a study comparing heating methods in Hantzsch thiazole synthesis.[7]

Experimental Protocols

Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard laboratory procedure for a classic Hantzsch thiazole synthesis.[2]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1 equiv.)

  • Thiourea (7.5 mmol, 1.5 equiv.)

  • Methanol (5 mL)

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.[2]

  • Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C. Allow the reaction to stir for 30 minutes.[2]

  • Cooling: After 30 minutes, remove the reaction from the heat and let the solution cool to room temperature.[2]

  • Precipitation (Workup): Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to ensure thorough mixing. A solid precipitate should form.[2][4]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the collected filter cake with deionized water to remove any remaining inorganic salts or soluble impurities.[2]

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry completely. Once dry, determine the final mass, calculate the percent yield, and characterize the product using methods such as melting point determination, TLC (e.g., 50% ethyl acetate/50% hexane), and NMR spectroscopy.[2]

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis reagents Combine α-Haloketone, Thioamide, and Solvent heat Heat and Stir (e.g., Reflux, 30 min - 3h) reagents->heat monitor Monitor Progress by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Aqueous Base (e.g., 5% Na₂CO₃) cool->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Water filter->wash dry Air Dry Product wash->dry characterize Characterize: Yield, M.P., TLC, NMR dry->characterize

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Troubleshooting Logic Diagram

G start Low or No Yield check_materials Check Starting Materials start->check_materials check_conditions Check Reaction Conditions start->check_conditions check_completion Check Reaction Completion start->check_completion materials_ok Purity OK? check_materials->materials_ok temp_ok Temp/Solvent Optimal? check_conditions->temp_ok tlc_ok Starting Material Consumed (TLC)? check_completion->tlc_ok purify_materials Action: Use fresh/purified reagents materials_ok->purify_materials No success Yield Improved materials_ok->success Yes purify_materials->success optimize_cond Action: Increase temp, change solvent, add catalyst temp_ok->optimize_cond No temp_ok->success Yes optimize_cond->success increase_time Action: Increase reaction time tlc_ok->increase_time No tlc_ok->success Yes increase_time->success

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis can be attributed to several factors. Here are key areas to troubleshoot:

  • Purity of Starting Materials: The stability and purity of your α-haloketone and thioamide are critical. α-Haloketones can be unstable and should be freshly prepared or purified before use to avoid side reactions from impurities. Similarly, ensure the high purity of the thioamide.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.[1] The reaction is often heated to reflux for several hours, but prolonged heating can lead to the decomposition of the product.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Incomplete Reaction: If the reaction has not gone to completion, unreacted starting materials will remain, lowering the yield of the desired product.[1] Consider optimizing the reaction time and temperature. The use of catalysts like p-toluenesulfonic acid (PTSA) can also improve the reaction rate.[1]

  • Side Reactions: The formation of byproducts consumes the reactants and complicates the purification process, leading to a lower isolated yield.[1]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: The presence of multiple spots on your TLC plate indicates the formation of side products. Common side products in the Hantzsch thiazole synthesis include:

  • Unreacted Starting Materials: Spots corresponding to the initial α-haloketone and thioamide will be present if the reaction is incomplete.[1]

  • Formation of an Oxazole: If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can be formed.[1]

  • Dimerization or Polymerization of Reactants: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation.[1]

  • Formation of Isomeric Thiazoles: A significant side reaction, especially when using N-monosubstituted thioureas, is the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. This is particularly prevalent under acidic conditions.[3]

Q3: My reaction with an N-substituted thiourea is giving a mixture of regioisomers. How can I control the regioselectivity?

A3: The reaction of an α-haloketone with an N-monosubstituted thiourea can yield two regioisomers: the desired 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The regioselectivity is highly dependent on the reaction's pH.

  • Neutral or Basic Conditions: The formation of the desired 2-(N-substituted amino)thiazole is favored in neutral or basic solvents.

  • Acidic Conditions: Acidic conditions promote the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer. For instance, reactions carried out in a mixture of 10M HCl and ethanol can produce the imino isomer as the major product.[3]

To selectively synthesize the 2-(N-substituted amino)thiazole, it is crucial to maintain neutral or slightly basic reaction conditions.

Q4: How can I purify my thiazole product effectively?

A4: Purification of the crude thiazole product is essential to remove unreacted starting materials and side products. The most common purification techniques are:

  • Recrystallization: This is an effective method for purifying solid products. A suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful purification method.[1] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the desired thiazole from byproducts.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Hantzsch Thiazole Synthesis

α-HaloketoneThio-ComponentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference(s)
2-BromoacetophenoneThioureaNoneMethanolReflux0.5High (not specified)[4]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeSilica Supported Tungstosilisic AcidEthanol/Water (1:1)652-3.579-90[5]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-PhenylthioureaNone (Microwave)Methanol900.595[6]
AcetophenoneThioureaIodineNone (Solvent-free)Reflux12Good (not specified)[7]

Table 2: Influence of Reaction Conditions on the Regioselectivity of Hantzsch Thiazole Synthesis with N-Monosubstituted Thioureas

α-HaloketoneN-Monosubstituted ThioureaSolvent SystemProduct(s)Yield of 2-Imino Isomer (%)Reference(s)
ChloroacetoneN-MethylthioureaNeutral SolventExclusively 2-(N-Methylamino)-4-methylthiazole-[3]
ChloroacetoneN-Methylthiourea10M-HCl-EtOH (1:2)Mixture of 2-(N-Methylamino)-4-methylthiazole and 2-Imino-3,4-dimethyl-2,3-dihydrothiazole73[3]

Experimental Protocols

Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[4]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Stir bar

  • 20 mL scintillation vial or round-bottom flask

  • Hot plate with stirring capability

  • Büchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water to remove any inorganic salts.

  • Spread the collected solid on a watch glass and allow it to air dry.

  • Determine the mass of the product and calculate the percent yield.

  • Characterize the product using appropriate analytical techniques (e.g., melting point, TLC, NMR).

Protocol 2: Selective Synthesis of 2-(N-Substituted amino)thiazoles under Neutral Conditions

This protocol is designed to minimize the formation of the 3-substituted 2-imino-2,3-dihydrothiazole side product by maintaining neutral reaction conditions.

Materials:

  • α-Haloketone (1.0 equiv)

  • N-Substituted Thiourea (1.1 equiv)

  • Ethanol or Acetonitrile

  • Sodium Bicarbonate (NaHCO₃) (optional, as a mild base)

  • Stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add the α-haloketone (1.0 equiv) and the N-substituted thiourea (1.1 equiv).

  • Add a neutral solvent such as ethanol or acetonitrile. If necessary, a small amount of a mild base like sodium bicarbonate can be added to ensure the reaction medium remains neutral.

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Once the α-haloketone has been consumed (as indicated by TLC), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to isolate the desired 2-(N-substituted amino)thiazole.

Visualizations

Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Pathway alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack by Sulfur thioamide Thioamide thioamide->intermediate1 hydroxythiazoline Hydroxythiazoline Intermediate intermediate1->hydroxythiazoline Intramolecular Cyclization thiazole Thiazole hydroxythiazoline->thiazole Dehydration

Caption: Main reaction pathway of the Hantzsch thiazole synthesis.

Side_Reaction_Pathway Formation of 3-Substituted 2-Imino-2,3-dihydrothiazole alpha_haloketone α-Haloketone intermediate_N_attack N-Alkylation Intermediate alpha_haloketone->intermediate_N_attack Nucleophilic Attack by Nitrogen (Acidic) n_substituted_thiourea N-Substituted Thiourea n_substituted_thiourea->intermediate_N_attack iminothiazoline 3-Substituted 2-Imino-2,3-dihydrothiazole intermediate_N_attack->iminothiazoline Intramolecular Cyclization & Dehydration

Caption: Side reaction pathway leading to the iminothiazoline isomer.

Troubleshooting_Workflow Troubleshooting Workflow for Hantzsch Synthesis start Low Yield or Multiple Products check_purity Check Purity of Starting Materials start->check_purity purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents Impure? monitor_reaction Monitor Reaction by TLC check_purity->monitor_reaction Pure purify_reagents->monitor_reaction optimize_conditions Optimize Time & Temperature monitor_reaction->optimize_conditions Incomplete Reaction? check_ph Check Reaction pH (for N-substituted thioureas) monitor_reaction->check_ph Complete, but byproducts optimize_conditions->check_ph adjust_ph Use Neutral/Basic Conditions check_ph->adjust_ph Acidic? purification Optimize Purification (Recrystallization/Chromatography) check_ph->purification Neutral? adjust_ph->purification success Improved Yield and Purity purification->success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of Crude 4-(4-Bromophenyl)-2-hydroxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of crude 4-(4-bromophenyl)-2-hydroxythiazole. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized via the Hantzsch reaction?

A1: Common impurities can include unreacted starting materials such as 2-bromo-1-(4-bromophenyl)ethanone and thiourea. Side products may also be present, including oxazole derivatives (if urea is present as an impurity in the thiourea) and products from the self-condensation of the starting materials.[1]

Q2: My crude product has a brownish or yellowish tint. Is this normal, and how can I remove the color?

A2: A colored tint in the crude product is common and often indicates the presence of minor, highly colored impurities or degradation products. Both recrystallization and column chromatography are effective methods for removing these colored impurities to yield a white or off-white solid.

Q3: I am having difficulty getting my compound to crystallize during recrystallization. What can I do?

A3: If crystallization does not occur upon cooling, you can try several techniques to induce it. These include scratching the inside of the flask with a glass rod at the liquid-air interface, adding a seed crystal of the pure compound, or further cooling the solution in an ice bath. If these methods fail, you may need to concentrate the solution by slowly evaporating some of the solvent or consider a different solvent system.[1]

Q4: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To prevent this, you can try reheating the solution to dissolve the oil and then allowing it to cool more slowly. Adding a slightly larger volume of the solvent can also help. Alternatively, a different recrystallization solvent or a solvent mixture might be necessary.

Q5: How do I choose the right solvent system for column chromatography?

A5: The ideal solvent system for column chromatography should provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. The desired compound should have an Rf value of approximately 0.2-0.4 for effective separation. A common starting point for polar compounds like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice (compound is too soluble or insoluble).- Cooling the solution too quickly, trapping impurities.- Insufficient washing of the filtered crystals.- Perform small-scale solvent screening to find a solvent where the compound is soluble when hot but sparingly soluble when cold.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the crystals with a small amount of ice-cold recrystallization solvent.
Product is a Sticky Solid or Oil - Presence of significant amounts of impurities.- Residual solvent.- Attempt to triturate the crude product with a non-polar solvent like hexane to solidify it before further purification.- If residual solvent is suspected, dry the material under high vacuum.
Multiple Spots on TLC Close to the Product Spot - Isomeric impurities or byproducts with similar polarity.- Optimize the solvent system for column chromatography by trying different solvent ratios or adding a small amount of a third solvent (e.g., methanol or dichloromethane) to improve separation.- Consider a different purification technique, such as preparative HPLC if the impurities are very close.
Low Yield After Purification - Multiple purification steps.- Product loss during transfers.- Product is partially soluble in the cold recrystallization solvent.- Minimize the number of transfers.- Ensure complete precipitation during recrystallization by cooling for an adequate amount of time.- Use a minimal amount of hot solvent for dissolving the crude product during recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol describes the purification of crude this compound using a standard recrystallization technique.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water (optional, as an anti-solvent)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely. Aim for a saturated solution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Data Presentation:

Parameter Value Notes
Recrystallization Solvent EthanolA mixture of ethanol and water can also be effective.
Expected Purity >98%Purity should be assessed by melting point, TLC, or other analytical techniques.
Expected Melting Point 249-253 °CA sharp melting point range indicates high purity.[2]
Protocol 2: Column Chromatography of Crude this compound

This protocol outlines the purification of crude this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. A good starting point is a 7:3 or 1:1 mixture of hexane:ethyl acetate. The target compound should have an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the elution of the compound by TLC. Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots under a UV lamp.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation:

Parameter Value Notes
Stationary Phase Silica GelStandard grade for flash chromatography.
Mobile Phase (Eluent) Hexane:Ethyl AcetateThe ratio should be optimized based on TLC analysis (e.g., starting with 8:2 and gradually increasing polarity).
Expected Rf ~0.3This value provides good separation and a reasonable elution time.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization (e.g., Ethanol) crude->recrystallization Primary Method column_chromatography Column Chromatography (e.g., Hexane:EtOAc) crude->column_chromatography Alternative/Secondary Method pure_product Pure Product (>98%) recrystallization->pure_product impurities_removed_recryst Soluble Impurities Removed recrystallization->impurities_removed_recryst column_chromatography->pure_product impurities_removed_column Polar/Non-polar Impurities Removed column_chromatography->impurities_removed_column

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic start Crude Product Analysis (TLC) single_spot Single Major Spot? start->single_spot recrystallize Proceed with Recrystallization single_spot->recrystallize Yes column Perform Column Chromatography single_spot->column No (Multiple Spots) check_purity Check Purity (TLC, MP) recrystallize->check_purity column->check_purity pure Pure Product check_purity->pure Purity >98% not_pure Still Impure check_purity->not_pure Purity <98% not_pure->column Re-purify

Caption: Decision-making process for selecting a purification method.

References

Technical Support Center: Recrystallization of 2-Hydroxythiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-hydroxythiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new 2-hydroxythiazole derivative?

A1: The crucial first step is to perform small-scale solubility tests with a range of solvents to determine the ideal one for your specific derivative. The goal is to find a solvent that dissolves the compound when hot but in which the compound is poorly soluble at room temperature or below.

Q2: Which solvents are a good starting point for the recrystallization of 2-hydroxythiazole derivatives?

A2: Based on the purification of similar thiazole derivatives, polar protic solvents are often a good starting point. Ethanol and methanol are frequently used for the recrystallization of various thiazole-containing compounds.[1] For instance, a study on 2-amino-5-methylthiazole showed high solubility in methanol and ethanol, which increased with temperature, making them suitable candidates for recrystallization.

Q3: My 2-hydroxythiazole derivative is not dissolving in the hot solvent. What should I do?

A3: If your compound does not dissolve in the hot solvent, consider the following:

  • Increase Solvent Volume: You may not be using a sufficient volume of solvent. Gradually add more hot solvent in small increments until the compound dissolves.

  • Switch to a More Polar Solvent: The chosen solvent may not be polar enough. Try a more polar solvent. For example, if you are using isopropanol, you could try ethanol or methanol.

  • Ensure Proper Heating: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystallization does not occur spontaneously, you can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.

  • Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[2]

  • Cooling: Ensure the solution is allowed to cool slowly to room temperature first, and then in an ice bath to maximize crystal formation.

Q5: What does it mean if my compound "oils out" during recrystallization, and how can I prevent it?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is highly impure.[2][3] To prevent this:

  • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of your compound.

  • Slow Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the oil dissolves, and then cool slowly again.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Compound does not dissolve in hot solvent. 1. Insufficient solvent volume.2. Solvent is not polar enough.3. Solvent is not hot enough.1. Gradually add more hot solvent.2. Try a more polar solvent (e.g., ethanol, methanol).3. Ensure the solvent is at its boiling point.
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated but nucleation has not started.1. Boil off some of the solvent and re-cool.2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The compound is significantly impure.3. The solution is cooling too rapidly.1. Choose a lower-boiling point solvent.2. Consider pre-purification by another method (e.g., column chromatography).3. Allow the solution to cool more slowly. Reheat to dissolve the oil and try again.[2][3]
Low recovery of the purified compound. 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.2. Premature crystallization during hot filtration.3. Crystals were not completely transferred from the flask or were lost during washing.1. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. Use a pre-heated funnel and flask for hot filtration.3. Rinse the crystallization flask with a small amount of cold solvent and use it to wash the filtered crystals.
The recrystallized product is not pure. 1. The solution cooled too quickly, trapping impurities.2. The chosen solvent is not ideal for rejecting the specific impurities present.1. Repeat the recrystallization, ensuring slow cooling.2. Perform solubility tests to find a solvent that is better at leaving the impurities in the mother liquor.

Data Presentation

Solvent Suitability for Thiazole Derivatives

The following table summarizes the mole fraction solubility of 2-amino-5-methylthiazole in various organic solvents at different temperatures. This data can serve as a guide for selecting an appropriate recrystallization solvent for similar 2-hydroxythiazole derivatives, where higher solubility at elevated temperatures and lower solubility at cooler temperatures is desired.

Solvent278.15 K283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K
Methanol 0.13320.15110.17080.19240.21620.24230.27090.3023
Ethanol 0.06380.07220.08150.09170.10310.11560.12950.1448
n-Propanol 0.04650.05200.05810.06480.07220.08050.08960.0997
Isopropanol 0.03850.04310.04820.05380.05990.06670.07420.0825
Acetone 0.07540.08410.09370.10420.11570.12830.14220.1574
Ethyl Acetate 0.08830.09940.11160.12510.13990.15630.17440.1944
Toluene 0.01090.01250.01430.01630.01860.02120.02410.0274
Cyclohexane 0.00070.00080.00100.00110.00130.00150.00180.0021

Data adapted from a study on 2-amino-5-methylthiazole and should be used as a general guide.[1]

Experimental Protocols

General Recrystallization Protocol for a 2-Hydroxythiazole Derivative

This protocol provides a general methodology. The choice of solvent and specific temperatures should be optimized for each derivative.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. For example, n-butanol has been successfully used for the recrystallization of some thiazole carboxylate derivatives.

  • Dissolution:

    • Place the crude 2-hydroxythiazole derivative in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.

    • Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-70°C) until a constant weight is achieved.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (Optional) C->D E Slow Cooling to Room Temp D->E F Ice Bath E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Drying I->J K Pure Crystals J->K

Caption: General workflow for the recrystallization of 2-hydroxythiazole derivatives.

Troubleshooting_Logic Start Crystals Don't Form? TooMuchSolvent Too Much Solvent? Start->TooMuchSolvent NucleationIssue Nucleation Issue? TooMuchSolvent->NucleationIssue No BoilOffSolvent Boil Off Solvent & Re-cool TooMuchSolvent->BoilOffSolvent Yes OilingOut Oiling Out? NucleationIssue->OilingOut No ScratchOrSeed Scratch Flask or Add Seed Crystal NucleationIssue->ScratchOrSeed Yes ReheatAddSolvent Reheat, Add More Solvent, Cool Slowly OilingOut->ReheatAddSolvent Yes Failure Re-evaluate Solvent System OilingOut->Failure No Success Crystals Formed BoilOffSolvent->Success ScratchOrSeed->Success ReheatAddSolvent->Success

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-2-hydroxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-(4-bromophenyl)-2-hydroxythiazole, primarily through the Hantzsch thiazole synthesis route.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a significantly low yield in my synthesis of this compound. What are the most common causes?

Low yields in the Hantzsch synthesis of thiazoles can often be attributed to several key factors:

  • Purity of Starting Materials: The purity of the reactants, particularly the α-haloketone (2-bromo-1-(4-bromophenyl)ethanone) and thiourea, is critical. Impurities can participate in unwanted side reactions, consuming your starting materials and complicating the purification process.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and reaction time are crucial for maximizing yield.[1][2] It is advisable to perform small-scale solvent screening to determine the best conditions for your specific setup.[2]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is important to monitor the reaction's progress to ensure all starting materials have been consumed.[1]

  • Side Reactions: The formation of byproducts is a common cause of low yields. These can include the formation of oxazoles if the thioamide is contaminated with its corresponding amide, or dimerization of the reactants.[1]

Q2: How can I assess the purity of my starting materials, 2-bromo-1-(4-bromophenyl)ethanone and thiourea?

Ensuring the purity of your starting materials is a critical first step.

  • 2-bromo-1-(4-bromophenyl)ethanone: This reactant can be purified by recrystallization from a suitable solvent like chloroform.[3] The purity can be checked by melting point determination and analytical techniques such as HPLC.

  • Thiourea: Commercial thiourea is often sufficiently pure.[4] However, if you suspect impurities, it can be recrystallized. The stability of thiourea can be a limiting factor, especially in acidic conditions.[2]

Q3: What are the recommended reaction conditions for this synthesis?

The optimal conditions can vary, but a general starting point for the Hantzsch synthesis involves reacting equimolar amounts of the α-haloketone and thioamide in a suitable solvent.[1]

  • Solvent: Ethanol is a commonly used solvent.[1] However, a mixture of ethanol and water has been shown to improve yields in some cases.[5][6]

  • Temperature: The reaction is often heated to reflux for several hours.[1] Microwave-assisted synthesis can significantly shorten reaction times and may be conducted at temperatures around 90-130°C.[2]

  • Catalyst: While not always necessary, acid catalysts like p-Toluenesulfonic acid (PTSA) can be used to improve the reaction rate and yield.[1]

Q4: How can I monitor the progress of the reaction to ensure it goes to completion?

Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[1]

  • Spot the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel).

  • The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.[1]

  • A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[1][7]

Q5: I am observing multiple spots on my TLC plate. What are the possible side products?

The presence of multiple spots on your TLC plate suggests the formation of byproducts or unreacted starting materials.[1] Common possibilities in the Hantzsch thiazole synthesis include:

  • Unreacted Starting Materials: Spots corresponding to 2-bromo-1-(4-bromophenyl)ethanone and thiourea.[1]

  • Oxazole Formation: If the thiourea is contaminated with urea, an oxazole byproduct can form.[1]

  • Dimerization or Polymerization: Under certain conditions, the reactants or intermediates can undergo self-condensation.[1]

Q6: What is the best method for purifying the final product, this compound?

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[1]

  • Column Chromatography: If recrystallization is not sufficient, column chromatography using silica gel can be employed. A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically used for elution.[1]

Quantitative Data

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of thiazole synthesis.

Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Derivative Synthesis

EntrySolventTemperature (°C)Yield (%)
1EthanolReflux50
2WaterRefluxLow
3Ethanol/Water (50/50 v/v)Reflux87
4MethanolRefluxLow
5AcetonitrileRefluxLow

Data adapted from a study on one-pot synthesis of Hantzsch thiazole derivatives.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1 equivalent) in ethanol.

  • Add thiourea (1-1.2 equivalents) to the solution.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.[1]

  • Once the reaction is complete (indicated by the consumption of starting materials), allow the mixture to cool to room temperature.[1]

  • If a precipitate forms, filter the solid and wash it with cold ethanol or water.[1]

  • If no precipitate forms, remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).[1]

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Preparation of 2-bromo-1-(4-bromophenyl)ethanone

  • Dissolve 4-bromoacetophenone (1 equivalent) in a suitable solvent such as chloroform or ethyl ether.[3][8]

  • Slowly add bromine (1 equivalent) to the solution while stirring. The reaction can be monitored by TLC.[8]

  • After the reaction is complete, quench the reaction with water.[3]

  • Separate the organic layer, wash with a saturated aqueous sodium bicarbonate solution, and then with brine.[3]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and evaporate the solvent under reduced pressure to obtain the crude product.[3][8]

  • The crude product can be purified by column chromatography or recrystallization.[3]

Visualizations

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone 2-bromo-1-(4-bromophenyl)ethanone intermediate1 Thiouronium Salt Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Pathway.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify_materials Purify Starting Materials check_purity->purify_materials Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify_materials->check_conditions optimize_conditions Optimize T°, Time, Solvent check_conditions->optimize_conditions Suboptimal monitor_reaction Monitor Reaction with TLC check_conditions->monitor_reaction Optimal optimize_conditions->monitor_reaction increase_time Increase Reaction Time monitor_reaction->increase_time Incomplete check_byproducts Analyze Byproducts monitor_reaction->check_byproducts Complete increase_time->check_byproducts improve_purification Improve Purification Method check_byproducts->improve_purification Present success Yield Improved check_byproducts->success Absent improve_purification->success

Caption: Troubleshooting Workflow for Low Yield.

Experimental_Workflow step1 1. Dissolve α-haloketone in Solvent step2 2. Add Thiourea step1->step2 step3 3. Reflux Reaction Mixture step2->step3 step4 4. Monitor with TLC step3->step4 step4->step3 Incomplete step5 5. Cool and Isolate Crude Product step4->step5 Complete step6 6. Purify Product (Recrystallization/Chromatography) step5->step6 step7 7. Characterize Final Product step6->step7

Caption: General Experimental Workflow.

References

effect of solvent and temperature on Hantzsch synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent and temperature on the Hantzsch pyridine synthesis. It is designed for researchers, scientists, and professionals in drug development to help navigate common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Hantzsch synthesis, with a focus on the role of solvent and temperature.

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Temperature: The reaction may be too slow at lower temperatures or reactants/products might be degrading at excessively high temperatures.[1]Gradually increase the reaction temperature in increments of 10-20°C.[2] For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is sluggish, gentle heating to reflux in a suitable solvent like ethanol is a common starting point.[3] Solvent-free conditions at elevated temperatures (e.g., 100°C) have also been shown to be effective.[2]
Inappropriate Solvent Polarity: The polarity of the solvent can significantly affect the reaction rate and the solubility of reactants.[4]Screen a range of solvents with varying polarities. Protic solvents like ethanol and methanol are traditional choices.[5] However, greener alternatives like water, glycerol, or polyethylene glycol (PEG-400) have proven effective and can enhance reaction rates.[4] In some cases, non-polar solvents or even solvent-free conditions may provide better results.[6]
Incomplete Dissolution of Reactants: Poor solubility of one or more starting materials in the chosen solvent can hinder the reaction.Select a solvent in which all reactants are reasonably soluble at the reaction temperature. The use of co-solvents may also be beneficial.
Formation of Side Products High Reaction Temperature: Elevated temperatures can sometimes lead to the formation of byproducts through competing reaction pathways.Try lowering the reaction temperature. This can sometimes improve the selectivity for the desired product, even if it requires a longer reaction time.
Incorrect Solvent Choice: The solvent can influence the stability of intermediates and transition states, potentially favoring side reactions.Experiment with different solvents. For instance, the choice of solvent can sometimes influence the regioselectivity of the reaction, favoring the formation of 1,4-dihydropyridine (1,4-DHP) over 1,2-DHP byproducts.[4]
Reaction Stalls or is Incomplete Low Temperature: The activation energy for one or more steps in the reaction mechanism may not be overcome at the current temperature.Increase the reaction temperature. The use of microwave irradiation can also be a powerful technique to accelerate the reaction and drive it to completion, often with reduced reaction times.[7]
Suboptimal Solvent for a Specific Step: The multi-step nature of the Hantzsch synthesis means that different steps (e.g., Knoevenagel condensation, Michael addition) may be favored by different solvent properties.Consider a solvent that provides a good balance for all steps of the reaction. For example, protic solvents can facilitate proton transfer steps, while polar aprótic solvents might accelerate steps involving charged intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the classical solvent and temperature for the Hantzsch synthesis?

A1: The classical Hantzsch synthesis is often carried out in a protic solvent, such as ethanol or methanol, at reflux temperature.[3] This provides a good balance of reactant solubility and sufficient thermal energy to drive the reaction.

Q2: How does solvent polarity affect the Hantzsch reaction?

A2: Solvent polarity can influence the reaction rate and yield.[4] Polar solvents can stabilize charged intermediates and transition states that form during the reaction, potentially increasing the reaction rate.[8] However, the optimal polarity can be substrate-dependent. It is often beneficial to screen a variety of solvents to find the ideal conditions for a specific set of reactants.[1]

Q3: Can the Hantzsch synthesis be performed in "green" solvents?

A3: Yes, there has been a significant effort to develop more environmentally friendly protocols for the Hantzsch synthesis. Water, glycerol, and deep eutectic solvents have all been successfully employed as reaction media.[4][9] These "green" solvents are often non-toxic, readily available, and can lead to high yields.[5]

Q4: Is it possible to run the Hantzsch synthesis without a solvent?

A4: Yes, solvent-free Hantzsch synthesis is a viable and often advantageous method.[6] Reactions are typically conducted by heating a mixture of the neat reactants.[2] This approach offers benefits such as reduced waste, easier product isolation, and often faster reaction times.[10]

Q5: What is the effect of temperature on the rate of the Hantzsch synthesis?

A5: As with most chemical reactions, increasing the temperature generally increases the rate of the Hantzsch synthesis.[1] However, excessively high temperatures can lead to the degradation of reactants or the desired dihydropyridine product, resulting in lower yields.[2] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions and decomposition.

Q6: Can changing the temperature or solvent affect the type of product formed?

A6: Yes, in some cases, the reaction conditions can influence the regioselectivity of the Hantzsch synthesis, leading to the formation of different isomers. For example, under certain conditions, the 1,2-dihydropyridine isomer may be formed in preference to the more common 1,4-dihydropyridine.[10]

Data Presentation

The following tables summarize quantitative data on the effect of solvent and temperature on the Hantzsch synthesis of a model 1,4-dihydropyridine.

Table 1: Effect of Solvent on the Hantzsch Synthesis of a Polyhydroquinoline Derivative [1]

EntrySolventTemperature (°C)Time (h)Yield (%)
1EtOH80 (Reflux)1.595
2EtOH:H₂O (1:1)80288
3PEG-400802.585
4DMF80382
5DMSO80380

Reaction of 4-chlorobenzaldehyde, dimedone, ethyl acetoacetate, and ammonium acetate.

Table 2: Effect of Temperature on the Hantzsch Synthesis of a Polyhydroquinoline Derivative in Ethanol [1]

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature845
240665
360380
480 (Reflux)1.595

Reaction of 4-chlorobenzaldehyde, dimedone, ethyl acetoacetate, and ammonium acetate in ethanol.

Table 3: Effect of Solvent on a Catalyst-Free Hantzsch Reaction

EntrySolventTemperatureTime (h)Yield (%)
1Toluene70-75°C6.056
2DichloromethaneReflux6.033
3C₂H₅OHReflux2.570
4H₂O70-75°C1.586

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis in Ethanol at Reflux [3]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.1 equivalents).

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for Solvent-Free Hantzsch Synthesis [6]

  • In a flask or vial, combine the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.1 equivalents).

  • Heat the mixture to the desired temperature (e.g., 100°C) with stirring.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product can be purified by recrystallization from an appropriate solvent.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Hantzsch Synthesis Optimization start Start: Low Yield or Side Products check_temp Is the temperature optimized? start->check_temp adjust_temp Adjust Temperature: - Increase for slow reaction - Decrease for side products check_temp->adjust_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes adjust_temp->check_solvent screen_solvents Screen Solvents: - Vary polarity (e.g., EtOH, H₂O, Toluene) - Consider solvent-free conditions check_solvent->screen_solvents No check_reagents Are reactants pure and stoichiometric? check_solvent->check_reagents Yes screen_solvents->check_reagents purify_reagents Purify/Verify Reactants Check Stoichiometry check_reagents->purify_reagents No success Successful Synthesis: High Yield, Pure Product check_reagents->success Yes purify_reagents->start

Caption: Troubleshooting workflow for Hantzsch synthesis optimization.

Mechanism_Influence Influence of Solvent and Temperature on Hantzsch Reaction Steps cluster_conditions Reaction Conditions cluster_mechanism Key Reaction Steps Temp Temperature Knoevenagel Knoevenagel Condensation Temp->Knoevenagel Increases Rate Enamine Enamine Formation Temp->Enamine Increases Rate Michael Michael Addition Temp->Michael Increases Rate Cyclization Cyclization & Dehydration Temp->Cyclization Increases Rate Solvent Solvent Polarity Solvent->Knoevenagel Polar solvents can catalyze Solvent->Michael Polar solvents stabilize intermediates Solvent->Cyclization Protic solvents can assist

Caption: Solvent and temperature effects on Hantzsch reaction steps.

References

Technical Support Center: Efficient Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst selection and troubleshooting common issues encountered during thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in the Hantzsch synthesis can stem from several factors, including:

  • Poor quality of starting materials: The purity of the α-haloketone and thioamide is crucial, as impurities can lead to unwanted side reactions.[1][2]

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.[1][2]

  • Incomplete reaction: The reaction may not have proceeded to completion.

  • Side reactions: The formation of byproducts can consume reactants and complicate purification.[1][2]

  • Product loss during workup and purification: The isolation and purification steps may not be optimized.

Q2: How critical is the purity of reactants and solvents in thiazole synthesis?

Reactant and solvent purity is paramount for achieving high yields. Impurities in the starting materials can lead to unwanted side reactions, consuming reactants and complicating the purification of the final product. The presence of water can also be detrimental in some cases, so using anhydrous solvents is often recommended.

Q3: Can the choice of solvent significantly impact the reaction outcome?

Absolutely. The solvent plays a crucial role in the reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. For instance, in some one-pot, three-component syntheses of Hantzsch thiazole derivatives, solvents like 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions. In some microwave-assisted syntheses, methanol has been used effectively. It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.

Q4: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?

Controlling regioselectivity is crucial for obtaining the desired product. In the Hantzsch synthesis with N-monosubstituted thioureas, the reaction medium is a key determinant. Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles. However, performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3] The proportion of the 2-imino isomer is influenced by the specific acid, temperature, and substrate structure.[3] To favor a single isomer, carefully control the pH of your reaction medium.

Q5: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish. What could be the issue?

The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst by coordinating to the metal center and blocking its catalytic activity. This often necessitates using a higher catalyst loading to achieve a reasonable reaction rate. If you are experiencing this issue, consider increasing the amount of palladium catalyst or exploring alternative catalyst systems that are more resistant to sulfur poisoning.

Troubleshooting Guides

Hantzsch Thiazole Synthesis
Issue Possible Causes Solutions & Recommendations
Low or No Yield Impure starting materials (α-haloketone, thioamide).Purify starting materials by recrystallization or chromatography. Ensure thioamide is fresh or properly stored.
Suboptimal reaction temperature or time.Gradually increase the reaction temperature and/or prolong the reaction time. Monitor progress by TLC.
Inappropriate solvent.Screen different solvents (e.g., ethanol, methanol, DMF, 1-butanol) to find the optimal one for your substrates.
Incomplete reaction.Ensure stoichiometric balance of reactants. Consider a slight excess of the thioamide.
Side Product Formation Formation of an oxazole byproduct.Ensure the thioamide is not contaminated with the corresponding amide.
Dimerization or polymerization of reactants.Adjust reactant concentrations or the rate of addition of one reactant to the other.
Formation of isomeric thiazoles.Control the reaction pH; neutral conditions generally favor the 2-amino isomer.[3]
Difficult Purification Presence of unreacted starting materials.Optimize reaction conditions to drive the reaction to completion.
Formation of closely related side products.Utilize column chromatography with a suitable eluent system for separation. Recrystallization from an appropriate solvent can also be effective.[2]
Cook-Heilbron Thiazole Synthesis
Issue Possible Causes Solutions & Recommendations
Low Yield Instability of dithioacids.Use freshly prepared dithioacids or their stable salts.
Suboptimal reaction conditions for α-aminonitrile formation.Ensure the α-aminonitrile is of high purity before reacting with the sulfur source.
Reaction with carbon disulfide is slow.Gently warming the reaction mixture may improve the rate, but monitor for decomposition.
Side Product Formation Formation of thioureas from α-aminonitriles and isothiocyanates.Control the stoichiometry and reaction temperature carefully.
Polymerization of reactants.Use dilute solutions and control the rate of addition of reagents.
Gabriel Thiazole Synthesis
Issue Possible Causes Solutions & Recommendations
Low Yield Incomplete reaction of acylaminoketone with phosphorus pentasulfide (P₄S₁₀).Ensure the P₄S₁₀ is of good quality and use a sufficient excess. The reaction often requires high temperatures.[4]
Decomposition of starting materials or product at high temperatures.Carefully control the reaction temperature and time. Consider using a high-boiling point inert solvent.
Difficult Purification Removal of phosphorus-containing byproducts.Work-up procedures involving quenching with a base (e.g., NaHCO₃ solution) can help.
Tar formation.Gradual heating and efficient stirring can minimize charring and tar formation.

Data Presentation: Catalyst Performance in Thiazole Synthesis

Table 1: Comparison of Catalysts for Hantzsch-type Thiazole Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
None (Conventional)2-Bromoacetophenone, ThioureaMethanolReflux30 min~99 (crude)[2]
Silica Supported Tungstosilicic Acid3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydesEthanol/Water (1:1)652 - 3.5 h79 - 90[5]
Silica Supported Tungstosilicic Acid (Ultrasonic)3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydesEthanol/Water (1:1)Room Temp.1.5 - 2 h79 - 90[5]
Terephthalohydrazide Cs Schiff's base hydrogel (Ultrasonic)2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, Hydrazonoyl chloridesEthanol3520 minHigh[6]
Acetic Acid (Microwave)Thiocarbohydrazide, Aldehydes, α-Halocarbonyl coumarinsEthanol705 - 8 min88 - 93[7]
Copper(I) iodideOximes, Anhydrides, KSCNToluene12024 hup to 85[7]
Palladium(II) acetateVinyl azides, KSCNn-Propanol8012 h-[4][7]
Iron(III) bromideVinyl azides, KSCNAcetonitrile---[4][7]
NiFe₂O₄ Nanoparticlesα-halo carbonyl compound, Thiosemicarbazide, AnhydridesEthanol/Water (1:1)7545 - 60 minHigh[8]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a watch glass and allow it to air dry.

Protocol 2: Cook-Heilbron Synthesis of 5-Aminothiazoles (General Procedure)[4][9]

Materials:

  • α-Aminonitrile (1 equivalent)

  • Carbon disulfide (or other dithioacid/isothiocyanate) (1-1.2 equivalents)

  • Suitable solvent (e.g., ethanol, DMF)

Procedure:

  • Dissolve the α-aminonitrile in the chosen solvent in a round-bottom flask.

  • Add carbon disulfide (or other reagent) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle warming. The reaction is typically carried out under mild conditions.[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate or can be isolated by removal of the solvent under reduced pressure followed by purification, often by recrystallization.

Protocol 3: Gabriel Synthesis of 2,5-Disubstituted Thiazoles (General Procedure)[4]

Materials:

  • Acylaminoketone (1 equivalent)

  • Phosphorus pentasulfide (P₄S₁₀) (0.5-1 equivalent)

  • High-boiling point solvent (optional, can be run neat)

Procedure:

  • Combine the acylaminoketone and phosphorus pentasulfide in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture, often to high temperatures (e.g., 170°C), with vigorous stirring.[4]

  • The reaction time can vary depending on the substrates. Monitor the reaction by TLC.

  • After cooling, carefully quench the reaction mixture, for example, by adding it to a stirred solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Combine α-Haloketone and Thioamide solvent Add Solvent (e.g., Methanol) reactants->solvent heat Heat Mixture (e.g., Reflux) solvent->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate Product (e.g., add base) cool->precipitate filtrate Filter Precipitate precipitate->filtrate wash Wash with Water filtrate->wash dry Air Dry Product wash->dry purify Further Purification (Recrystallization/ Chromatography) dry->purify

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Thiazole Synthesis impure_reactants Impure Reactants start->impure_reactants suboptimal_conditions Suboptimal Conditions start->suboptimal_conditions side_reactions Side Reactions start->side_reactions incomplete_reaction Incomplete Reaction start->incomplete_reaction purify Purify Starting Materials impure_reactants->purify optimize Optimize Temperature, Time, and Solvent suboptimal_conditions->optimize tlc_analysis Analyze TLC for Side Products side_reactions->tlc_analysis stoichiometry Check Reactant Stoichiometry incomplete_reaction->stoichiometry

Caption: Troubleshooting logic for low yield in thiazole synthesis.

Catalyst_Selection_Pathway cluster_synthesis Synthesis Type cluster_catalyst Catalyst Choice start Catalyst Selection hantzsch Hantzsch start->hantzsch cook_heilbron Cook-Heilbron start->cook_heilbron gabriel Gabriel start->gabriel ch_activation C-H Activation start->ch_activation acid_base Acid/Base Catalysts (e.g., PTSA, Et₃N) hantzsch->acid_base none Catalyst-Free hantzsch->none reusable Reusable Catalysts (e.g., supported acids, nanoparticles) hantzsch->reusable cook_heilbron->none gabriel->none metal Metal Catalysts (e.g., Pd, Cu) ch_activation->metal

Caption: Decision pathway for catalyst selection in thiazole synthesis.

References

Technical Support Center: Regioselectivity in Substituted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the regioselective synthesis of substituted thiazoles, a common challenge for researchers in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted thiazoles, and what are the primary regioselectivity challenges?

The Hantzsch thiazole synthesis is the most widely used method, involving the condensation of an α-haloketone with a thioamide.[1] The primary regioselectivity challenge arises when using unsymmetrical α-haloketones or substituted thioamides, which can lead to the formation of two different regioisomers (e.g., 2,4- and 2,5-disubstituted thiazoles). Controlling which isomer is formed is a critical aspect of the synthesis.

Q2: My Hantzsch synthesis with an N-substituted thiourea is not producing the expected 2-amino-thiazole. What could be the issue?

The reaction conditions, particularly the pH, play a crucial role in determining the product. In neutral solvents, the condensation of α-haloketones with N-monosubstituted thioureas typically yields the expected 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, you may obtain a mixture of the 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[2]

Q3: How do steric and electronic effects of substituents influence regioselectivity?

Both steric and electronic factors of the substituents on the thioamide and α-haloketone significantly impact the regiochemical outcome.

  • Electronic Effects: Electron-donating groups on the substituents can enhance the nucleophilicity of the thioamide sulfur, influencing the rate and selectivity of the initial S-alkylation step. Conversely, electron-withdrawing groups can decrease nucleophilicity.[3][4]

  • Steric Hindrance: Bulky substituents near the reactive centers can hinder the approach of the reactants, favoring the formation of the less sterically hindered regioisomer.[5] In some cases, significant steric hindrance can even lead to the formation of unexpected, rearranged products.[5]

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Suggested Solution(s)
Low or no yield of thiazole product. 1. Impure reactants or solvents.2. Unsuitable reaction temperature or time.3. Inefficient catalyst or incorrect catalyst loading.1. Ensure high purity of α-haloketone and thioamide. Use anhydrous solvents if water is detrimental to the reaction.2. Optimize reaction temperature and time. Consider using microwave irradiation to reduce reaction times and potentially increase yields.3. If using a catalyst, perform a screen of different catalysts and optimize the catalyst loading percentage.
Formation of a mixture of regioisomers. 1. Use of an unsymmetrical α-haloketone.2. Reaction conditions (e.g., pH) favoring multiple reaction pathways.1. The initial nucleophilic attack of the thioamide sulfur can occur at either of the two electrophilic carbons of the α-haloketone. The regioselectivity is influenced by the electronic and steric nature of the substituents on the ketone.2. For N-substituted thioureas, conduct the reaction in a neutral solvent to favor the formation of 2-aminothiazoles. Avoid strongly acidic conditions which can lead to imino-dihydrothiazole isomers.[2]
Formation of an unexpected isomer (e.g., 3-substituted 2-imino-2,3-dihydrothiazole instead of 2-amino-thiazole). The reaction was likely performed under acidic conditions.To obtain the 2-aminothiazole, switch to a neutral solvent system. If the 2-imino-2,3-dihydrothiazole is the desired product, using a mixture of 10M HCl and ethanol at 80°C has been shown to be effective.[2]

Quantitative Data on Reaction Optimization

Table 1: Effect of Solvent and Catalyst Loading on Thiazole Synthesis Yield [6]

EntrySolventCatalyst (SiW.SiO₂) Loading (%)Temperature (°C)Time (h)Yield (%)
1Water15252420
2Water15100580
3Ethanol15252430
4Ethanol15803.565
5Methanol15252425
6Methanol1565460
71-Butanol15117380
82-Propanol1582380
9EtOH/Water (1:1)15252470
10EtOH/Water (1:1)1565287
11EtOH/Water (1:1)-65750
12EtOH/Water (1:1)565274
13EtOH/Water (1:1)1065279
14EtOH/Water (1:1)1865287
15EtOH/Water (1:1)2065287

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard Hantzsch synthesis using conventional heating.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial, stir bar, hot plate, Buchner funnel, filter paper

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial equipped with a stir bar.

  • Add 5 mL of methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Collect the solid product and allow it to air dry.

Protocol 2: Solvent-Free Synthesis of Substituted Thiazoles

This protocol outlines an environmentally friendly, solvent-free approach using grinding.[7]

Materials:

  • 2'-hydroxy-5'-chloro-α-haloketone (1 mmol)

  • Thiourea (1 mmol)

  • Substituted o-hydroxybenzaldehyde (1 mmol)

  • Ethanol (2-4 drops)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the 2'-hydroxy-5'-chloro-α-haloketone (1 mmol) and thiourea (1 mmol).

  • Add 2-4 drops of ethanol to wet the mixture.

  • Add the substituted o-hydroxybenzaldehyde (1 mmol) to the mortar.

  • Grind the mixture with the pestle at room temperature for 3-5 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, add the solid product to 20 g of crushed ice.

  • Filter the separated product, wash with cold water, and recrystallize from 5% aqueous acetic acid to afford the pure product.[7]

Visual Guides

Hantzsch Thiazole Synthesis: Regioselectivity Pathways

The following diagram illustrates the two potential pathways in the Hantzsch synthesis with an unsymmetrical α-haloketone, leading to two different regioisomers. The preferred pathway is influenced by the electronic and steric properties of the R¹ and R² groups.

G reactants Unsymmetrical α-Haloketone + Thioamide intermediate_A Intermediate A (Attack at less hindered/more electrophilic Cα) reactants->intermediate_A Pathway A intermediate_B Intermediate B (Attack at more hindered/less electrophilic Cα') reactants->intermediate_B Pathway B cyclization_A Cyclization & Dehydration intermediate_A->cyclization_A cyclization_B Cyclization & Dehydration intermediate_B->cyclization_B product_A Regioisomer 1 (e.g., 2,4-Disubstituted Thiazole) product_B Regioisomer 2 (e.g., 2,5-Disubstituted Thiazole) cyclization_A->product_A cyclization_B->product_B

Caption: Reaction pathways determining regioselectivity in Hantzsch synthesis.

Troubleshooting Workflow for Poor Regioselectivity

This workflow provides a logical sequence of steps to troubleshoot and optimize the regioselectivity of your thiazole synthesis.

G start Low Regioselectivity Observed check_ph Check Reaction pH start->check_ph acidic Acidic Conditions? check_ph->acidic Yes neutral Neutral Conditions? check_ph->neutral No use_neutral Switch to Neutral Solvent (e.g., Ethanol, DMF) acidic->use_neutral modify_temp Modify Reaction Temperature neutral->modify_temp use_neutral->modify_temp lower_temp Lower Temperature to Favor Kinetic Product modify_temp->lower_temp Try Lower higher_temp Raise Temperature to Favor Thermodynamic Product modify_temp->higher_temp Try Higher reassess Re-evaluate Substituent Effects (Steric/Electronic) lower_temp->reassess higher_temp->reassess

References

Technical Support Center: Overcoming Solubility Challenges with Thiazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with thiazole-containing compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many of my thiazole compounds exhibit poor aqueous solubility?

A: The limited aqueous solubility of many thiazole derivatives is often inherent to their chemical structure. The thiazole ring itself is a heterocyclic aromatic compound, and depending on the substituents, the overall molecule can be quite hydrophobic. This hydrophobicity leads to unfavorable interactions with polar solvents like water and aqueous buffers used in most biological assays.

Q2: What are the immediate consequences of poor compound solubility in my assays?

A: Poor solubility can lead to a variety of erroneous results, including:

  • Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration in the assay medium is lower than the nominal concentration, leading to an apparent decrease in potency (e.g., a higher IC50 value).

  • Poor data reproducibility: Inconsistent dissolution between experiments can lead to high variability in your results.

  • Compound precipitation: The compound may precipitate out of solution during the assay, especially during dilutions or temperature changes, which can interfere with assay readouts (e.g., light scattering in absorbance or fluorescence-based assays).

  • Formation of aggregates: Some compounds can form aggregates at concentrations above their solubility limit, which can lead to non-specific inhibition of enzymes or cellular toxicity.

Q3: What is the first and most common step to address solubility issues?

A: The most straightforward initial approach is the use of a co-solvent. This involves preparing a high-concentration stock solution of your thiazole compound in a water-miscible organic solvent and then diluting this stock into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most commonly used co-solvent for this purpose.

Q4: Are there limitations or concerns with using DMSO?

A: Yes, while widely used, DMSO can present challenges. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells, affect membrane permeability, or interfere with the activity of certain enzymes. It's also important to use high-purity, anhydrous DMSO, as water content can promote the degradation of some compounds. Some thiazole compounds may also be unstable in DMSO, undergoing oxidation or other reactions. Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.

Q5: My compound is still precipitating even with DMSO. What are the next steps?

A: If co-solvents are insufficient, more advanced solubilization strategies should be considered. These include pH modification, the use of cyclodextrins, or employing surfactants to create micellar formulations. The choice of method will depend on the specific physicochemical properties of your thiazole compound.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and overcoming solubility issues with thiazole compounds.

Problem: Compound precipitates upon dilution from DMSO stock into aqueous buffer.

Troubleshooting Workflow

G start Start: Compound Precipitation Observed check_dmso 1. Verify Final DMSO Concentration (Target: <0.5%) start->check_dmso check_conc 2. Review Final Compound Concentration (Is it above suspected solubility limit?) check_dmso->check_conc If DMSO <0.5% end_insoluble Re-evaluate Compound/Formulation check_dmso->end_insoluble If DMSO >0.5%, adjust protocol check_stock 3. Visually Inspect DMSO Stock (Any precipitation before dilution?) check_conc->check_stock If concentration is reasonable check_conc->end_insoluble If concentration is too high, lower it solubility_assay 4. Determine Kinetic Solubility (e.g., turbidimetric assay) check_stock->solubility_assay If stock is clear check_stock->end_insoluble If stock has precipitate, prepare fresh stock strategy 5. Select Advanced Solubilization Strategy solubility_assay->strategy If kinetic solubility is low ph_mod pH Modification strategy->ph_mod cyclo Cyclodextrins strategy->cyclo surfactant Surfactants strategy->surfactant end_soluble Compound Solubilized Proceed with Assay ph_mod->end_soluble cyclo->end_soluble surfactant->end_soluble

Caption: Troubleshooting workflow for compound precipitation.

Data Presentation: Solubility of Thiazole-Containing Drugs

The following tables summarize the solubility of several well-known thiazole-containing drugs in various solvents and conditions. This data can serve as a reference for estimating the solubility of structurally similar compounds.

Table 1: Solubility of Selected Thiazole Drugs in Common Solvents

CompoundSolventTemperature (°C)Solubility
Sulfathiazole Water2660 mg/100 mL[1]
Ethanol26525 mg/100 mL[1]
Water256 mg/L[2]
Dasatinib DMSORoom Temp.~14.3 mg/mL[3][4]
DMFRoom Temp.~25 mg/mL[3][4]
EthanolRoom Temp.3.4 mg/mL[5]
1:1 DMF:PBS (pH 7.2)Room Temp.~0.5 mg/mL[3][4]
WaterRoom Temp.Very poorly soluble (~10 µM)[2]
Meloxicam DMSORoom Temp.~20 mg/mL[6]
DMFRoom Temp.~20 mg/mL[6]
1:1 DMSO:PBS (pH 7.2)Room Temp.~0.5 mg/mL[6]
PEG 400Room Temp.3.763 - 9.2 mg/mL[7][8]

Table 2: pH-Dependent Aqueous Solubility of Sulfathiazole

pHTemperature (°C)Solubility (10⁻³ mol/dm³)
6202.115[3]
6373.76[3]
7202.820[3]
7376.306[3]

Experimental Protocols

Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a cyclodextrin inclusion complex to enhance the aqueous solubility of a hydrophobic thiazole compound.

Materials:

  • Hydrophobic thiazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in deionized water at a desired concentration (e.g., 10-40% w/v). Gentle heating and stirring may be required to fully dissolve the HP-β-CD.

  • Add Thiazole Compound: Add an excess amount of the thiazole compound to the HP-β-CD solution.

  • Complexation: Vigorously stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clearer as the compound dissolves.

  • Equilibration: Allow the solution to equilibrate for at least 24 hours at the desired temperature.

  • Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved thiazole compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This will give you the enhanced solubility of your compound in the presence of HP-β-CD.

  • Preparation for Assay: The filtered solution containing the cyclodextrin-compound complex can now be used for preparing dilutions in your biological assay buffer.

Protocol 2: pH Modification for Solubility Enhancement

This protocol is suitable for thiazole compounds with ionizable functional groups (e.g., acidic or basic moieties).

Materials:

  • Thiazole compound with an ionizable group

  • Aqueous buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • pH meter

  • Shake-flask apparatus or orbital shaker

Procedure:

  • Determine pKa: If the pKa of your compound is unknown, it should be determined experimentally or estimated using computational tools.

  • Prepare Buffer Solutions: Prepare a series of aqueous buffers with pH values spanning a range around the pKa of your compound.

  • Solubility Measurement:

    • Add an excess amount of the thiazole compound to each buffer solution in separate vials.

    • Seal the vials and place them in a shake-flask apparatus or on an orbital shaker.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Collection and Analysis:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Measure the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).

  • Data Analysis: Plot the measured solubility as a function of pH. This will allow you to identify the optimal pH range for solubilizing your compound for biological assays. For weakly acidic compounds, solubility will increase at higher pH, while for weakly basic compounds, solubility will increase at lower pH.

  • Assay Buffer Selection: Based on the results, select an assay buffer with a pH that provides adequate solubility for your compound while being compatible with your biological assay system.

Visualizations

Signaling Pathway: Inhibition of the PI3K/Akt Pathway by Thiazole Derivatives

Many thiazole-containing compounds have been developed as inhibitors of the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and growth, and is often dysregulated in cancer.[9][10][11][12]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->PI3K Inhibits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: PI3K/Akt signaling pathway with a thiazole inhibitor.

Experimental Workflow: High-Throughput Screening (HTS) for Thiazole Inhibitors

This diagram outlines a general workflow for a high-throughput screening campaign to identify thiazole-based inhibitors in a cell-based assay.

HTS_Workflow cluster_preparation Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Follow-up Compound_Plating 1. Compound Plating (Thiazole Library in 384-well plates) Cell_Seeding 2. Cell Seeding (Target cell line) Compound_Plating->Cell_Seeding Incubation 3. Incubation (Cells + Compounds) Cell_Seeding->Incubation Reagent_Addition 4. Reagent Addition (e.g., Luciferase substrate) Incubation->Reagent_Addition Signal_Detection 5. Signal Detection (Luminescence reading) Reagent_Addition->Signal_Detection Data_Analysis 6. Data Analysis (Hit Identification) Signal_Detection->Data_Analysis Dose_Response 7. Dose-Response (IC50 determination) Data_Analysis->Dose_Response Secondary_Assays 8. Secondary Assays (Confirm activity & selectivity) Dose_Response->Secondary_Assays

Caption: High-throughput screening workflow for thiazole inhibitors.

References

Technical Support Center: Stability-Indicating HPLC Method for 4-(4-bromophenyl)-2-hydroxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and execution of a stability-indicating HPLC method for 4-(4-bromophenyl)-2-hydroxythiazole. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, presented in a question-and-answer format.

Issue CategoryQuestionPossible CausesSuggested Solutions
Chromatography Why am I seeing peak fronting or tailing for the main peak? 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation. 4. Dead volume in the HPLC system.1. Reduce the sample concentration or injection volume. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. 3. Replace the column with a new one. 4. Check and tighten all fittings; use shorter tubing where possible.
My retention times are shifting between injections. What should I do? 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration is insufficient. 4. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a consistent temperature. 3. Increase the column equilibration time between injections. 4. Check for leaks in the pump and fittings; perform pump maintenance if necessary.
I am observing poor resolution between the parent peak and degradation products. 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. 3. Flow rate is too high.1. Adjust the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary. 2. Try a different column with a different stationary phase (e.g., C8, Phenyl). 3. Reduce the flow rate to allow for better separation.
Forced Degradation I am not seeing any degradation under stress conditions. 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the concentration of the stress agent (acid, base, H₂O₂), the temperature, or the duration of exposure. 2. While possible, ensure a sufficiently wide range of stress conditions have been applied before concluding exceptional stability.
The drug degraded completely in all stress conditions. 1. Stress conditions are too harsh.1. Reduce the concentration of the stress agent, lower the temperature, or shorten the exposure time to achieve partial degradation (ideally 5-20%).
Quantitation Why is the mass balance not within the acceptable range (e.g., 95-105%)? 1. Co-elution of degradation products. 2. Degradation products do not have a chromophore and are not detected by the UV detector. 3. Inaccurate integration of peaks.1. Optimize the chromatographic method for better resolution. 2. Use a mass spectrometer (LC-MS) to detect non-chromophoric degradants. 3. Manually review and correct the integration of all peaks.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the analysis of this compound?

A good starting point for method development would be a reversed-phase HPLC method. Based on methods for similar thiazole derivatives, the following parameters can be proposed:

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a higher percentage of A and gradually increase B. A typical starting gradient could be: 0-5 min: 90% A, 10% B 5-25 min: to 10% A, 90% B 25-30 min: 10% A, 90% B 30-35 min: to 90% A, 10% B 35-40 min: 90% A, 10% B
Flow Rate 1.0 mL/min
Detection Wavelength UV at a wavelength of maximum absorbance (e.g., 254 nm or determined by UV scan)
Column Temperature 30 °C
Injection Volume 10 µL

Q2: What are the typical forced degradation conditions I should use?

Forced degradation studies are performed to demonstrate the specificity of the method.[1][2] The following conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[3]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[3]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber) for a specified duration as per ICH Q1B guidelines.

Q3: How do I prepare my samples for forced degradation studies?

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol. For hydrolytic and oxidative studies, an aliquot of the stock solution is mixed with the respective stress agent. For thermal and photolytic studies, the solid drug or a solution can be exposed to the stress condition. After the stress period, the samples should be neutralized (if necessary) and diluted with the mobile phase to a suitable concentration for HPLC analysis.

Q4: What should I do if a degradation product peak is not well-resolved from the main peak?

To improve resolution, you can:

  • Modify the mobile phase: Adjust the pH or the organic-to-aqueous ratio. A shallower gradient can also improve separation.

  • Change the column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl) or a longer column with a smaller particle size might provide better selectivity.

  • Adjust the flow rate: Lowering the flow rate can increase the efficiency of the separation.

  • Optimize the temperature: Changing the column temperature can alter the selectivity between peaks.

Q5: How do I confirm that my method is stability-indicating?

A method is considered stability-indicating if it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5][6] To demonstrate this, you must show that:

  • The peak for the parent drug is pure and not co-eluting with any other peaks in the stressed samples. This can be confirmed using a photodiode array (PDA) detector to check for peak purity.

  • There is a clear separation between the parent drug peak and all degradation product peaks.

  • The mass balance of the stressed samples is close to 100%, indicating that all degradation products are accounted for.

Experimental Protocols

Detailed Methodology for Forced Degradation Studies
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid drug substance in an oven at 105°C for 48 hours.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the drug (100 µg/mL in mobile phase) in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Apply Stress oxidative Oxidative (3% H2O2, RT) prep->oxidative Apply Stress thermal Thermal (Solid, 105°C) prep->thermal Apply Stress photo Photolytic (ICH Q1B) prep->photo Apply Stress neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Evaluation (Peak Purity, Mass Balance) hplc->data method Validated Stability-Indicating Method data->method

Caption: Workflow for forced degradation and method validation.

troubleshooting_workflow cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Problem Encountered (e.g., Poor Peak Shape) cause1 Column Overload? start->cause1 cause2 Mobile Phase Issue? start->cause2 cause3 Column Degradation? start->cause3 sol1 Reduce Concentration/ Injection Volume cause1->sol1 Yes sol2 Prepare Fresh Mobile Phase/ Adjust pH cause2->sol2 Yes sol3 Replace Column cause3->sol3 Yes end_good Problem Resolved sol1->end_good Check Result end_bad Problem Persists (Consult Senior Analyst) sol1->end_bad No Improvement sol2->end_good Check Result sol2->end_bad No Improvement sol3->end_good Check Result sol3->end_bad No Improvement

Caption: Troubleshooting decision-making for HPLC issues.

References

Validation & Comparative

A Comparative Analysis of 4-(4-bromophenyl)-2-hydroxythiazole and Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, thiazole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the potential antimicrobial activity of 4-(4-bromophenyl)-2-hydroxythiazole alongside established antimicrobial drugs. Due to the limited direct experimental data on this specific compound, this guide leverages findings from closely related analogues, primarily derivatives of 4-(4-bromophenyl)-thiazol-2-amine, to project its potential efficacy.

Understanding the Compound: Tautomerism

It is crucial to recognize that this compound can exist in equilibrium with its tautomeric form, 4-(4-bromophenyl)thiazol-2(3H)-one. This tautomerism can significantly influence the compound's biological activity, as the different forms may exhibit varying affinities for their molecular targets.

Tautomeric equilibrium of this compound.

Comparative Antimicrobial Activity

Table 1: Antibacterial Activity (MIC in µM)

Compound/AgentStaphylococcus aureusEscherichia coliBacillus subtilis
4-(4-bromophenyl)-thiazol-2-amine derivatives
Derivative p2[1]16.116.1-
Derivative p4[1]--28.8
Standard Antibiotics
Norfloxacin[1]1.560.783.12
Ciprofloxacin0.5 - 20.015 - 1-
Ampicillin0.25 - 22 - 8-
Gentamicin0.5 - 20.25 - 1-

Table 2: Antifungal Activity (MIC in µM)

Compound/AgentCandida albicansAspergillus niger
4-(4-bromophenyl)-thiazol-2-amine derivatives
Derivative p6[1]15.3-
Derivative p3[1]-16.2
Standard Antifungals
Fluconazole[1]0.2516

Note: The data for the thiazole derivatives are for Schiff base derivatives of 4-(4-bromophenyl)-thiazol-2-amine and should be interpreted as indicative of the potential of the core structure.

Potential Mechanism of Action

The antimicrobial activity of thiazole derivatives is believed to stem from their ability to inhibit essential microbial enzymes. The proposed mechanisms of action are illustrated below.

mechanism_of_action cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell DNA_Replication DNA Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Disruption leads to Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Fatty_Acid_Biosynthesis->Bacterial_Cell_Death Disruption leads to DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA_Replication Essential for FabH β-ketoacyl-ACP synthase III (FabH) FabH->Fatty_Acid_Biosynthesis Initiates Thiazole_Derivative_Bacteria Thiazole Derivative Thiazole_Derivative_Bacteria->DNA_Gyrase Inhibition Thiazole_Derivative_Bacteria->FabH Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Fungal_Cell_Death Fungal Cell Death Ergosterol_Biosynthesis->Fungal_Cell_Death Disruption leads to Lanosterol_Demethylase 14α-lanosterol demethylase Lanosterol_Demethylase->Ergosterol_Biosynthesis Essential for Thiazole_Derivative_Fungal Thiazole Derivative Thiazole_Derivative_Fungal->Lanosterol_Demethylase Inhibition broth_microdilution Start Start Prepare_Antimicrobial_Dilutions Prepare serial dilutions of the test compound in a 96-well plate. Start->Prepare_Antimicrobial_Dilutions Inoculate_Plate Inoculate each well with the microbial suspension. Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h). Inoculate_Plate->Incubate Read_Results Visually or spectrophotometrically determine the lowest concentration that inhibits microbial growth (MIC). Incubate->Read_Results End End Read_Results->End

References

Comparative Cytotoxicity Analysis: 4-(4-bromophenyl)-thiazole Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative studies on the cytotoxicity of 4-(4-bromophenyl)-2-hydroxythiazole and doxorubicin are not available in the reviewed scientific literature. Furthermore, no specific cytotoxic data for this compound was found. This guide provides a comparative analysis based on published data for various derivatives of 4-(4-bromophenyl)-thiazole and the established chemotherapeutic agent, doxorubicin. The data presented is compiled from multiple independent studies and is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Thiazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting a wide range of pharmacological activities, including anticancer properties. This guide focuses on the cytotoxic profiles of several 4-(4-bromophenyl)-thiazole derivatives as reported in recent literature and compares their in vitro activity with doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 4-(4-bromophenyl)-thiazole derivatives and doxorubicin against several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound/Derivative NameCell LineAssay MethodIC50 (µM)Reference
4-(4-bromophenyl)-thiazole Derivatives
N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amineB. subtilisNot SpecifiedCytotoxic[1]
4-(4-bromophenyl)-thiazol-2-amine derivative p2 MCF-7SRB10.5[2]
A 4-(4-bromophenyl)thiazole derivativeMCF-7MTT31.5 ± 1.91[3]
A 4-(4-bromophenyl)thiazole derivativeHepG2MTT51.7 ± 3.13[3]
3-(4-(4-bromophenyl)thiazol-2-yl)pyrrolo[1,2-d][4][5][6]triazin-4(3H)-oneNot SpecifiedNot SpecifiedNot Specified[7]
Doxorubicin (Positive Control)
DoxorubicinMCF-7MTT2.50 ± 1.76[8]
DoxorubicinHepG2MTT12.18 ± 1.89[8]
DoxorubicinHCT-116Not Specified1.9 µg/ml[9]
DoxorubicinA549Not Specified0.4 ± 0.09 µg/ml[10]
DoxorubicinMCF-7Not Specified0.65 ± 0.25 µg/ml[10]

Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays cited in the literature are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a positive control (e.g., doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Following the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[11][13]

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by viable cells.[11][13]

  • Solubilization: The medium is removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed by gently adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[6]

  • Washing: The supernatant is discarded, and the plate is washed five times with 1% acetic acid to remove excess TCA and unbound dye.[6] The plate is then air-dried.[6]

  • Staining: 50-100 µL of 0.4% SRB solution (in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.[6]

  • Washing: The unbound SRB is removed by washing the plate five times with 1% acetic acid.[6] The plate is then air-dried.[6]

  • Solubilization: 100-200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.[6]

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.[14]

  • Data Analysis: The IC50 value is determined by plotting the absorbance against the log of the compound concentration.

Signaling Pathways and Experimental Workflow

Doxorubicin's Mechanism of Action

Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily targeting the cell's nucleus and mitochondria. The following diagram illustrates the key signaling pathways involved.

G Doxorubicin Mechanism of Action Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Key mechanisms of doxorubicin-induced cytotoxicity.

General Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical experimental workflow for evaluating the cytotoxic potential of novel compounds against cancer cell lines.

G In Vitro Cytotoxicity Screening Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Test Compound Preparation Compound_Treatment Treatment with Test Compound Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (MTT or SRB) Incubation->Cytotoxicity_Assay Data_Acquisition Absorbance Reading Cytotoxicity_Assay->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis

Caption: A generalized workflow for assessing in vitro cytotoxicity.

References

Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of Bromophenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of bromophenylthiazole derivatives, a class of compounds demonstrating significant therapeutic potential across various domains, including oncology and microbiology.

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets make it a versatile building block for drug design.[3] The incorporation of a bromophenyl group onto this scaffold has been shown to modulate and enhance biological activity, leading to the development of potent anticancer and antimicrobial agents.[4][5] This guide synthesizes experimental data to elucidate the structure-activity relationships (SAR) of these promising derivatives.

Comparative Analysis of Biological Activity

The biological activity of bromophenylthiazole derivatives is significantly influenced by the nature and position of substituents on both the phenyl and thiazole rings. The following table summarizes the in vitro activity of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives against a cancer cell line and various microbial strains.

Compound IDR-Group (Substituent on Benzylidene)Anticancer Activity (MCF-7) IC50 (µM)[4]Antibacterial Activity MIC (µM)[4]Antifungal Activity MIC (µM)[4]
p2 4-Cl10.5S. aureus: 16.1, E. coli: 16.1-
p3 2,4-diCl--A. niger: 16.2
p4 4-F-B. subtilis: 28.8-
p6 4-NO2--C. albicans: 15.3
5-Fluorouracil Standard Drug5.2--
Norfloxacin Standard Drug-S. aureus: 12.5, E. coli: 12.5, B. subtilis: 12.5-
Fluconazole Standard Drug--C. albicans: 25, A. niger: 25

Key SAR Observations:

  • Anticancer Activity: The presence of an electron-withdrawing group, such as a chloro substituent at the para position of the benzylidene ring (compound p2 ), resulted in the most potent anticancer activity against the MCF-7 breast cancer cell line, with an IC50 value of 10.5 µM.[4] This activity was comparable to the standard drug, 5-fluorouracil.[4] Aromatic substitution at the para position of the thiazole ring has been noted to enhance anticancer activity.[4]

  • Antimicrobial Activity: The structure-activity relationship for antimicrobial effects is more varied.

    • Compound p2 (4-Cl) also demonstrated significant antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[4]

    • A fluoro-substituted derivative (compound p4 ) showed noteworthy activity against B. subtilis.[4]

    • For antifungal activity, a strong electron-withdrawing nitro group at the para position (compound p6 ) was effective against C. albicans, while a di-chloro substituted compound (p3 ) was most potent against A. niger.[4] The presence of an electron-withdrawing bromine atom at the para-position of the phenyl ring attached to the thiazole core is generally considered to improve both antimicrobial and anticancer activities.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Synthesis of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

  • Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate): An equimolar mixture of p-bromoacetophenone and thiourea is reacted in the presence of iodine as a catalyst to yield the intermediate 4-(4-bromophenyl)thiazol-2-amine.[4]

  • Step 2: Synthesis of Final Derivatives (p1-p10): The intermediate is then reacted with various substituted aromatic aldehydes to produce the final Schiff base derivatives.[4] The molecular structures are confirmed using physicochemical and spectral analysis, such as 1H-NMR.[4]

2. In Vitro Anticancer Activity Assay (SRB Assay)

The anticancer activity of the synthesized compounds was evaluated against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF-7) using the Sulforhodamine B (SRB) colorimetric assay.[4]

  • Cell Plating: MCF-7 cells are plated in 96-well plates and incubated.

  • Compound Treatment: The cells are then treated with different concentrations of the test compounds and incubated for a specified period.

  • Cell Fixation: The cells are fixed with trichloroacetic acid.

  • Staining: The fixed cells are stained with SRB dye.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured at a specific wavelength to determine cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]

3. In Vitro Antimicrobial Activity Assay (Turbidimetric Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using a turbidimetric method.[4]

  • Preparation of Inoculum: Standardized suspensions of the test microorganisms (S. aureus, E. coli, B. subtilis, C. albicans, A. niger) are prepared.

  • Serial Dilution: The test compounds and standard drugs are serially diluted in a suitable broth medium in 96-well plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of bromophenylthiazole derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation p_bromoacetophenone p-Bromoacetophenone intermediate 4-(4-bromophenyl)thiazol-2-amine p_bromoacetophenone->intermediate Iodine thiourea Thiourea thiourea->intermediate derivatives Bromophenylthiazole Derivatives (p1-p10) intermediate->derivatives aldehydes Aromatic Aldehydes aldehydes->derivatives anticancer Anticancer Activity (SRB Assay) derivatives->anticancer antimicrobial Antimicrobial Activity (Turbidimetric Method) derivatives->antimicrobial sar Structure-Activity Relationship Analysis anticancer->sar antimicrobial->sar

Caption: General workflow for synthesis and evaluation of bromophenylthiazole derivatives.

References

Thiazole vs. Oxazole Analogs: A Comparative Efficacy Guide for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents often involves the strategic selection of heterocyclic scaffolds to optimize biological activity. Thiazole and oxazole rings are prominent five-membered aromatic heterocycles that are structurally similar yet exhibit distinct physicochemical properties that can significantly influence their pharmacological profiles. This guide provides a comparative analysis of the efficacy of thiazole versus oxazole analogs in key bioassays, supported by experimental data and detailed methodologies to inform rational drug design and development.

At a Glance: Thiazole vs. Oxazole Core Structures

FeatureThiazoleOxazole
Heteroatoms Sulfur and NitrogenOxygen and Nitrogen
Aromaticity More aromaticLess aromatic
Hydrogen Bonding Can act as a hydrogen bond acceptorCan act as a hydrogen bond acceptor
Lipophilicity Generally more lipophilic due to the sulfur atomGenerally less lipophilic than thiazole analog

Comparative Efficacy in Anticancer Bioassays

A study by Kashfi et al. provides a direct comparison of sulindac analogs where the amide linkage was replaced with either a thiazole or an oxazole ring. These analogs were evaluated for their antiproliferative activity against various cancer cell lines.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of analogous thiazole and oxazole derivatives from the study. Lower IC50 values indicate greater potency.

Analog Pair Core Heterocycle HT-29 (Colon Cancer) IC50 (µM) PC3 (Prostate Cancer) IC50 (µM) MDA-MB-231 (Breast Cancer) IC50 (µM)
Pair 1 Thiazole>50>50>50
Oxazole>50>50>50
Pair 2 Thiazole1.61.92.0
Oxazole2.12.52.8
Pair 3 Thiazole1.82.12.3
Oxazole2.52.93.1

Data extracted from a study on sulindac analogs.

In this specific study, the thiazole-containing analogs generally exhibited slightly lower IC50 values, suggesting a modest increase in potency compared to their direct oxazole counterparts in these cancer cell lines.

Experimental Protocol: Cell Proliferation Assay

The antiproliferative activity of the thiazole and oxazole analogs was determined using a standard cell viability assay.

1. Cell Culture:

  • Human colon (HT-29), prostate (PC3), and breast (MDA-MB-231) cancer cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with various concentrations of the thiazole and oxazole analogs (typically ranging from 0.1 to 100 µM) for 72 hours.

3. Viability Assessment (MTS Assay):

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) was added to each well.

  • The plates were incubated for an additional 2-4 hours to allow for the conversion of MTS to formazan by viable cells.

  • The absorbance was measured at 490 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability was calculated relative to untreated control cells.

  • IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

G cluster_synthesis Compound Synthesis cluster_bioassay Bioassay start Starting Materials synth_thiazole Synthesize Thiazole Analogs start->synth_thiazole synth_oxazole Synthesize Oxazole Analogs start->synth_oxazole treatment Treat Cells with Analogs synth_thiazole->treatment Test Compounds synth_oxazole->treatment cell_culture Cell Culture (HT-29, PC3, MDA-MB-231) cell_culture->treatment mts_assay MTS Assay for Viability treatment->mts_assay data_analysis Data Analysis and IC50 Calculation mts_assay->data_analysis Absorbance Data comparison Compare Efficacy of Thiazole vs. Oxazole Analogs data_analysis->comparison

Synthesis and bioassay workflow for comparing thiazole and oxazole analogs.

Comparative Efficacy in Anti-inflammatory Bioassays

While direct head-to-head comparative studies are less common, the broader literature allows for an assessment of the anti-inflammatory potential of both scaffolds. A study on benzothiazole derivatives incorporating thiazole or oxazole moieties provides insights into their anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

1. Animal Model:

  • Wistar albino rats of either sex (150-200 g) are used.

  • Animals are fasted overnight before the experiment with free access to water.

2. Compound Administration:

  • The test compounds (thiazole and oxazole derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg).

  • A control group receives only the vehicle.

3. Induction of Inflammation:

  • One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

5. Data Analysis:

  • The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Signaling Pathway Context: Kinase Inhibition

Many thiazole and oxazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Thiazole/Oxazole Analog Inhibitor->Receptor Inhibition

General kinase inhibition signaling pathway targeted by some thiazole/oxazole analogs.

Conclusion

Both thiazole and oxazole scaffolds are valuable in medicinal chemistry for the development of bioactive compounds. The choice between a thiazole and an oxazole core can subtly influence the resulting compound's biological activity, likely due to differences in their electronic properties, lipophilicity, and ability to form specific interactions with biological targets.

  • In the presented anticancer study, thiazole analogs showed a slight trend towards greater potency compared to their oxazole counterparts.

  • The provided experimental protocols for anticancer and anti-inflammatory assays serve as a foundation for the in-house evaluation of novel thiazole and oxazole derivatives.

  • The selection of either a thiazole or oxazole ring should be considered in the context of the specific biological target and the desired pharmacokinetic properties. Further head-to-head comparative studies across a wider range of biological assays are warranted to build a more comprehensive understanding of the relative merits of these two important heterocyclic systems.

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 4-(4-Bromophenyl)-2-hydroxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(4-bromophenyl)-2-hydroxythiazole, a key intermediate in the synthesis of various biologically active compounds.[1][2] The performance of this HPLC method is compared with alternative analytical techniques, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in establishing robust analytical procedures.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer activities.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. While various analytical methods can be employed, HPLC with UV detection is a widely used technique due to its specificity, sensitivity, and robustness.[3][4] This guide outlines a systematic approach to validating an HPLC method for this specific analyte and compares it to other potential methods like LC-MS/MS and Thin-Layer Chromatography (TLC).

Experimental Protocols

A reversed-phase HPLC method is proposed for the quantification of this compound. The following protocol is based on established methods for similar thiazole derivatives.[3][4][5]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5]

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid for better peak shape) in an isocratic or gradient elution mode. A common starting point is a 70:30 (v/v) mixture of methanol and water.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer. For many thiazole derivatives, this falls in the range of 230-350 nm.[3][5]

  • Standard and Sample Preparation: Standard solutions of this compound are prepared in the mobile phase at various concentrations to establish a calibration curve. Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing a blank (diluent), a placebo (if in a formulation), and the analyte standard.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to construct a calibration curve.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[6][7]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature).[3]

Data Presentation: Comparative Performance

The following tables summarize the expected performance of a validated HPLC-UV method compared to other analytical techniques.

Table 1: HPLC Method Validation Parameters for this compound Quantification

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.999Excellent linearity over the specified concentration range.[6]
Accuracy (% Recovery) 98.0 - 102.0%High recovery, indicating minimal systematic error.[3]
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%Low relative standard deviation, demonstrating high precision.
LOD Signal-to-Noise Ratio ≥ 3Low µg/mL to ng/mL range.
LOQ Signal-to-Noise Ratio ≥ 10Low µg/mL to ng/mL range.[6]
Robustness % RSD of results should be within acceptable limitsThe method should be reliable under minor variations in conditions.

Table 2: Comparison of Analytical Methods for Thiazole Derivative Quantification

FeatureHPLC-UVLC-MS/MSRP-TLC
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass spectrometric detection.[4]Separation on a stationary phase based on polarity.[8]
Specificity HighVery HighModerate
Sensitivity Good (µg/mL to ng/mL)Excellent (ng/mL to pg/mL)[4]Low (µ g/spot )
Quantification ExcellentExcellentSemi-quantitative
Instrumentation Cost ModerateHighLow
Sample Throughput ModerateModerateHigh
Robustness HighModerateHigh
Typical Application Routine quality control, purity assessment, stability studies.Bioanalysis, impurity profiling, metabolite identification.[4]Preliminary purity checks, reaction monitoring.[8]

Visualization of the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.

HPLC_Validation_Workflow HPLC Method Validation Workflow MethodDevelopment Method Development & Optimization SystemSuitability System Suitability Testing MethodDevelopment->SystemSuitability Validation Method Validation SystemSuitability->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness ValidatedMethod Validated HPLC Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod RoutineAnalysis Routine Analysis ValidatedMethod->RoutineAnalysis

Caption: Workflow for HPLC method validation.

Conclusion

The proposed reversed-phase HPLC-UV method, once validated, offers a reliable, precise, and accurate tool for the quantification of this compound. While LC-MS/MS provides superior sensitivity and specificity, its higher cost and complexity may not be necessary for routine quality control. RP-TLC serves as a simple, cost-effective preliminary tool. The choice of analytical method should be guided by the specific requirements of the analysis, including the required sensitivity, sample matrix, and intended application. The detailed protocols and comparative data presented in this guide will aid researchers in making informed decisions for their analytical needs.

References

A Comparative Guide to Inter-Assay and Intra-Assay Precision in Thiazole Compound Analysis: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic compounds is paramount. This guide provides an objective comparison of the inter-assay and intra-assay precision of two common analytical methods for the analysis of thiazole-containing compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical method is a critical decision in the drug development pipeline, influencing data quality, reliability, and ultimately, the progression of a drug candidate. This document presents a compilation of experimental data to aid in the selection of the most suitable technique for specific analytical needs, focusing on the key performance characteristic of precision.

Data Presentation: A Comparative Look at Precision

The following tables summarize the intra- and inter-assay precision for the analysis of different thiazole compounds using HPLC-UV/PDA and LC-MS/MS. Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), with lower values indicating higher precision.

Table 1: Inter-Assay and Intra-Assay Precision for a Novel Aminothiazole (21MAT)[1][2][3]

Analytical MethodAnalyte ConcentrationIntra-Day Precision (%CV)Inter-Day Precision (%CV)
LC-MS/MS Low QC (ng/mL)7.6213.21
Mid QC (ng/mL)1.356.10
High QC (ng/mL)2.458.55
HPLC-UV 0.5 mg/mL1.892.54
1.0 mg/mL0.981.76
1.5 mg/mL1.232.11

Table 2: Inter-Assay and Intra-Assay Precision for Thiabendazole Analysis by HPLC-PDA[4]

MatrixAnalyte Concentration (µg/mL)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)
Solid Food 2.50.331.33
5.00.240.43
10.00.280.55
Liquid Food 2.50.280.33
5.00.230.23
10.00.270.29

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative experimental protocols for the analysis of thiazole compounds using HPLC-UV and LC-MS/MS.

Method 1: Analysis of a Novel Aminothiazole (21MAT) by LC-MS/MS[1][3]
  • Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).[1][3]

    • Mobile Phase: A mixture of 95:5% v/v methanol:acetonitrile and 0.1% v/v formic acid, along with 15% of 5 mM ammonium formate solution.[1][3]

    • Flow Rate: 1 mL/min.[1][3]

    • Elution: Isocratic.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1][3]

  • Sample Preparation: Protein precipitation was used to extract the analyte from plasma samples.[1][3]

Method 2: Analysis of a Novel Aminothiazole (21MAT) by HPLC-UV[1][2][3]
  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[1][3]

    • Mobile Phase: An isocratic mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% of orthophosphoric acid in acetonitrile.[1]

    • Flow Rate: 1 mL/min.[1][3]

    • Detection Wavelength: 272 nm.[1][3]

  • Sample Preparation: The analyte was quantified in analytical solutions prepared at 0.5, 1, and 1.5 mg/mL concentrations.[1]

Method 3: Analysis of Thiabendazole by HPLC-PDA[4]
  • Instrumentation: A standard HPLC system with a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 285 nm.[4]

  • Sample Preparation: Samples were extracted from solid and liquid food matrices.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the assessment of inter-assay and intra-assay precision, a critical component of analytical method validation.

G cluster_0 Preparation cluster_1 Intra-Assay Precision (Within-Run) cluster_2 Inter-Assay Precision (Between-Run) cluster_3 Evaluation prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) intra_assay Analyze Multiple Replicates (n≥5) of each QC Level in a Single Run prep_qc->intra_assay inter_assay Analyze QC Samples on Multiple Days/Runs/by Different Analysts prep_qc->inter_assay prep_cal Prepare Calibration Standards prep_cal->intra_assay prep_cal->inter_assay calc_intra Calculate Mean, SD, and %CV for each QC Level intra_assay->calc_intra evaluate Compare %CV values against pre-defined acceptance criteria (e.g., <15%) calc_intra->evaluate calc_inter Calculate Overall Mean, SD, and %CV across all Runs for each QC Level inter_assay->calc_inter calc_inter->evaluate

Workflow for Assessing Assay Precision.

Conclusion

Both HPLC-UV and LC-MS/MS are capable of delivering high precision for the analysis of thiazole compounds. The choice between the two techniques often depends on the specific requirements of the analysis.

  • HPLC-UV/PDA is a robust and cost-effective method that provides excellent precision, particularly for quality control and analysis of less complex matrices where high sensitivity is not the primary concern. The data for thiabendazole demonstrates that very low %RSD values can be achieved.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies involving complex matrices like plasma. While the precision data for the novel aminothiazole shows slightly higher %CVs compared to the HPLC-UV method for the same compound, it is important to note the significantly lower concentrations being measured. The enhanced selectivity of LC-MS/MS is crucial for accurately quantifying low levels of a drug in the presence of endogenous interferences.

Ultimately, the selection of an analytical method should be based on a thorough evaluation of the project's needs, including required sensitivity, sample matrix, throughput, and available resources. The data presented in this guide serves as a valuable reference for making an informed decision.

References

A Comparative Guide to the Structural Confirmation of Synthesized 4-(4-bromophenyl)-2-hydroxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical techniques used to confirm the structure of synthesized 4-(4-bromophenyl)-2-hydroxythiazole. For a comprehensive comparison, this guide also presents experimental data for its constitutional isomer, 4-(4-bromophenyl)-2-aminothiazole. The objective is to provide researchers with a clear, data-driven approach to structural verification of these important heterocyclic scaffolds.

Spectroscopic Data Comparison

The structural elucidation of synthesized heterocyclic compounds relies on a combination of spectroscopic methods. The following tables summarize the expected and experimental data for this compound and its amino analogue.

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Predicted) ~11.5br s1H-OH (enol) or -NH (keto)
7.78d, J = 8.4 Hz2HAr-H
7.60d, J = 8.4 Hz2HAr-H
7.25s1HThiazole C5-H
4-(4-bromophenyl)-2-aminothiazole (Experimental) [1]7.75d, J = 8.6 Hz2HAr-H
7.54d, J = 8.6 Hz2HAr-H
7.12s2H-NH2
7.05s1HThiazole C5-H

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) ~168.0Thiazole C2
~148.0Thiazole C4
~134.0Ar-C (quaternary)
~131.5Ar-CH
~128.0Ar-CH
~121.0Ar-C-Br
~108.0Thiazole C5
4-(4-bromophenyl)-2-aminothiazole (Experimental) [1]168.9Thiazole C2
149.1Thiazole C4
134.6Ar-C (quaternary)
131.8Ar-CH
128.0Ar-CH
120.6Ar-C-Br
102.8Thiazole C5

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Vibrational Frequencies (cm-1)Assignment
This compound (Predicted) ~3400-3200 (broad)O-H stretch (enol) or N-H stretch (keto)
~1680C=O stretch (keto tautomer)
~1600C=N stretch
~1585C=C aromatic stretch
~820para-substituted benzene C-H bend
4-(4-bromophenyl)-2-aminothiazole (Experimental) [1]3429, 3282N-H stretch
1632C=N stretch
1586C=C aromatic stretch
817para-substituted benzene C-H bend
725C-S stretch

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound (Predicted) 255/257 (M+, M+2)227/229 (-CO), 171/173 (-CO, -C2H2), 120 (-Br)
4-(4-bromophenyl)-2-aminothiazole (Experimental) [1]254/256 (M+, M+2)227/229 (-HCN), 171/173 (-HCN, -C2H2S), 120 (-Br)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the title compound and its isomer are provided below.

Synthesis of this compound (Hantzsch Thiazole Synthesis)

A plausible route to this compound is the Hantzsch thiazole synthesis.

Materials:

  • 2-bromo-1-(4-bromophenyl)ethan-1-one

  • Urea

  • Ethanol

Procedure:

  • Dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1 equivalent) in ethanol.

  • Add urea (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and collect the precipitate by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Synthesis of 4-(4-bromophenyl)-2-aminothiazole

Materials:

  • 4-bromoacetophenone

  • Thiourea

  • Iodine

  • Ethanol

Procedure: [1]

  • A mixture of 4-bromoacetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) in ethanol is refluxed for 12 hours.[1]

  • The reaction is monitored by TLC.[1]

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected.

  • The solid is washed with diethyl ether to remove unreacted starting materials and iodine.[1]

  • The product is then treated with a solution of ammonium hydroxide, filtered, washed with water, and dried to yield 4-(4-bromophenyl)-2-aminothiazole.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquisition: Record 1H and 13C NMR spectra on a 400 MHz spectrometer.

  • Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the synthesized compound.

  • Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm-1.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation start Starting Materials reaction Hantzsch Thiazole Synthesis start->reaction workup Work-up & Purification reaction->workup product Synthesized Compound workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr Characterization ir IR Spectroscopy product->ir Characterization ms Mass Spectrometry product->ms Characterization elemental Elemental Analysis product->elemental Characterization tautomerism cluster_tautomers Keto-Enol Tautomerism of 2-Hydroxythiazole cluster_spectroscopy Key Spectroscopic Differences keto Keto form (Thiazolidin-2-one) enol Enol form (2-Hydroxythiazole) keto->enol Equilibrium keto_ir IR: C=O stretch (~1680 cm-1) keto->keto_ir keto_nmr 1H NMR: N-H proton keto->keto_nmr enol_ir IR: O-H stretch (broad, ~3300 cm-1) enol->enol_ir enol_nmr 1H NMR: O-H proton enol->enol_nmr

References

Comparative Analysis of 4-(4-bromophenyl)-2-hydroxythiazole: A Guide to Potential Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of the synthetic compound 4-(4-bromophenyl)-2-hydroxythiazole in various biological assays. While direct and comprehensive cross-reactivity studies on this specific molecule are not extensively published, this document synthesizes available data on structurally similar thiazole derivatives to anticipate potential off-target effects and guide future experimental design. The thiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, highlighting the importance of assessing the selectivity of new derivatives.[1][2][3]

Chemical Profile of this compound

PropertyValueReference
Molecular Formula C₉H₆BrNOS
Molecular Weight 256.12 g/mol
CAS Number 3884-34-2
Appearance Solid
Melting Point 249-253 °C

Known and Potential Biological Activities of Phenylthiazole Derivatives

Derivatives of 4-phenylthiazole have been investigated for a range of biological activities. This structural motif is a key component in molecules designed to interact with various biological targets. Understanding these interactions is crucial for predicting the potential for cross-reactivity.

Table 1: Summary of Investigated Biological Activities for 4-Phenylthiazole Analogs

Biological Target/ActivityKey Findings for Structurally Similar CompoundsPotential for Cross-Reactivity with this compound
Antimicrobial & Antifungal Thiazole derivatives, including those with a 4-bromophenyl group, have shown activity against various bacterial and fungal strains.[4][5][6] The mechanism often involves the disruption of microbial cellular processes.High. The core scaffold is known for broad antimicrobial effects. Testing against a panel of bacterial and fungal strains is recommended.
Anticancer Certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated anticancer activity against cell lines such as MCF7 (human breast adenocarcinoma).[5][7]Moderate. The specific substituents on the thiazole ring significantly influence anticancer potency. Cross-reactivity with kinases or other cancer-related targets is possible.
Enzyme Inhibition (FAAH/sEH) Structure-activity relationship (SAR) studies on 4-phenylthiazoles have identified potent dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), enzymes involved in pain and inflammation.[8][9]Moderate to High. The phenylthiazole core is a key pharmacophore for these enzymes. Direct enzymatic assays are necessary to determine the inhibitory potential.
Antiviral Phenylthiazole derivatives have been explored as antiflaviviral agents.[10]Low to Moderate. Antiviral activity is often highly specific to viral proteins. However, broad-spectrum effects cannot be ruled out without testing.

Experimental Protocols for Assessing Cross-Reactivity

To thoroughly evaluate the cross-reactivity profile of this compound, a tiered approach involving a series of in vitro assays is recommended.

General Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) against a panel of representative bacteria and fungi.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in 96-well microtiter plates using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate the wells with a standardized suspension of the microbial strain.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[11]

Anticancer Cell Proliferation Assay (SRB Assay)

Objective: To assess the cytotoxic effects of the compound on various human cancer cell lines.

Protocol:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the fixed cells with Sulforhodamine B (SRB) dye.

  • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine cell viability. The IC50 value (concentration causing 50% inhibition of cell growth) can then be calculated.[5]

Enzyme Inhibition Assays (FAAH and sEH)

Objective: To determine if the compound inhibits the activity of key enzymes for which the phenylthiazole scaffold has shown affinity.

Protocol (General Fluorometric Assay):

  • Pre-incubate the recombinant human enzyme (FAAH or sEH) with varying concentrations of this compound in an appropriate assay buffer.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate specific to the enzyme.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction and determine the IC50 value of the compound by fitting the data to a dose-response curve.[8][9]

Visualizing Potential Interactions and Workflows

Potential Signaling Pathways Affected by Phenylthiazole Derivatives

The following diagram illustrates a simplified representation of signaling pathways that could be modulated by phenylthiazole compounds based on their known biological activities.

G Figure 1: Potential Signaling Pathways Modulated by Phenylthiazole Derivatives cluster_0 Cellular Processes cluster_1 Potential Targets of 4-Phenylthiazole Derivatives Inflammation Inflammation Pain Sensation Pain Sensation Cell Proliferation Cell Proliferation Apoptosis Apoptosis Microbial Growth Microbial Growth FAAH FAAH FAAH->Inflammation FAAH->Pain Sensation sEH sEH sEH->Inflammation sEH->Pain Sensation Kinases Kinases Kinases->Cell Proliferation Kinases->Apoptosis Microbial Enzymes Microbial Enzymes Microbial Enzymes->Microbial Growth 4-Phenylthiazole Derivative 4-Phenylthiazole Derivative 4-Phenylthiazole Derivative->FAAH Inhibition 4-Phenylthiazole Derivative->sEH Inhibition 4-Phenylthiazole Derivative->Kinases Potential Inhibition 4-Phenylthiazole Derivative->Microbial Enzymes Potential Inhibition

Caption: Potential molecular targets and cellular pathways influenced by 4-phenylthiazole derivatives.

Experimental Workflow for Cross-Reactivity Screening

The following diagram outlines a logical workflow for assessing the cross-reactivity of a test compound like this compound.

G Figure 2: Experimental Workflow for Cross-Reactivity Profiling cluster_assays Assay Panel Start Start Compound Synthesis & Purification Compound Synthesis & Purification Start->Compound Synthesis & Purification Primary Activity Assay Primary Activity Assay Compound Synthesis & Purification->Primary Activity Assay Cross-Reactivity Panel Cross-Reactivity Panel Primary Activity Assay->Cross-Reactivity Panel Antimicrobial Assays Antimicrobial Assays Cross-Reactivity Panel->Antimicrobial Assays Anticancer Assays Anticancer Assays Cross-Reactivity Panel->Anticancer Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Cross-Reactivity Panel->Enzyme Inhibition Assays Data Analysis & IC50 Determination Data Analysis & IC50 Determination Selectivity Profiling Selectivity Profiling Data Analysis & IC50 Determination->Selectivity Profiling End End Selectivity Profiling->End Antimicrobial Assays->Data Analysis & IC50 Determination Anticancer Assays->Data Analysis & IC50 Determination Enzyme Inhibition Assays->Data Analysis & IC50 Determination

Caption: A streamlined workflow for evaluating the cross-reactivity of a novel compound.

Conclusion and Future Directions

The available literature strongly suggests that this compound, due to its core phenylthiazole structure, has the potential to exhibit a range of biological activities and, consequently, cross-reactivity in various assays. The primary areas of concern for off-target effects include broad antimicrobial and antifungal activity, potential cytotoxicity against mammalian cells, and inhibition of enzymes such as FAAH and sEH.

To establish a definitive cross-reactivity profile, it is imperative to perform the experimental assays outlined in this guide. A comprehensive understanding of a compound's selectivity is a critical step in the drug discovery and development process, ensuring higher efficacy and lower potential for adverse effects. Future studies should focus on screening against a larger panel of kinases and other common off-targets to build a more complete picture of the compound's biological interactions.

References

Unveiling the Anticancer Potential of Novel Thiazole Derivatives: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapeutics has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, thiazole derivatives have emerged as a promising class of anticancer agents, demonstrating significant potency against a range of cancer cell lines. This guide provides a comparative analysis of recently developed thiazole derivatives, benchmarking their anticancer efficacy with supporting experimental data and detailed methodologies to aid in ongoing research and development efforts.

Comparative Anticancer Potency of Novel Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several novel thiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. For comparison, data for commonly used chemotherapy drugs are included where available in the cited literature.

Derivative Cancer Cell Line IC50 (µM) Reference Drug IC50 (µM) of Ref. Drug Key Findings Citation
Compound 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41Compound 4c demonstrated significantly higher potency than the standard drug Staurosporine in MCF-7 cells.[1]
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51Exhibited comparable potency to Staurosporine in HepG2 cells.[1]
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)--Showed potent activity against human osteosarcoma cells.[2][3]
Compound 8j HeLa (Cervical)1.65 - 8.60 (range)--Displayed significant anticancer activity in cervical cancer cell lines.[4]
SiHa (Cervical)1.65 - 8.60 (range)--[4]
HepG2 (Liver)7.90--Exhibited notable activity in liver cancer cells.[4]
Compound 8m HepG2 (Liver)5.15--Showed notable anticancer activity in liver cancer cells and did not induce noticeable toxicity in normal human embryonic kidney cells (HEK293).[4]
Compound 6 A549 (Lung)12.0 ± 1.73 (µg/mL)Cisplatin-Was more effective than cisplatin on both A549 and C6 cell lines.[5]
C6 (Glioma)3.83 ± 0.76 (µg/mL)Cisplatin-Significantly inhibited the Akt enzyme and induced apoptosis.[5]
Compound 11f A-549 (Lung)0.025Erlotinib0.030Demonstrated higher potency than the EGFR inhibitor Erlotinib.[6]
MCF-7 (Breast)0.029Erlotinib0.040Exhibited greater potency compared to Erlotinib.[6]
Thiazole 5d HepG2 (Liver)0.3Taxol-Showed the highest level of cytotoxicity against HepG2 cells.[7]
Thiazole 5e HepG2 (Liver)0.4Taxol-Demonstrated significant cytotoxicity against HepG2 cells.[7]
Compound 10a PC-3 (Prostate)7 ± 0.6Doxorubicin-More potent than doxorubicin and sorafenib against prostate cancer cells.[8]
MCF-7 (Breast)4 ± 0.2Doxorubicin4 ± 0.2Showed antiproliferative activity equal to doxorubicin and twice as strong as sorafenib.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the anticancer potency of the thiazole derivatives cited in this guide.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and a reference drug for 48-72 hours. A control group with no drug treatment is also maintained.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the drug concentration.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the IC50 concentration of the thiazole derivative for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.[1]

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the thiazole derivative at its IC50 concentration for a defined time, then harvested.

  • Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured using a flow cytometer. The data is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[1]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these novel thiazole derivatives are attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagrams below illustrate some of the targeted pathways.

experimental_workflow cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action Studies cell_lines Cancer Cell Lines (e.g., MCF-7, HepG2, A549) treatment Treatment with Thiazole Derivatives cell_lines->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis treatment->cell_cycle_analysis protein_analysis Target Protein Analysis (e.g., Western Blot) treatment->protein_analysis ic50 IC50 Determination mtt_assay->ic50 ic50->apoptosis_assay ic50->cell_cycle_analysis ic50->protein_analysis

Caption: Experimental workflow for evaluating the anticancer potency of novel thiazole derivatives.

signaling_pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR PI3K PI3K EGFR->PI3K Activates VEGFR2 VEGFR-2 VEGFR2->PI3K Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Thiazole Novel Thiazole Derivatives Thiazole->EGFR Inhibits Thiazole->VEGFR2 Inhibits Thiazole->Akt Inhibits

Caption: Targeted signaling pathways of novel anticancer thiazole derivatives.

Conclusion

The presented data highlights the significant potential of novel thiazole derivatives as potent anticancer agents. Compounds such as 4c, 4i, 6, and 11f have demonstrated superior or comparable efficacy to existing anticancer drugs in preclinical studies. Their mechanisms of action, which involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as EGFR and VEGFR-2, make them attractive candidates for further development. The detailed experimental protocols provided in this guide are intended to facilitate the validation and expansion of these findings, ultimately contributing to the development of next-generation cancer therapies. Researchers are encouraged to utilize this comparative guide to inform their own studies and to explore the vast therapeutic potential of the thiazole scaffold.

References

A Comparative Guide to the Synthetic Routes of 4-Aryl-2-hydroxythiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 4-aryl-2-hydroxythiazoles, which exist in tautomeric equilibrium with 4-arylthiazol-2(3H)-ones, is a process of significant interest due to the prevalence of the thiazole scaffold in a wide array of biologically active compounds.[1][2][3] The selection of an optimal synthetic strategy is contingent on factors such as desired substitution patterns, the availability of starting materials, and overall efficiency. This guide presents a comparative analysis of prominent synthetic routes, including the classic Hantzsch, Gabriel, and Cook-Heilbron syntheses, as well as modern variations, supported by experimental data to inform methodological choices.

Comparative Analysis of Synthetic Routes

The primary methods for the synthesis of the thiazole core have been well-established for over a century, yet their adaptations and modern modifications continue to enhance their utility. The Hantzsch synthesis is the most versatile and widely employed method for thiazole formation. The Gabriel and Cook-Heilbron syntheses offer alternative pathways, each with its own set of advantages and limitations. More contemporary approaches, such as microwave-assisted and one-pot syntheses, often provide significant improvements in terms of reaction times and yields.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the principal synthetic routes to thiazoles, providing a basis for comparison. It is important to note that the data presented are typical ranges and can vary based on the specific substrates and reaction conditions employed.

Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na₂CO₃)30 min - 24 hRoom Temp. - Reflux70 - 99%[1][4]
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P₄S₁₀)Not specified~170 °CNot specified[1]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide-1 - 5 hRoom Temperature50 - 80%[4]
Microwave-Assisted Hantzsch α-Haloketone, Thioamide/Thiourea-5 - 30 minNot specified85 - 98%[4]
One-Pot Syntheses Aryl ketones, NBS, ThioureaPEG-400/Water28 - 32 min80 - 85 °C84 - 89%

In-Depth Analysis of Synthetic Routes and Experimental Protocols

This section provides a more detailed examination of each synthetic methodology, complete with representative experimental protocols.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, is a cornerstone of thiazole chemistry, involving the condensation of an α-haloketone with a thioamide or thiourea.[2] This method is lauded for its reliability and broad substrate scope.[4] A variation of this method for the synthesis of the tautomeric 4-arylthiazol-2(3H)-ones involves the reaction of an α-haloketone with thiourea, followed by hydrolysis of the resulting 2-aminothiazole.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole (A Precursor to 4-Phenyl-2-hydroxythiazole)

This protocol details the synthesis of 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone and thiourea, a common example of the Hantzsch synthesis.[5]

  • Materials and Reagents: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate (Na₂CO₃) solution, Deionized Water.

  • Procedure:

    • In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Add methanol (5 mL) and a stir bar.

    • Heat the mixture with stirring on a hot plate to reflux for 30 minutes.

    • Remove the reaction from heat and allow the solution to cool to room temperature.

    • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

    • Filter the resulting precipitate through a Buchner funnel and wash the filter cake with deionized water.

    • The collected solid is the 2-amino-4-phenylthiazole, which can be further hydrolyzed to the corresponding 2-hydroxythiazole.

Gabriel Thiazole Synthesis

The Gabriel synthesis offers an alternative route to thiazoles, particularly for 2,5-disubstituted derivatives. This method involves the cyclization of an α-acylamino ketone using a strong dehydrating agent, most commonly phosphorus pentasulfide (P₄S₁₀).[3]

Experimental Protocol: General Procedure for Gabriel Synthesis of 2,5-Disubstituted Thiazoles

This protocol provides a general outline for the Gabriel synthesis.

  • Materials and Reagents: α-Acylamino ketone, Phosphorus Pentasulfide (P₄S₁₀), Inert solvent (e.g., toluene or xylene).

  • Procedure:

    • The α-acylamino ketone is mixed with a stoichiometric amount of phosphorus pentasulfide in a round-bottom flask equipped with a reflux condenser.

    • An inert solvent is added to the mixture.

    • The reaction mixture is heated to a high temperature (typically around 170 °C) and refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

    • Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and chromatography.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is particularly useful for the preparation of 5-aminothiazoles.[4] The reaction proceeds under mild conditions at room temperature and involves the reaction of an α-aminonitrile with carbon disulfide or a related sulfur-containing compound.[6]

Experimental Protocol: General Procedure for Cook-Heilbron Synthesis of 5-Aminothiazoles

This protocol outlines the general steps for the Cook-Heilbron synthesis.

  • Materials and Reagents: α-Aminonitrile, Carbon Disulfide, Solvent (e.g., ethanol or water).

  • Procedure:

    • The α-aminonitrile is dissolved in a suitable solvent in a reaction vessel.

    • Carbon disulfide is added to the solution, and the mixture is stirred at room temperature.

    • The reaction is monitored by TLC for the formation of the 5-aminothiazole product.

    • Once the reaction is complete, the product is isolated by precipitation or extraction and purified by recrystallization or chromatography.

Mandatory Visualizations

To further elucidate the relationships between these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the core transformations and workflows.

G cluster_hantzsch Hantzsch Synthesis cluster_gabriel Gabriel Synthesis cluster_cook_heilbron Cook-Heilbron Synthesis h_start1 α-Haloketone h_proc Condensation & Cyclization h_start1->h_proc h_start2 Thioamide/ Thiourea h_start2->h_proc h_prod 4-Aryl-2-substituted Thiazole h_proc->h_prod g_prod 2,5-Disubstituted Thiazole ch_prod 5-Aminothiazole g_start α-Acylamino ketone g_proc Cyclodehydration g_start->g_proc g_reagent P₄S₁₀ g_reagent->g_proc g_proc->g_prod ch_start1 α-Aminonitrile ch_proc Condensation & Cyclization ch_start1->ch_proc ch_start2 Carbon Disulfide ch_start2->ch_proc ch_proc->ch_prod

Caption: Comparative overview of Hantzsch, Gabriel, and Cook-Heilbron thiazole syntheses.

G start Start reactants Mix α-Haloketone and Thiourea in Solvent start->reactants heat Heat to Reflux reactants->heat cool Cool to Room Temperature heat->cool precipitate Precipitate with Base (e.g., Na₂CO₃) cool->precipitate filter Filter and Wash Solid Product precipitate->filter dry Dry the Pure Product filter->dry end End dry->end

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-(4-Bromophenyl)-2-hydroxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-(4-bromophenyl)-2-hydroxythiazole, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Chemical Profile and Hazard Summary

This compound is a solid organic compound with the molecular formula C₉H₆BrNOS.[1] Understanding its intrinsic hazards is the first step toward safe disposal. The primary risks associated with this compound are summarized in the table below.

Hazard ClassificationDescriptionGHS Hazard Statements
Acute Toxicity (Oral) Toxic if swallowed.H301
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye damage.H318
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.H335

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Due to its bromine content, this compound is classified as a halogenated organic compound.[2][3] This is a critical consideration for waste segregation and disposal, as mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[3]

Personal Protective Equipment (PPE) - The First Line of Defense

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

PPE ItemSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially if there is a risk of generating dust.
Skin and Body Protection Laboratory coat.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Designate a Waste Stream: All waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate as Halogenated Waste: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[2][4] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[5]

Step 2: Waste Collection and Container Management

  • Select an Appropriate Container: Use a clearly labeled, leak-proof, and chemically compatible container for solid waste. The original product container is often a suitable choice if it is in good condition.[6]

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[5][7] Do not use abbreviations or chemical formulas.

  • Container Handling: Keep the waste container securely closed at all times, except when adding waste.[4] Store the container in a designated satellite accumulation area within the laboratory.

Step 3: Disposal of Empty Containers

  • Decontamination: An empty container that held this compound must be decontaminated before being discarded as regular trash. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The solvent rinsate from the decontamination process must be collected and disposed of as halogenated hazardous waste.[6]

  • Final Disposal: Once triple-rinsed, deface or remove the original label from the container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[6]

Step 4: Requesting Waste Pickup

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Provide Accurate Information: When requesting a pickup, provide the EHS office with accurate information about the waste, including its identity and quantity.

Emergency Procedures

Spill Response

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined above.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For a solution, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Decontaminate the Area: Clean the spill area with a suitable solvent and decontaminating solution. All cleanup materials must be disposed of as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and the EHS office.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Disposal Decision Pathway A Waste Generation (this compound) B Is it a halogenated organic compound? A->B C Segregate as 'Halogenated Waste' B->C Yes D Collect in a labeled, compatible container C->D E Store in designated satellite accumulation area D->E F Request pickup by EHS E->F

Caption: Decision pathway for waste segregation.

cluster_1 Empty Container Disposal Workflow G Empty Container of This compound H Triple rinse with a suitable solvent G->H I Collect rinsate as 'Halogenated Waste' H->I J Deface or remove label H->J K Dispose of as non-hazardous laboratory waste J->K

Caption: Workflow for empty container disposal.

References

Personal protective equipment for handling 4-(4-Bromophenyl)-2-hydroxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 4-(4-Bromophenyl)-2-hydroxythiazole, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. The compound is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1]

The following table summarizes the recommended PPE for handling this compound:

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 compliantGoggles with side shields or a face shield are crucial to protect against splashes and airborne particles.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.To prevent skin contact with the chemical.[2]
Respiratory Protection NIOSH-Approved RespiratorDust mask type N95 (US) or equivalent.Required to prevent the inhalation of dust, especially when working outside of a fume hood or when engineering controls are insufficient.
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended.To protect skin and personal clothing from contamination. The lab coat should be fully buttoned.[3]
Foot Protection Closed-Toe ShoesMade of a non-porous, chemical-resistant material.To protect feet from spills and falling objects.[3][4]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is critical to minimize exposure and prevent environmental contamination.

Experimental Protocols: Step-by-Step Handling Procedures

  • Engineering Controls : All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[3][4]

  • Preparation : Before beginning work, ensure all necessary PPE is correctly donned. Cover the work surface within the fume hood with absorbent, disposable bench paper.[3]

  • Weighing and Transfer : Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust. A spatula should be used for all transfers.[3]

  • Solution Preparation : When preparing a solution, slowly add the solid compound to the solvent in an appropriate container within the fume hood to prevent splashing.[4] Keep the container capped when not in use.[3]

  • Post-Handling : Decontaminate all surfaces within the fume hood that may have come into contact with the compound. Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, followed by thorough hand washing with soap and water.[5]

Disposal Plan: Step-by-Step Waste Management

Chemical waste containing this compound must be treated as hazardous waste.[2]

  • Waste Segregation : Do not mix this chemical waste with other waste streams.[4]

  • Solid Waste : Collect any unused solid compound and contaminated materials (e.g., weigh paper, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.[3][4]

  • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic waste.[4]

  • Labeling : All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and all associated hazard symbols.[2]

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory, awaiting pickup by a certified hazardous waste disposal service.[2][4] Do not dispose of this chemical down the drain or in regular trash.[2][3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 After Experiment clean2 Remove PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Segregate Waste clean3->disp1 Initiate Disposal disp2 Label Hazardous Waste disp1->disp2 disp3 Store in Designated Area disp2->disp3

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.